Cucurbitacin IIa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNAQSYQLFTCM-GYXNDICUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926388 | |
| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58546-34-2, 129357-90-0 | |
| Record name | Hemslecin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin IIa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58546-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cucurbitacin IIa: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa (CuIIa) is a tetracyclic triterpenoid compound predominantly found in plants of the Cucurbitaceae family, such as Hemsleya amabilis[1][2]. Like other members of the cucurbitacin family, it has garnered significant attention for its potent biological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties[3][4]. While many cucurbitacins are known to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, this compound presents a distinct mechanism of action, making it a subject of great interest for novel therapeutic strategies.[1][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanisms of Action
This compound combats cancer cell proliferation and survival through a multi-pronged approach, primarily involving the disruption of the actin cytoskeleton, induction of G2/M cell cycle arrest, and promotion of apoptosis, largely independent of direct JAK/STAT inhibition.[1][5] In certain cancer types, it also functions as a tyrosine kinase inhibitor targeting the EGFR/MAPK pathway.[6][7]
Disruption of the Actin Cytoskeleton
A primary and novel mechanism of this compound is its ability to induce the irreversible aggregation and clustering of filamentous actin (F-actin)[1][5]. This action disrupts the integrity of the cytoskeleton, a critical component for cell structure, motility, and division.[4][8][9] This effect is linked to the modulation of the RhoA signaling pathway. Studies show that CuIIa treatment leads to reduced phosphorylation of the small GTPase RhoA, which suggests its increased activity, contributing to the observed actin disruption.[1][5] The profound morphological changes induced by cytoskeletal collapse ultimately trigger mitotic blockage and subsequent cell death.[1][10]
Induction of Cell Cycle Arrest at G2/M Phase
This compound is a potent inducer of cell cycle arrest at the G2/M phase in various cancer cell lines, including liver, lung, and prostate cancer cells.[1][3][4] This mitotic blockage is a direct consequence of cytoskeletal disruption and is molecularly evidenced by a significant reduction in the expression of phospho-Histone H3, a key marker of mitotic progression.[1][5] By preventing cells from completing mitosis, CuIIa effectively halts their proliferation, leading to an accumulation of cells in the G2/M phase.[3][11]
Promotion of Apoptosis
The mitotic blockage induced by this compound directs cancer cells towards programmed cell death, or apoptosis.[1][12] This process is mediated through several key molecular events:
-
Inhibition of Survivin: Unlike other cucurbitacins that target the JAK/STAT pathway directly, CuIIa acts downstream by markedly reducing the expression of survivin, an Inhibitor of Apoptosis Protein (IAP) that is crucial for cell cycle regulation and blockade of caspase activation.[1][5] The downregulation of survivin removes this protective barrier, allowing apoptotic signals to proceed.
-
PARP Cleavage: The reduction in survivin facilitates the activation of caspases, leading to a marked increase in the cleavage of poly-(ADP-ribose) polymerase (PARP).[1][5] Cleaved PARP is a hallmark of caspase-dependent apoptosis, signifying the final stages of DNA breakdown and cell death.[1]
Interference with the EGFR/MAPK Signaling Pathway
In non-small cell lung cancer (NSCLC) A549 cells, this compound has been identified as a tyrosine kinase inhibitor (TKI) of the Epidermal Growth Factor Receptor (EGFR).[6][7] It directly interferes with the EGFR-MAPK signaling cascade, a critical pathway for cell proliferation and survival.[7][13] Molecular docking studies show that CuIIa binds to the active site of EGFR, inhibiting its kinase activity.[7] This inhibition leads to inconsistent downstream signaling, notably the significant downregulation of MEK1 and ERK1 transcription, which ultimately suppresses cell proliferation and contributes to apoptosis and G2/M arrest.[6][7]
Quantitative Data Summary
The anti-proliferative efficacy of this compound and its derivatives has been quantified across various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | Compound | IC50 Value | Citation |
| NCI-H1299 | Lung Cancer | This compound | ~50 µg/ml | [1] |
| CWR22Rv-1 | Prostate Cancer | This compound | >100 µg/ml | [1] |
| PC-3 | Prostate Cancer | This compound | >100 µg/ml | [1] |
| A549 | Lung Cancer | This compound | 0.108 µM | [2] |
| HeLa | Cervical Cancer | This compound | 0.389 µM | [2] |
| SKOV3 | Ovarian Cancer | Derivative 2 (acetyl-protected) | 1.2 ± 0.01 µM | [2][14] |
| SKOV3 | Ovarian Cancer | Derivative 4d (2-hydrazinopyridine) | 2.2 ± 0.19 µM | [2][14] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms described, specific experimental workflows are employed. The logical flow of these experiments and the signaling pathways affected by this compound are visualized below.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., CWR22Rv-1, PC-3, NCI-H1299) in a 96-well plate at a density of 5 × 10³ cells/well and culture overnight at 37°C.[15]
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0-200 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by CuIIa.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include survivin, PARP, phospho-Histone H3, total and phosphorylated EGFR, MEK1, ERK1, and GAPDH (as a loading control).[1][7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat approximately 1 × 10⁶ cells with this compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.[16]
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11][16]
Conclusion
This compound presents a compelling profile as an anti-cancer agent with a distinct mechanism of action. Its ability to induce irreversible actin aggregation, leading to G2/M arrest and subsequent apoptosis via survivin inhibition, sets it apart from other cucurbitacins that primarily target the JAK/STAT pathway.[1][5] Furthermore, its role as an EGFR tyrosine kinase inhibitor in certain cancers highlights its potential for targeted therapy.[6][7] The comprehensive data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future research should focus on its in vivo efficacy, safety profile, and potential for synergistic combinations with existing chemotherapeutic agents.[3][4]
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin E-induced disruption of the actin and vimentin cytoskeleton in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin IIb induces apoptosis and cell cycle arrest through regulating EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Cucurbitacin IIa in Hemsleya amabilis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cucurbitacin IIa, a potent anti-inflammatory and anti-cancer triterpenoid, is a key bioactive compound isolated from Hemsleya amabilis. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant chassis. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound, presenting key enzymatic steps, quantitative data from heterologous expression studies, and detailed experimental protocols for replication and further investigation. The pathway involves a series of enzymatic reactions starting from the mevalonate (MVA) pathway, leading to the formation of the cucurbitane skeleton, which is then functionalized by cytochrome P450 monooxygenases (CYP450s) and an acyltransferase. This document is intended to serve as a foundational resource for researchers aiming to harness the therapeutic potential of this compound through biotechnological approaches.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Hemsleya species is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway. The pathway proceeds through the formation of a tetracyclic triterpenoid backbone, cucurbitadienol, which is subsequently modified by a series of oxidation and acylation reactions to yield this compound.[1][2][3]
The key enzymes identified in the biosynthesis of this compound in the closely related Hemsleya chinensis are:
-
Squalene Epoxidases (HcSE1, HcSE2): Catalyze the epoxidation of squalene to 2,3-oxidosqualene.[1][2][3]
-
Oxidosqualene Cyclase (HcOSC6): A cucurbitadienol synthase that catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol.[1][3][4]
-
Cytochrome P450 Monooxygenases (HcCYP87D20 and HcCYP81Q59): These enzymes are responsible for the hydroxylation and oxidation of the cucurbitadienol backbone at specific positions.[1][2]
-
Acyltransferase (HcAT1): Catalyzes the final acylation step to produce this compound.[1][2]
While these enzymes were identified in H. chinensis, the high degree of conservation of biosynthetic pathways for specialized metabolites within a plant genus suggests a highly similar or identical pathway in Hemsleya amabilis.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in Hemsleya.
Quantitative Data from Heterologous Expression Studies
The functionality of the key biosynthetic genes has been validated through heterologous expression in Saccharomyces cerevisiae (yeast) and transient expression in Nicotiana benthamiana (tobacco). The following tables summarize the production titers of key intermediates.
Table 1: Production of Cucurbitadienol in Engineered Yeast and Tobacco
| Host Organism | Product | Titer | Reference |
| Saccharomyces cerevisiae | Cucurbitadienol | 296.37 mg/L | [3][5] |
| Saccharomyces cerevisiae | Total Triterpenoids | 722.99 mg/L | [5] |
| Nicotiana benthamiana | Cucurbitadienol | 94.8 mg/g dry weight | [3][5] |
Table 2: Production of 11-carbonyl-20β-hydroxy-cucurbitadienol in Engineered Yeast and Tobacco
| Host Organism | Product | Titer | Reference |
| Saccharomyces cerevisiae | 11-carbonyl-20β-hydroxy-Cuol | 46.41 mg/l | [1] |
| Saccharomyces cerevisiae | Total Cucurbitacin Triterpenoids | 126.47 mg/l | |
| Nicotiana benthamiana | 11-carbonyl-20β-hydroxy-Cuol | 1.28 mg/g dry weight | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway.
Heterologous Expression in Saccharomyces cerevisiae
This protocol describes the expression of plant-derived genes in yeast to characterize their function.
3.1.1. Plasmid Construction and Yeast Transformation
-
Gene Amplification: Amplify the coding sequences of the target genes (e.g., HcOSC6, HcCYP87D20) from Hemsleya amabilis cDNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Digest the PCR products and the yeast expression vector (e.g., pESC-URA) with the corresponding restriction enzymes. Ligate the gene of interest into the vector.
-
Yeast Transformation: Transform the ligation product into a suitable S. cerevisiae strain (e.g., YPH499) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection: Plate the transformed yeast cells on synthetic complete (SC) medium lacking uracil (or the appropriate auxotrophic marker) to select for successful transformants.
3.1.2. Yeast Culture and Induction
-
Starter Culture: Inoculate a single colony of transformed yeast into 5 mL of SC medium with 2% glucose and grow overnight at 30°C with shaking.
-
Main Culture: Inoculate the starter culture into 50 mL of SC medium with 2% raffinose to an OD600 of 0.4. Grow at 30°C with shaking until the OD600 reaches 1.0.
-
Induction: Induce gene expression by adding galactose to a final concentration of 2%.
-
Incubation: Continue to incubate the culture at 30°C with shaking for 48-72 hours.
3.1.3. Triterpenoid Extraction from Yeast
-
Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of 20% KOH in 50% ethanol. Incubate at 90°C for 1 hour to saponify the lipids and break the cells.
-
Extraction: Cool the mixture and add an equal volume of n-hexane. Vortex vigorously for 5 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Sample Preparation: Transfer the upper hexane phase to a new tube and evaporate to dryness under a stream of nitrogen. Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate) for analysis.
Transient Expression in Nicotiana benthamiana
This protocol outlines the rapid, transient expression of genes in tobacco leaves for functional characterization.
3.2.1. Agrobacterium tumefaciens Preparation
-
Transformation: Introduce the plant expression vector containing the gene of interest into Agrobacterium tumefaciens strain GV3101 by electroporation.
-
Culture: Grow the transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.
-
Infiltration Culture: Inoculate the overnight culture into infiltration medium (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone, pH 5.6) to an OD600 of 0.5-1.0. Incubate at room temperature for 2-4 hours without shaking.
3.2.2. Agroinfiltration
-
Plant Material: Use 4-6 week old N. benthamiana plants.
-
Infiltration: Infiltrate the Agrobacterium suspension into the abaxial side of the leaves using a needleless syringe.
-
Incubation: Keep the infiltrated plants in a growth chamber at 24°C with a 16-hour light/8-hour dark cycle for 3-5 days.
3.2.3. Triterpenoid Extraction from Tobacco
-
Harvesting: Harvest the infiltrated leaf tissue and freeze-dry.
-
Grinding: Grind the freeze-dried tissue to a fine powder.
-
Extraction: Extract the powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication or shaking.
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure.
-
Sample Preparation: Resuspend the dried extract in a known volume of solvent for analysis.
Metabolite Analysis by GC-MS or LC-MS
-
Derivatization (for GC-MS): Silylate the hydroxyl groups of the triterpenoids by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
Chromatography: Separate the metabolites on an appropriate GC column (e.g., HP-5MS) or LC column (e.g., C18).
-
Mass Spectrometry: Detect and identify the compounds based on their mass spectra and retention times compared to authentic standards.
-
Quantification: Quantify the metabolites by integrating the peak areas and comparing them to a standard curve of a known concentration of the authentic compound.
Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the transcript levels of the biosynthetic genes.
-
RNA Extraction: Extract total RNA from Hemsleya amabilis tissues or the heterologous expression host using a commercial kit or a standard protocol (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or GAPDH).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for gene identification and functional characterization, as well as the logical relationship of the key enzymes in the pathway.
Caption: Experimental workflow for identifying and characterizing genes in the this compound pathway.
Caption: Logical relationship of enzymes in the latter stages of this compound biosynthesis.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Hemsleya species provides a genetic toolkit for the metabolic engineering of this valuable pharmaceutical compound. The identification of key enzymes, including oxidosqualene cyclases, CYP450s, and an acyltransferase, opens the door for their heterologous expression in microbial and plant systems to achieve scalable and sustainable production. Future research should focus on the complete characterization of all intermediate steps and the regulatory mechanisms governing the pathway. Furthermore, optimizing the expression of these enzymes in engineered hosts holds the promise of high-yield production of this compound, thereby facilitating its development as a therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 4. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cucurbitacin IIa: A Technical Guide for Researchers
An in-depth exploration of the mechanisms of action, signaling pathways, and experimental evaluation of a potent natural triterpenoid.
Introduction
Cucurbitacin IIa, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, such as Hemsleya amabilis, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-cancer effects. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product. This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.
Core Pharmacological Properties
This compound exhibits a range of biological effects, including anti-inflammatory, anti-viral, and most notably, potent anti-cancer properties.[1] Its cytotoxic and pro-apoptotic activities have been demonstrated across a variety of cancer cell lines. A key feature of this compound's mechanism is its ability to induce non-reversible actin aggregation, leading to disruption of the cytoskeleton and subsequent mitotic arrest and apoptosis.[2]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic potential of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SKOV3 | Ovarian Cancer | 1.2 ± 0.01 | SRB | [3][4] |
| HT29 | Colon Cancer | Low µM range | SRB | [3][4] |
| HEPG2 | Liver Cancer | Low µM range | SRB | [3][4] |
| MCF-7 | Breast Cancer | Low µM range | SRB | [3][4] |
| LOVO | Colon Cancer | Low µM range | SRB | [3][4] |
| HeLa | Cervical Cancer | 0.389 | Not Specified | [3] |
| A549 | Lung Cancer | 0.108 | Not Specified | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways critical for cancer cell survival and proliferation.
JAK/STAT Pathway Independent Apoptosis
Unlike some other cucurbitacins that directly inhibit the phosphorylation of JAK2 and STAT3, this compound induces apoptosis through a mechanism largely independent of this direct inhibition.[2] Instead, it targets downstream components, notably by reducing the expression of the inhibitor of apoptosis protein (IAP) survivin.[2] This leads to the activation of caspases and subsequent cleavage of poly-(ADP-ribose) polymerase (PARP), culminating in apoptosis.[2]
Disruption of the Actin Cytoskeleton
A primary mechanism of action for this compound is the induction of irreversible clustering of filamentous actin.[2] This disruption of the actin cytoskeleton interferes with crucial cellular processes, including mitosis, leading to cell cycle arrest in the G2/M phase.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Effects of Cucurbitacin IIa on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacin IIa, a tetracyclic triterpenoid compound, has garnered significant interest for its diverse pharmacological activities. Emerging evidence indicates that a key mechanism of its cellular action involves the profound disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on actin dynamics, drawing upon available data and insights from closely related cucurbitacins. This document details the proposed mechanism of action involving the RhoA signaling pathway, presents comparative quantitative data, and offers detailed experimental protocols for the investigation of these effects. Visualizations of signaling pathways and experimental workflows are provided to facilitate comprehension and experimental design. While direct quantitative data for this compound remains an area of active research, this guide serves as a valuable resource for researchers investigating its potential as a therapeutic agent targeting the actin cytoskeleton.
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including cell motility, morphogenesis, division, and intracellular transport. Its constant remodeling is tightly regulated by a complex interplay of signaling pathways and actin-binding proteins. Disruption of this delicate equilibrium is a hallmark of various pathological conditions, including cancer, making the actin cytoskeleton an attractive target for therapeutic intervention.
Cucurbitacins, a class of tetracyclic triterpenoids found in various plant families, have demonstrated potent cytotoxic and anti-proliferative effects. While the mechanisms of action for several cucurbitacins, such as Cucurbitacin B, E, and I, have been extensively studied, the specific effects of this compound on the actin cytoskeleton are an emerging field of investigation. This guide aims to consolidate the existing knowledge on this compound and its impact on actin dynamics, providing a technical framework for further research and drug development.
Mechanism of Action: The Role of the RhoA Signaling Pathway
Current research suggests that this compound induces a dramatic and irreversible aggregation of filamentous actin (F-actin) within cells.[1] This effect is strongly linked to the activation of the RhoA signaling pathway, a critical regulator of actin cytoskeleton organization.[1][2]
The proposed mechanism involves the following key steps:
-
Increased RhoA Activity: this compound treatment leads to a reduction in RhoA phosphorylation, which is indicative of its increased activity.[1] Active, GTP-bound RhoA then initiates a downstream signaling cascade.
-
ROCK Activation: Activated RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
-
LIM Kinase Inhibition and Myosin Light Chain Phosphorylation: While the precise downstream cascade of this compound is still under full investigation, studies on related cucurbitacins suggest a complex interplay. For instance, Cucurbitacin I has been shown to inhibit LIM Kinase (LIMK), a downstream effector of ROCK that normally phosphorylates and inactivates cofilin.[3] At the same time, ROCK activation leads to increased phosphorylation of Myosin Light Chain (MLC), which promotes the assembly of contractile actomyosin filaments.
-
Actin Filament Aggregation and Stress Fiber Formation: The culmination of these signaling events is a shift in the cellular actin equilibrium towards stabilized, bundled filaments, leading to the characteristic aggregation of F-actin and the formation of prominent stress fibers. This profound alteration of the actin cytoskeleton disrupts normal cellular processes that are dependent on dynamic actin remodeling.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced actin aggregation via RhoA activation.
Quantitative Data on the Effects of Cucurbitacins on the Actin Cytoskeleton
While specific quantitative data for this compound's direct effects on actin dynamics are still limited, studies on closely related cucurbitacins provide valuable comparative insights into their potency. The following tables summarize key quantitative findings for Cucurbitacin B, E, and I. It is important to note that these values may not be directly extrapolated to this compound but serve as a useful reference for experimental design.
Table 1: Cytotoxicity of Cucurbitacins in Various Cell Lines
| Cucurbitacin | Cell Line | IC50 Value | Exposure Time | Reference |
| Cucurbitacin B | Hela | 6.43 ± 0.94 nM | 72h | [4] |
| MCF-7 | 10.33 ± 1.21 nM | 72h | [4] | |
| U2OS | 12.67 ± 2.01 nM | 72h | [4] | |
| Cucurbitacin E | Hela | 15.67 ± 2.51 nM | 72h | [4] |
| MCF-7 | 20.33 ± 3.05 nM | 72h | [4] | |
| U2OS | 25.67 ± 4.12 nM | 72h | [4] | |
| Prostate Carcinoma | 7-50 nM | 2-6 days | [5] | |
| Cucurbitacin I | Hela | 50.33 ± 5.51 nM | 72h | [4] |
| MCF-7 | 64.67 ± 7.02 nM | 72h | [4] | |
| U2OS | 58.33 ± 6.54 nM | 72h | [4] | |
| This compound | HT-29 | 370 nM | Not Specified | [6] |
Table 2: Effects of Cucurbitacins on Cell Migration and Actin Dynamics
| Cucurbitacin | Effect | Cell Line | Concentration | Time | Reference |
| Cucurbitacin E | Inhibition of cell migration (IC50) | Caco-2 | 0.057 - 0.649 µM | 24-72h | [7] |
| Inhibition of transmembrane migration (IC50) | Caco-2 | 0.022 µM | 24h | [7] | |
| Cucurbitacin I | Inhibition of cell migration | MDCK | 100 nM | 24h | [8] |
| F-/G-actin ratio shift (from 0.2 to 2.5) | B16-F1 | 200 nM | 2h | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the actin cytoskeleton.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., A549, HT-29, or other cancer cell lines known to be sensitive to cucurbitacins).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (CAS: 58546-34-2) in dimethyl sulfoxide (DMSO).[4][6][9][10][11] Further dilute the stock solution in the culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO) and incubate for the specified duration.
F-Actin Staining with Phalloidin
This protocol allows for the visualization of F-actin organization within cells.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and treat with this compound as described in section 4.1.
-
Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the F-actin cytoskeleton using a fluorescence or confocal microscope with the appropriate filter sets.
Experimental Workflow: F-Actin Staining
Caption: Workflow for visualizing F-actin using phalloidin staining.
Western Blot Analysis of Actin and Signaling Proteins
This protocol is used to quantify the levels of total actin and key proteins in the RhoA signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total actin, RhoA, phospho-MLC, cofilin) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., GAPDH, β-tubulin) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro Actin Polymerization/Depolymerization Assay
This assay directly measures the effect of this compound on the polymerization and depolymerization of purified actin.
-
Actin Preparation: Use commercially available pyrene-labeled actin. Reconstitute the pyrene-actin in a G-buffer (monomeric actin buffer).
-
Polymerization Assay:
-
In a 96-well black plate, add G-buffer, pyrene-labeled actin, and the desired concentrations of this compound or controls (e.g., vehicle, known polymerization inhibitor/enhancer).
-
Initiate polymerization by adding a polymerization-inducing buffer (F-buffer).
-
Immediately measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals for a set period (e.g., 60 minutes) using a fluorescence plate reader. An increase in fluorescence indicates actin polymerization.
-
-
Depolymerization Assay:
-
First, polymerize the pyrene-labeled actin by incubating with F-buffer until a stable fluorescence signal is reached.
-
Add this compound or controls to the polymerized F-actin.
-
Monitor the decrease in fluorescence over time, which corresponds to actin depolymerization.
-
Experimental Workflow: In Vitro Actin Polymerization Assay
Caption: Workflow for the in vitro actin polymerization assay.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent modulator of the actin cytoskeleton. Its ability to induce irreversible actin aggregation, likely through the activation of the RhoA signaling pathway, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancer where cytoskeletal dynamics are often dysregulated.
However, to fully realize the therapeutic potential of this compound, further in-depth research is required. Key areas for future investigation include:
-
Direct Target Identification: Elucidating the direct molecular target(s) of this compound within the RhoA signaling pathway.
-
Quantitative Actin Dynamics: Performing detailed quantitative studies on the effects of this compound on actin polymerization, depolymerization, and severing in vitro.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in preclinical models of diseases characterized by aberrant actin dynamics.
-
Structure-Activity Relationship Studies: Synthesizing and screening this compound analogs to optimize its potency and selectivity.
This technical guide provides a solid foundation for researchers to embark on these investigations. The provided protocols and conceptual frameworks will aid in the systematic exploration of this compound's mechanism of action and its potential as a transformative therapeutic agent.
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VASP Activation via the Gα13/RhoA/PKA Pathway Mediates Cucurbitacin-B-Induced Actin Aggregation and Cofilin-Actin Rod Formation | PLOS One [journals.plos.org]
- 3. Cucurbitacin I elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Cucurbitacin E-induced disruption of the actin and vimentin cytoskeleton in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 58546-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Cucurbitacin E Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin I Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | 58546-34-2 | FC73907 | Biosynth [biosynth.com]
- 11. This compound | CAS:58546-34-2 | Manufacturer ChemFaces [chemfaces.com]
role of Cucurbitacin IIa in JAK2/STAT3 signaling pathway
An In-Depth Technical Guide on the Role of Cucurbitacin IIa in the JAK2/STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis, is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Cucurbitacins, a class of tetracyclic triterpenoids, are widely recognized as potent inhibitors of this pathway. However, this compound, a structurally distinct member of this family, exhibits a novel mechanism of action. Contrary to its congeners, this compound does not directly suppress the phosphorylation of JAK2 or STAT3. Instead, its potent anti-cancer effects stem from the disruption of the actin cytoskeleton and the inhibition of survivin, an anti-apoptotic protein that functions downstream of the JAK2/STAT3 pathway. This guide provides a comprehensive overview of the unique role of this compound, contrasting it with other cucurbitacins, presenting quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling interactions.
The JAK2/STAT3 Signaling Pathway: A Key Oncogenic Driver
The JAK2/STAT3 signaling cascade is a principal pathway for transducing signals from cytokines and growth factors from the cell membrane to the nucleus. The process is initiated by ligand binding to a receptor, leading to the activation of receptor-associated JAKs. Activated JAK2 then phosphorylates STAT3, prompting its dimerization and translocation to the nucleus, where it acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis. Dysregulation of this pathway is frequently implicated in tumor progression and resistance to therapy[1][2].
Cucurbitacins as a Class of JAK/STAT Inhibitors
The cucurbitacin family of compounds, notably Cucurbitacins B, D, E, and I, are well-documented as potent inhibitors of the JAK/STAT pathway[3][4]. They exert their anti-cancer effects by directly inhibiting the phosphorylation of JAK2 and STAT3, thereby blocking the entire downstream signaling cascade[3][5][6][7]. This direct inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis in a wide range of cancer cell lines[3][8].
This compound: A Divergent Mechanism of Action
While most cucurbitacins directly target the phosphorylation events in the JAK2/STAT3 pathway, compelling evidence indicates that this compound operates through a distinct mechanism. Studies have shown that this compound induces potent anti-cancer effects independent of JAK2/STAT3 phosphorylation [9][10].
The primary mechanisms of this compound are:
-
Actin Cytoskeleton Disruption : this compound induces irreversible clustering and aggregation of filamentous actin[5][9][10]. This disruption of the cytoskeleton leads to mitotic blockage and G2/M cell cycle arrest.
-
Inhibition of Survivin : The treatment of cancer cells with this compound leads to a marked reduction in the expression of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family[9][10]. Survivin is a downstream target of the STAT3 pathway, and its inhibition prevents the blockage of caspases, thereby promoting apoptosis.
Therefore, while this compound does not inhibit the core JAK2/STAT3 phosphorylation cascade, it targets a critical downstream effector (survivin) and induces cell death through a parallel mechanism involving actin disruption[9][10].
References
- 1. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cucurbitacin IIa induced apoptosis molecular mechanism
An In-depth Technical Guide on the Molecular Mechanism of Cucurbitacin IIa Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CuIIa), a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent.[1][2][3] A primary mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death, in target cells. This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound triggers apoptosis. It details the key signaling pathways, presents quantitative data from various studies, outlines common experimental protocols for investigation, and provides visual diagrams to elucidate the complex molecular interactions.
Core Molecular Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-faceted approach, engaging several critical signaling pathways. While its effects can be cell-type specific, a general mechanism involves the induction of cellular stress, inhibition of pro-survival signals, and activation of the caspase cascade.
Inhibition of the JAK/STAT3 Signaling Pathway
A hallmark of many cucurbitacins is their ability to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.[4][5][6][7] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation and survival, including anti-apoptotic proteins like Bcl-2 and survivin.[8][9] this compound has been shown to inhibit this pathway, leading to the downregulation of these pro-survival proteins and sensitizing cells to apoptosis.[10] While some studies suggest CuIIa can act independently of JAK2/STAT3 phosphorylation, its influence on downstream targets like survivin is noted.[1][2][7]
Intrinsic (Mitochondrial) Apoptosis Pathway
This compound actively engages the intrinsic apoptosis pathway, which is centered around the mitochondria.
-
Modulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[4] Cucurbitacins shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[4][8][9][11] This disruption leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption and Cytochrome c Release: The increase in pro-apoptotic proteins causes a loss of the mitochondrial membrane potential (ΔΨm).[12][13][14] This disruption results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[8][9][15]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[13][14][15]
Caspase Cascade Activation
The activation of initiator caspases (like caspase-9) triggers a proteolytic cascade involving effector caspases, primarily caspase-3.[13][14] Activated caspase-3 is the executioner of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation and membrane blebbing.[1][2] Several studies confirm that this compound-induced apoptosis is caspase-3-dependent.[1][2][3]
Interplay with Autophagy
Autophagy is a cellular process for degrading and recycling cellular components. The relationship between autophagy and apoptosis is complex, and cucurbitacins can influence this balance. In some contexts, this compound has been shown to enhance autophagy.[1][2] Interestingly, inhibiting autophagy can shift the mode of cell death towards caspase-dependent apoptosis, suggesting that autophagy may initially act as a survival mechanism that, when overwhelmed or inhibited, gives way to apoptosis.[16]
Quantitative Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound and its derivatives on various human cancer cell lines.
Table 1: IC50 Values of this compound and Its Derivatives
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
|---|---|---|---|---|
| This compound | HeLa | 0.389 | SRB | [17] |
| This compound | A549 (Lung) | 0.108 | SRB | [17] |
| Derivative 2 | SKOV3 (Ovarian) | 1.2 ± 0.01 | SRB | [17][18] |
| Derivative 4d | SKOV3 (Ovarian) | 2.2 ± 0.19 | SRB |[17][18] |
Table 2: Apoptosis Induction by Cucurbitacins in Cancer Cells
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method | Reference |
|---|---|---|---|---|---|
| Cucurbitacin B | U-2 OS (Osteosarcoma) | 25 | Not specified, significant increase | Annexin V/PI | [4] |
| Cucurbitacin B | U-2 OS (Osteosarcoma) | 50 | Not specified, dose-dependent increase | Annexin V/PI | [4] |
| Cucurbitacin B | U-2 OS (Osteosarcoma) | 100 | Not specified, maximal effect | Annexin V/PI | [4] |
| Cucurbitacin B | A549 (Lung) | 1.0 | Significant increase vs. control | Annexin V/PI | [8] |
| Cucurbitacin B | PC-3 (Prostate) | 25 | ~80% (Early + Late) | Annexin V/PI | [19] |
| Cucurbitacin I | Sézary Cells | 30 | 73-91% | Not specified |[20] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic mechanism of this compound.
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Cell Culture and Treatment: Seed approximately 5x10⁵ cells in 6-well plates, allow them to adhere, and then treat with the desired concentrations of this compound for 24 hours.[8]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[21]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-60 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-p-STAT3, anti-β-actin) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Caspase Activity Assay
This colorimetric assay quantifies the activity of key caspases like caspase-3 and caspase-9.
-
Cell Lysis: Treat cells with this compound, harvest them, and extract protein using a specific lysis buffer provided with the assay kit.[8]
-
Protein Quantification: Measure the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to a reaction buffer containing a specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3).[8]
-
Incubation: Incubate the plate at 37°C for 2-4 hours.[8]
-
Data Acquisition: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the level of caspase activity.[8]
Mandatory Visualizations
Caption: this compound Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Study.
Caption: Logical Flow of CuIIa-Induced Cellular Events.
Conclusion and Future Perspectives
This compound induces apoptosis through a robust and interconnected molecular mechanism, primarily by inhibiting pro-survival pathways like JAK/STAT3 and activating the intrinsic mitochondrial pathway, culminating in the activation of the caspase cascade. Its ability to modulate the Bcl-2 protein family is central to its pro-apoptotic efficacy. The interplay with autophagy adds another layer of complexity, suggesting that CuIIa can manipulate multiple cell fate decision pathways.
For drug development professionals, this compound and its more potent, synthetically modified derivatives present a promising class of compounds for cancer chemotherapy.[17] Future research should focus on elucidating the precise molecular targets, exploring synergistic combinations with other chemotherapeutic agents, and evaluating its efficacy and safety in more complex in vivo models to translate its potent anti-cancer activity into clinical applications.
References
- 1. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin IIb from Ibervillea sonorae Induces Apoptosis and Cell Cycle Arrest via STAT3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacin induces autophagy through mitochondrial ROS production which counteracts to limit caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Cucurbitacin I inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cucurbitacin IIa: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Cucurbitacin IIa (CuIIa), a tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family.[1] For years, cucurbitacins have been recognized for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects.[1][2] This document synthesizes current research on CuIIa, focusing on its mechanisms of action, quantitative effects on inflammatory models, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of CuIIa as a potential therapeutic agent.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inducing apoptosis and enhancing autophagy in activated inflammatory cells, rather than by directly inhibiting common pro-inflammatory signaling pathways.
Induction of Apoptosis and Enhancement of Autophagy
A primary anti-inflammatory mechanism of CuIIa involves the targeted removal of activated macrophages. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, CuIIa was shown to induce significant, caspase-3-dependent apoptosis.[3] Interestingly, this effect was selective for LPS-stimulated cells; CuIIa did not cause apoptosis in unstimulated macrophages.[3] This suggests a mechanism that specifically targets activated, pro-inflammatory cells.
Simultaneously, CuIIa enhances autophagy in these cells, a cellular process for degrading and recycling cellular components. This was evidenced by increased levels of LC3-II conjugates, a key marker of autophagosome formation.[3] The combined induction of apoptosis and enhancement of autophagy in activated macrophages contributes significantly to the resolution of the inflammatory response.[3]
Modulation of Cellular Signaling Pathways
While CuIIa's primary anti-inflammatory action in macrophages appears to be apoptosis and autophagy induction, its family members (cucurbitacins) are well-known modulators of key signaling pathways integral to both inflammation and cell survival. Research on CuIIa and its analogues suggests interference with the following pathways, which are critical in various cell types, including cancer and immune cells.[1]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Various cucurbitacins are potent inhibitors of this pathway, particularly by preventing the phosphorylation and activation of JAK2 and STAT3.[4][5] This inhibition blocks the downstream transcription of genes involved in cell survival and proliferation. While some studies suggest CuIIa's effects are independent of JAK2/STAT3 phosphorylation in specific contexts, its role in regulating this pathway remains a key area of investigation for its pharmacological effects.[1][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and stress responses. CuIIa has been shown to interfere with the EGFR-MAPK signaling cascade in A549 lung cancer cells, leading to cell cycle arrest and apoptosis.[6][7] Although one study noted that CuIIa did not suppress MAPK activation in LPS-stimulated macrophages, its documented effects in other cell types suggest that pathway modulation is context-dependent.[3][6]
It is important to note a key finding from research on LPS-stimulated RAW 264.7 cells, where CuIIa did not suppress the synthesis of tumor necrosis factor-alpha (TNF-α) or the activation of the MAPK and NF-κB pathways.[3] This distinguishes its mechanism from many classic anti-inflammatory drugs and highlights the importance of apoptosis and autophagy induction in its specific anti-inflammatory profile in this model.
Quantitative Data: Cytotoxicity
Before assessing the anti-inflammatory effects of any compound in vitro, it is crucial to determine its cytotoxic concentration range. This ensures that the observed effects are due to specific pharmacological activity rather than general cell death. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, including cell growth.
The following table summarizes the reported cytotoxic IC50 values for this compound against various human cell lines. This data is essential for designing experiments where cell viability must be maintained to study specific anti-inflammatory mechanisms.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 31.5 | [8] |
| Hep3B | Liver Cancer | 28.1 | [8] |
| HeLa | Cervical Cancer | 0.389 | [9] |
| A549 | Lung Cancer | 0.108 | [9] |
| SKOV3 | Ovarian Cancer | 1.2 ± 0.01 (Derivative 2) | [9][10] |
Note: The IC50 values highlight the potent cytotoxic nature of CuIIa, particularly against certain cancer cell lines. When designing anti-inflammatory assays, concentrations should be kept well below the cytotoxic threshold for the specific cell type being used (e.g., RAW 264.7 macrophages) to avoid confounding results.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the anti-inflammatory effects of this compound.
General Experimental Workflow
A typical in vitro study to assess the anti-inflammatory effects of CuIIa on macrophages follows a structured workflow from cell preparation to endpoint analysis.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used for in vitro inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10⁴ cells/well in a 96-well plate). Allow cells to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound. A typical concentration range for initial screening might be 0.1 µM to 50 µM, based on known cytotoxicity data.[8]
-
Pre-incubate with CuIIa for 1-2 hours.
-
Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to all wells except the negative control.
-
Incubate for the desired period (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxicity of CuIIa.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
Following the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Quantification of Inflammatory Cytokines (ELISA)
This protocol measures the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Sample Collection: After the incubation period, collect the culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for analysis.
-
ELISA Procedure:
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for the specific cytokine of interest.
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (the collected supernatant).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Analysis: Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve generated from known concentrations of the cytokine.
Analysis of Signaling Proteins (Western Blot)
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p-STAT3, Caspase-3, LC3-II).
-
Cell Lysis:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a specific primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
In vitro evidence demonstrates that this compound possesses significant anti-inflammatory properties, primarily driven by its ability to selectively induce apoptosis and enhance autophagy in activated macrophages.[3] This mechanism of action, which involves the removal of inflammatory cells rather than the direct suppression of common inflammatory mediators like TNF-α or pathways like NF-κB in the macrophage model, presents a distinct and potentially valuable therapeutic strategy.[3] While its effects on the JAK/STAT and MAPK pathways are noted in other cellular contexts, further research is needed to fully elucidate their role in its anti-inflammatory activity.[1][6] The quantitative data on its high cytotoxicity underscores the importance of careful dose-selection in experimental design.[8][9] The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in treating inflammatory diseases.
References
- 1. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Potential of Cucurbitacin IIa as an Antiviral Agent Against Hepatitis B Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Challenge of HBV and the Promise of Natural Compounds
The Hepatitis B virus is a resilient pathogen characterized by the formation of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as a template for viral replication and is the primary reason for the persistence of chronic HBV infection. Current antiviral therapies, primarily nucleos(t)ide analogs, can effectively suppress HBV replication but rarely lead to a complete cure due to their limited effect on the cccDNA reservoir.
Natural products have historically been a rich source of novel therapeutic agents. Cucurbitacins, a class of bitter-tasting triterpenoids, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Notably, a review of the pharmacological properties of Cucurbitacin IIa has indicated its potential as an anti-hepatitis B virus agent. Although the primary experimental validation for this specific claim is not widely accessible, the known molecular targets of this compound provide a solid foundation for investigating its potential in HBV therapy.
Proposed Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
A substantial body of research indicates that various cucurbitacins, including this compound, exert their cellular effects through the modulation of the Janus kinase (JAK)/STAT signaling pathway. Of particular importance is the consistent observation of STAT3 inhibition by these compounds.
The HBV lifecycle is intricately linked with the host cell's signaling pathways, and it has been established that HBV infection activates STAT3.[1][2] This activation is crucial for the virus as it promotes hepatocyte survival, thereby ensuring a stable environment for viral replication, and directly supports the transcription of viral genes.[1][2] The HBV X protein (HBx) is thought to play a role in this activation.[3] Therefore, the inhibition of STAT3 signaling presents a viable strategy for disrupting the HBV lifecycle.
Based on the available evidence, we propose that This compound exerts its anti-HBV activity primarily through the downregulation of the STAT3 signaling pathway . This interference would lead to a reduction in viral gene expression and replication, and potentially promote the apoptosis of infected hepatocytes.
Signaling Pathway Diagram
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Structure-Activity Relationship of Cucurbitacin IIa Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Cucurbitacin IIa derivatives. This compound is a tetracyclic triterpenoid found in plants of the Cucurbitaceae family, such as Hemsleya amabilis.[1][2] It has garnered significant attention for its wide range of pharmacological effects, including anti-inflammatory, antiviral, and potent antitumor activities.[1][2][3] Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of novel, more effective, and less toxic therapeutic agents. This document summarizes key findings on SAR, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms and workflows.
Core Structure and Modification Sites
This compound possesses a complex tetracyclic triterpenoid skeleton with several reactive sites amenable to chemical modification.[3][4] The primary sites for derivatization include:
-
The hydroxyl groups at positions C-2, C-3, and C-16.
-
The aldehyde group at C-22 within the side chain.
-
The double bond in ring B.
Modifications at these positions have been shown to significantly influence the cytotoxic and apoptotic activities of the resulting compounds.[4]
Quantitative Structure-Activity Relationship Data
A study involving the synthesis of twenty-one this compound derivatives revealed significant insights into their SAR.[4][5] The primary modifications involved protecting the hydroxyl groups at C-2, C-3, and C-16 with acetyl groups and transforming the C-22 aldehyde into various oxime and hydrazone branches.[4] The cytotoxic activities of these derivatives were evaluated against several human tumor cell lines using the Sulforhodamine B (SRB) assay.[4][5]
The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and its most potent derivatives.
Table 1: Cytotoxic Activity (IC₅₀, μM) of this compound and its Derivatives against Human Cancer Cell Lines.
| Compound | Modification | SKOV3 | HT29 | HEPG2 | MCF-7 | LOVO | HEK293 (Normal) |
| This compound | Parent Compound | >50 | >50 | >50 | >50 | >50 | >50 |
| Compound 2 | C-2, C-3, C-16 triacetyl | 1.2 ± 0.01 | 3.5 ± 0.21 | 5.6 ± 0.17 | 12.7 ± 1.5 | 11.4 ± 0.8 | >50 |
| Compound 4a | Hydrazone at C-22 (2,4,6-trichlorophenyl) | 3.1 ± 0.24 | 4.3 ± 0.33 | 8.9 ± 0.41 | 15.2 ± 1.1 | 13.5 ± 0.9 | >50 |
| Compound 4d | Hydrazone at C-22 (2-pyridinyl) | 2.2 ± 0.19 | 5.8 ± 0.45 | 7.1 ± 0.32 | 18.9 ± 1.3 | 16.3 ± 1.2 | >50 |
Data sourced from Zhang et al., 2020.[4][5]
Key SAR Insights:
-
Acetylation: Protection of the hydroxyl groups at C-2, C-3, and C-16 with acetyl groups (Compound 2) dramatically increased cytotoxicity against several cancer cell lines, particularly SKOV3 ovarian cancer cells.[4][5] This suggests that the polarity of these groups is a critical determinant of activity.
-
Hydrazone Formation: Modification of the C-22 aldehyde to form hydrazone derivatives also significantly enhanced anticancer activity. Specifically, the introduction of a 2,4,6-trichlorophenylhydrazine (Compound 4a) or a 2-hydrazinopyridine (Compound 4d) moiety resulted in potent cytotoxicity.[4][5]
-
Selectivity: Notably, most of the active derivatives displayed low cytotoxicity toward the normal human cell line HEK293, indicating a degree of selectivity for cancer cells.[4][5]
Signaling Pathways and Mechanism of Action
While many cucurbitacins exert their anticancer effects by inhibiting the JAK/STAT3 signaling pathway, this compound and its derivatives appear to operate through a distinct mechanism.[1][6] Studies show that this compound induces apoptosis independently of JAK2/STAT3 phosphorylation.[6] Instead, its mechanism involves:
-
Actin Cytoskeleton Disruption: this compound induces non-reversible actin aggregation, which disrupts the cytoskeleton and interferes with mitosis.[6][7]
-
Inhibition of Survivin: The treatment leads to a marked reduction in the expression of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family that blocks caspase activity.[1][6]
-
Caspase Activation and PARP Cleavage: The downregulation of survivin allows for the activation of downstream caspases (like caspase-3) and subsequent cleavage of poly-(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[6][7]
The derivative compound 4a, in particular, was shown to trigger this apoptotic pathway effectively in cancer cells, leading to high apoptosis ratios.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
This assay estimates cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 μL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry completely.
-
Solubilization: Add 100 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat them with the test compound (e.g., Compound 4a at its IC₅₀ concentration) for 24-48 hours.[8][10]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This technique is used to detect specific proteins (e.g., total STAT3, phospho-STAT3) in a sample.[11][12][13]
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-40 μg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-pSTAT3, rabbit anti-STAT3, mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film. β-actin is used as a loading control to ensure equal protein loading.
Visualized Workflows and Relationships
References
- 1. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins [mdpi.com]
- 4. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. pubcompare.ai [pubcompare.ai]
The Discovery and Isolation of Cucurbitacin IIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a highly oxygenated tetracyclic triterpenoid, has emerged as a compound of significant interest in the scientific community, particularly in the fields of oncology and pharmacology. First identified in plants belonging to the Cucurbitaceae family, its potent biological activities have prompted extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals.
This compound is primarily isolated from the roots of plants in the Hemsleya genus, such as Hemsleya amabilis, which have a long history of use in traditional Chinese medicine for treating various ailments.[1][2] Modern scientific investigations have revealed that the therapeutic effects of these plants can be largely attributed to their rich content of cucurbitacins, with this compound being a prominent and highly active constituent.[1]
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of this compound from its natural sources is a multi-step process that leverages the compound's physicochemical properties. The following is a detailed methodology synthesized from established laboratory practices.
Extraction
The initial step involves the extraction of crude cucurbitacins from the plant material.
-
Materials:
-
Dried and powdered roots of Hemsleya amabilis or a related species.
-
90-95% Ethanol or Methanol.
-
Large glass container with a lid.
-
Shaker or magnetic stirrer.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
-
-
Procedure:
-
Macerate the dried and powdered plant material in 90-95% ethanol or methanol at a 1:10 (w/v) ratio in a large glass container.
-
Agitate the mixture at room temperature for 24-48 hours using a shaker or magnetic stirrer to ensure thorough extraction.
-
Filter the mixture through a Buchner funnel to separate the plant debris from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning
This step aims to remove non-polar and other unwanted compounds from the crude extract.
-
Materials:
-
Crude extract from the previous step.
-
Distilled water.
-
Hexane.
-
Chloroform or Ethyl Acetate.
-
Separatory funnel.
-
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform an initial extraction with hexane to remove non-polar compounds such as fats and waxes. Discard the hexane layer.
-
Subsequently, perform multiple extractions of the aqueous layer with chloroform or ethyl acetate. This will partition the more polar cucurbitacins, including this compound, into the organic phase.
-
Combine the organic layers and concentrate them using a rotary evaporator to yield a partially purified cucurbitacin mixture.
-
Chromatographic Purification
The final stage of purification involves the use of chromatographic techniques to isolate this compound from other cucurbitacins and impurities.
-
Materials:
-
Partially purified cucurbitacin mixture.
-
Silica gel for column chromatography.
-
Glass chromatography column.
-
Solvents for elution (e.g., gradients of chloroform/methanol or ethyl acetate/hexane).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
Developing chamber for TLC.
-
UV lamp for visualization.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column (for final purification and analysis).
-
HPLC grade solvents (e.g., acetonitrile, water).
-
-
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., chloroform).
-
Dissolve the partially purified cucurbitacin mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding methanol to chloroform.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound with the same retention factor (Rf) as a this compound standard.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions to preparative or semi-preparative HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Quantitative Data on Biological Activity
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-cancer efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.389 | [2] |
| A549 | Lung Cancer | 0.108 | [2] |
| SKOV3 | Ovarian Cancer | - | [2] |
| HT29 | Colorectal Cancer | - | [2] |
| HEPG2 | Liver Cancer | - | [2] |
| MCF-7 | Breast Cancer | - | [2] |
| LOVO | Colorectal Cancer | - | [2] |
Note: Specific IC50 values for all cell lines were not available in the provided search results. The table indicates the cell lines against which this compound and its derivatives have been tested.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The two primary pathways identified are the EGFR-MAPK and the JAK/STAT3 pathways.
Caption: EGFR-MAPK signaling pathway inhibition by this compound.
Caption: JAK/STAT3 signaling pathway inhibition by this compound.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the logical flow of the experimental protocol for isolating and purifying this compound.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of cancer therapy. Its discovery, rooted in traditional medicine, has paved the way for modern scientific exploration of its potent biological activities. The detailed protocols for its isolation and purification, combined with a growing understanding of its mechanisms of action at the molecular level, provide a solid foundation for further research and development. The data and methodologies presented in this guide are intended to facilitate the work of researchers and scientists in unlocking the full therapeutic potential of this remarkable compound. As research progresses, this compound may prove to be a valuable lead compound in the development of novel and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Cucurbitacin IIa from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa is a tetracyclic triterpenoid compound found predominantly in plants of the Cucurbitaceae family.[1][2] It belongs to a class of compounds known for their wide range of biological activities, including potent anti-inflammatory and anticancer properties.[1][3] The anticancer mechanism of this compound is of particular interest as it has been shown to induce apoptosis by disrupting the actin cytoskeleton and inhibiting survivin, independent of the JAK2/STAT3 signaling pathway commonly targeted by other cucurbitacins.[3] This unique mode of action makes this compound a promising candidate for further investigation in drug development.
These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from plant sources, primarily focusing on the tubers of Hemsleya species, a known rich source of the compound.
Extraction and Purification Workflow
The overall process for isolating this compound involves solvent extraction from dried plant material, followed by fractionation and a series of chromatographic purification steps to achieve high purity.
Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol is based on methods used for extracting cucurbitacins from Hemsleya chinensis tubers.
-
Preparation : Air-dry the plant tubers and grind them into a coarse powder.
-
Solvent Extraction :
-
Place the dried powder (e.g., 20 kg) into a large-scale extraction vessel.
-
Add 75% ethanol to the vessel (e.g., 2 x 105 L) and reflux the mixture for 2 hours. Repeat the extraction twice.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude residue.
-
-
Fractionation :
-
Suspend the crude residue in water and perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc).
-
Collect the ethyl acetate fraction, which is typically enriched with cucurbitane triterpenes like this compound.
-
Dry the EtOAc fraction over anhydrous sodium sulfate and evaporate the solvent to obtain the crude EtOAc extract.
-
Protocol 2: Purification by Column Chromatography
This protocol describes a general approach for the initial purification of the crude extract using silica gel column chromatography.
-
Column Packing (Wet Loading) :
-
Select an appropriately sized glass column and plug the bottom with glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or chloroform).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica bed run dry.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading :
-
Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample onto the top of the silica gel column.
-
-
Elution :
-
Begin elution with a low-polarity mobile phase (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol or ethyl acetate. A common gradient is chloroform-methanol (e.g., from 100:0 to 40:60 v/v).[4]
-
Collect fractions of the eluate continuously.
-
-
Monitoring :
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v).[4]
-
Visualize the spots under UV light (254 nm) or by staining with an anisaldehyde–sulfuric acid reagent followed by heating.[4]
-
Combine fractions containing the compound of interest based on the TLC profiles.
-
Protocol 3: High-Purity Purification by RP-HPLC
This protocol provides parameters for final purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adapted from methods for similar cucurbitacins.
-
System Preparation :
-
Use a preparative or semi-preparative HPLC system equipped with a C18 column.
-
Prepare the mobile phases: Solvent A (e.g., HPLC-grade water) and Solvent B (e.g., HPLC-grade acetonitrile or methanol).
-
Degas the solvents thoroughly before use.
-
-
Sample Preparation :
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions :
-
Run the separation using a gradient or isocratic elution. A typical gradient starts with a lower concentration of Solvent B, which is gradually increased.
-
Monitor the elution profile using a UV detector, typically at a wavelength between 228-234 nm, which is the absorption maximum for many cucurbitacins.[5]
-
-
Fraction Collection :
-
Collect the peak corresponding to the retention time of this compound using an automated fraction collector.
-
Confirm the purity of the collected fraction by re-injecting a small aliquot into an analytical HPLC system.
-
-
Final Processing :
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization) to obtain pure, solid this compound.
-
Data Presentation: Purification Parameters
The following tables summarize typical parameters used in the purification of cucurbitacins. These can serve as a starting point for developing a specific protocol for this compound.
Table 1: Column Chromatography Parameters for Cucurbitacin Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [4] |
| ODS (Octadecyl-silica) | ||
| Mobile Phase (Gradient) | Chloroform : Methanol (e.g., 100:0 to 40:60 v/v) | [4] |
| Chloroform : Ethyl Acetate (e.g., 80:20 v/v) | [4] | |
| Methanol : Water (e.g., 10% to 90% v/v) | ||
| Monitoring | TLC with Chloroform:Methanol (9:1 v/v) solvent system | [4] |
Table 2: HPLC Parameters for Cucurbitacin Analysis and Purification
| Parameter | Description | Reference |
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase A | HPLC-Grade Water | [6] |
| Mobile Phase B | HPLC-Grade Acetonitrile (ACN) | [6] |
| Elution Mode | Gradient: Start at 10% B, increase to 100% B over 60 min | [6] |
| Flow Rate | 0.75 - 1.2 mL/min | [6][7] |
| Column Temperature | 40 °C | [6] |
| Detection Wavelength | 230 - 234 nm (UV) | [5][7] |
| Injection Volume | 10 µL (Analytical) | [6] |
Anticancer Signaling Pathway of this compound
This compound exerts its anticancer effects through a distinct mechanism that involves the disruption of the cellular cytoskeleton and induction of apoptosis via pathways that are independent of JAK2/STAT3 inhibition.[3]
This pathway highlights two primary actions of this compound:
-
Actin Disruption : It causes the irreversible clustering of filamentous actin, which disrupts the cytoskeleton and leads to a blockage of the cell cycle in the G2/M phase.[3]
-
Apoptosis Induction : Unlike other cucurbitacins, it does not suppress JAK2/STAT3 phosphorylation. Instead, it reduces the expression of survivin, an Inhibitor of Apoptosis Protein (IAP). This downregulation promotes the cleavage of poly-(ADP-ribose) polymerase (PARP), a key event in caspase-mediated apoptosis, ultimately leading to programmed cell death.[3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers [mdpi.com]
- 4. Cucurbitacin contents in Hemsleya dolichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mjcce.org.mk [mjcce.org.mk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cucurbitacin IIa Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Cucurbitacin IIa derivatives, their biological activities, and detailed protocols for their preparation and evaluation. This information is intended to guide researchers in the development of novel therapeutic agents based on the cucurbitacin scaffold.
This compound, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antiviral activities.[1][2] Its complex structure offers multiple reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially improved potency and reduced toxicity.[3][4]
Biological Activity of this compound Derivatives
This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways. Notably, they have been shown to interfere with the EGFR-MAPK and JAK2/STAT3 signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[1][5][6]
A study detailing the synthesis of twenty-one this compound derivatives demonstrated their cytotoxic activity against a panel of human tumor cell lines.[4][7] Several of these derivatives exhibited high cytotoxicity in the low micromolar range, with some compounds triggering the apoptotic pathway in cancer cells.[4][7]
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values in μM) of selected this compound derivatives against various human cancer cell lines, as reported in the literature.
| Derivative | SKOV3 | HT29 | HEPG2 | MCF-7 | LOVO | HEK293 (Normal) | Reference |
| This compound | - | - | - | - | - | >100 | [7] |
| Compound 2 (acetyl-protected) | 1.2 ± 0.01 | >100 | >100 | >100 | >100 | >100 | [7] |
| Compound 4a (2,4,6-trichlorophenylhydrazine derivative) | 3.5 ± 0.23 | 5.4 ± 0.31 | 6.8 ± 0.45 | 9.1 ± 0.52 | 8.7 ± 0.61 | >100 | [7] |
| Compound 4d (2-hydrazinopyridine derivative) | 2.2 ± 0.19 | 4.8 ± 0.27 | 7.2 ± 0.33 | 8.5 ± 0.41 | 9.3 ± 0.55 | >100 | [7] |
Experimental Protocols
General Synthesis of this compound Hydrazone Derivatives (e.g., Compound 4a)
This protocol is adapted from the synthesis of 2,4,6-trichlorophenylhydrazine derivative of this compound.[7]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
2,4,6-trichlorophenylhydrazine
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Acetylation of this compound:
-
Dissolve this compound in a mixture of pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the acetyl-protected product (Compound 2).
-
Purify the product by silica gel column chromatography.
-
-
Hydrazone Formation:
-
Dissolve the acetyl-protected this compound (Compound 2) in methanol.
-
Add 2,4,6-trichlorophenylhydrazine to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: CH2Cl2/CH3OH) to afford the final hydrazone derivative (Compound 4a) as a white solid.
-
Characterization: The structure of the synthesized derivatives should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and LC-MS.[4][7]
Visualizations
General Synthetic Workflow for this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
EGFR-MAPK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the EGFR-MAPK pathway.[5]
References
- 1. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated review of Cucurbitacins and their biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cucurbitacin IIa in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has garnered significant interest for its potent biological activities.[1] Preclinical studies have demonstrated its efficacy as an antitumor, anti-inflammatory, and antiviral agent.[1] Its mechanism of action involves the modulation of several key signaling pathways, making it a valuable compound for investigation in cancer research and drug discovery. These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Physicochemical Properties and Storage
This compound is a crystalline substance that is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[2] For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.
| Property | Data |
| Molecular Formula | C₃₀H₄₄O₇ |
| Molecular Weight | 516.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
10 mM this compound stock solution
-
Sterile, nuclease-free pipette tips and tubes
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a suitable culture vessel.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Note: It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with the desired downstream assays (e.g., cell viability, apoptosis, western blotting).
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are dependent on the cell line and the duration of exposure.
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| SKOV3 (Ovarian Cancer) | SRB Assay | Not Specified | 1.2 ± 0.01 |
| HeLa (Cervical Cancer) | Not Specified | Not Specified | 0.389 |
| A549 (Lung Cancer) | Not Specified | Not Specified | 0.108 |
| HepG2 (Liver Cancer) | MTT Assay | 24 hours | Varies with conditions |
| Hep3B (Liver Cancer) | MTT Assay | 24 hours | Varies with conditions |
Visualized Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cell Studies
Caption: Workflow for this compound in vitro experiments.
This compound Signaling Pathway Inhibition
Caption: Inhibition of EGFR-MAPK and JAK/STAT3 pathways.
This compound-Induced Apoptosis Pathway
Caption: this compound induction of apoptosis.
References
Application Notes and Protocols for Dissolving Cucurbitacin IIa for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cucurbitacin IIa is a naturally occurring triterpenoid compound found in various plants of the Cucurbitaceae family. It has garnered significant interest in the scientific community due to its potent anti-cancer, anti-inflammatory, and other pharmacological activities. Preclinical evaluation of this compound in animal models is a critical step in the drug development process. However, its poor aqueous solubility presents a significant challenge for in vivo administration. This document provides a detailed protocol for the dissolution of this compound for use in animal studies, ensuring optimal solubility, stability, and bioavailability.
Solubility and Vehicle Selection
This compound is sparingly soluble in water but exhibits good solubility in organic solvents. For in vivo applications, it is crucial to select a biocompatible vehicle that can safely and effectively deliver the compound.
Solubility Profile:
-
Soluble in: Dimethyl sulfoxide (DMSO), Methanol.[1]
For animal studies, direct administration of this compound in pure DMSO is generally avoided due to potential toxicity. Therefore, two primary strategies are recommended for preparing dosing solutions: a co-solvent system with DMSO and a saline-based vehicle, or an aqueous formulation using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). The use of 2-HP-β-CD is often preferred as it can improve solubility and reduce the potential for toxicity associated with organic solvents.[4]
Safety and Handling Precautions
This compound is a potent compound and should be handled with care. The following safety precautions should be observed:
-
Hazard Statements: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke when handling the product.
-
Wash hands thoroughly after handling.
-
Storage:
-
Powder: Store at -20°C.
-
Solutions (in solvent): Store at -80°C.
Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions for animal studies.
| Parameter | Vehicle 1: DMSO & Saline | Vehicle 2: 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) |
| Stock Solution Solvent | 100% DMSO | Not applicable |
| Stock Solution Conc. | 10-100 mM (e.g., for Cucurbitacin I) | Not applicable |
| Final Formulation Solvent | DMSO, Normal Saline (or PBS) | 30% (w/v) 2-HP-β-CD in sterile water or saline |
| Recommended DMSO % in Final Dose | <10% (ideally <5%) | 0% |
| Reported In Vivo Doses | Intraperitoneal (IP): 1-2 mg/kg (for Cucurbitacin I) | Oral, IP, Intravenous (IV): Doses up to 90 mg/kg have been reported for this compound in mice. |
| Storage of Final Solution | Short-term at 2-8°C; Long-term at -20°C or -80°C | Recommended for fresh preparation; can be stored at 2-8°C for a short period. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using DMSO and Saline
This protocol is suitable for administration routes where a small volume of a co-solvent system is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C for long-term use.
-
-
Prepare Dosing Solution:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the animal's body weight.
-
Dilute the stock solution with sterile normal saline or PBS to the final desired concentration. Crucially, the final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 5-10%, to avoid toxicity.
-
Add the saline or PBS to the DMSO stock solution dropwise while vortexing to prevent precipitation of the compound.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Example Calculation:
-
Desired Dose: 2 mg/kg for a 25 g mouse.
-
Total Dose: 2 mg/kg * 0.025 kg = 0.05 mg.
-
Stock Solution Concentration: 10 mg/mL.
-
Volume of Stock Needed: 0.05 mg / 10 mg/mL = 0.005 mL (5 µL).
-
Injection Volume: 100 µL (0.1 mL).
-
Dilution: Add 5 µL of the 10 mg/mL stock solution to 95 µL of sterile saline.
-
Final DMSO concentration: (5 µL / 100 µL) * 100% = 5%.
Protocol 2: Preparation of this compound Solution using 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
This protocol is recommended for achieving higher concentrations of this compound in an aqueous vehicle, which is suitable for various administration routes, including intravenous injection.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD), sterile powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the 2-HP-β-CD Vehicle:
-
Prepare a 30% (w/v) solution of 2-HP-β-CD in sterile water for injection or saline. For example, to make 10 mL of vehicle, dissolve 3 g of 2-HP-β-CD in a final volume of 10 mL of sterile water or saline.
-
Stir the solution using a magnetic stirrer until the 2-HP-β-CD is completely dissolved. Gentle heating may aid dissolution, but the solution should be cooled to room temperature before adding the drug.
-
-
Formulate the this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared 30% 2-HP-β-CD solution.
-
Vortex or stir the mixture vigorously for an extended period (e.g., 1-2 hours) at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Sonication for short intervals (e.g., 5-10 minutes) can facilitate the dissolution process. Avoid excessive heating during sonication.
-
Once the this compound is fully dissolved, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Stability Considerations:
-
It is recommended to prepare the 2-HP-β-CD formulation fresh on the day of use.
-
If short-term storage is necessary, the solution should be stored at 2-8°C and protected from light.
-
A small-scale stability test of the final formulation under the intended storage conditions is advisable to ensure the compound remains in solution and does not degrade.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of this compound's Anti-Cancer Activity
Caption: this compound's mechanism of anti-cancer action.
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The provided protocols are recommendations and may require optimization based on the specific experimental requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers | MDPI [mdpi.com]
- 4. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cucurbitacin IIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Cucurbitacin IIa, a potent tetracyclic triterpenoid with significant anti-cancer properties. The following sections detail the administration routes, dosages, and experimental protocols compiled from various preclinical studies.
Overview of In Vivo Administration Routes
This compound has been successfully administered in murine cancer models via three primary routes: oral gavage, intraperitoneal injection, and intravenous injection. The choice of administration route can significantly impact the compound's bioavailability and efficacy.
-
Oral Gavage: While feasible, oral administration of this compound has shown more moderate anti-tumor effects compared to parenteral routes. This is likely due to first-pass metabolism in the liver, which may limit the effective concentration of the compound reaching the tumor site.[1]
-
Intraperitoneal (IP) Injection: This route has demonstrated a dose-dependent reduction in tumor size and is a commonly used method for delivering this compound in preclinical studies.[1]
-
Intravenous (IV) Injection: Intravenous administration has shown the highest inhibition efficiency, requiring lower doses to achieve significant tumor suppression compared to other routes.[1]
Quantitative Data Summary
The following tables summarize the reported dosages and their effects for each administration route in murine models.
Table 1: Intraperitoneal Administration of this compound in H22 Liver Cancer Mouse Model [1]
| Dosage (mg/kg/day) | Administration Schedule | Tumor Inhibition Efficiency (%) |
| 1.0 | Daily for 10 days | 45.3 |
| 0.5 | Daily for 10 days | 32.1 |
| 0.25 | Daily for 10 days | 21.7 |
Table 2: Oral Gavage Administration of this compound in H22 Liver Cancer Mouse Model [1]
| Dosage (mg/kg/day) | Administration Schedule | Tumor Inhibition Efficiency (%) |
| 90 | Daily for 10 days | 35.8 |
| 60 | Daily for 10 days | 25.4 |
| 30 | Daily for 10 days | 15.1 |
Table 3: Intravenous Administration of this compound in H22 Liver Cancer Mouse Model [1]
| Dosage (mg/kg/day) | Administration Schedule | Tumor Inhibition Efficiency (%) |
| 0.4 | Daily for 10 days | 58.2 |
| 0.2 | Daily for 10 days | 41.8 |
| 0.1 | Daily for 10 days | 28.4 |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Due to its hydrophobic nature, this compound requires a solubilizing agent for aqueous-based in vivo administration. 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is an effective and toxicologically benign vehicle for this purpose.[1]
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare the 2-HP-β-CD Solution:
-
Prepare a 10-20% (w/v) solution of 2-HP-β-CD in sterile saline or water. For example, to make a 10% solution, dissolve 1 g of 2-HP-β-CD in a final volume of 10 mL of sterile saline.
-
Stir the solution at room temperature until the 2-HP-β-CD is completely dissolved. Gentle warming may be used to aid dissolution.
-
-
Formulate this compound:
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the 2-HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature, protected from light, for at least 1-2 hours to allow for the formation of the inclusion complex. The solution should become clear.
-
The final concentration of this compound will depend on the desired dosage and injection volume. It is recommended to perform a solubility test to determine the maximum achievable concentration in the chosen 2-HP-β-CD solution.
-
-
Sterilization:
-
Sterilize the final this compound formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage:
-
Store the prepared formulation at 4°C, protected from light. It is recommended to use the formulation within a short period after preparation.
-
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
Protocol:
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib.
-
Draw the calculated volume of the this compound formulation into the syringe. A typical gavage volume for a mouse is 5-10 mL/kg.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound formulation
-
Sterile needles (25-27 gauge)
-
Syringes (1 mL)
Protocol:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation. The recommended maximum injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Intravenous (IV) Injection Protocol
Materials:
-
Prepared this compound formulation
-
Sterile needles (27-30 gauge)
-
Syringes (1 mL)
-
A mouse restrainer
-
A heat lamp or warming pad (optional, to dilate the tail veins)
Protocol:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
If necessary, warm the tail using a heat lamp or warming pad to make the lateral tail veins more visible.
-
Swab the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A small flash of blood in the needle hub may indicate successful entry into the vein.
-
Slowly inject the this compound formulation. The recommended maximum bolus injection volume is 5 mL/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Signaling Pathways and Experimental Workflows
This compound Anti-Cancer Signaling Pathway
This compound exerts its anti-cancer effects primarily through the disruption of the actin cytoskeleton and the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family. This action is independent of the JAK2/STAT3 signaling pathway, which is a target for some other cucurbitacins. The inhibition of survivin leads to increased cleavage of poly-(ADP-ribose) polymerase (PARP), a key event in apoptosis.[1][2]
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Cucurbitacin IIa in Plasma by HPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a tetracyclic triterpenoid compound found in various plants of the Cucurbitaceae family, has garnered significant interest in the scientific community for its potent biological activities, including anti-inflammatory and anticancer properties. As research into the therapeutic potential of this compound progresses, the need for a robust and sensitive analytical method to quantify its presence in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This document provides a detailed application note and protocol for the detection and quantification of this compound in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity, making it suitable for preclinical and clinical research.
This compound exerts its biological effects through the modulation of key cellular signaling pathways. Notably, it has been shown to interfere with the Epidermal Growth Factor Receptor (EGFR)-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the inhibition of cell proliferation.[1] Additionally, it is known to regulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2/STAT3, which is crucial in cell growth and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-MS/MS method for the analysis of this compound in plasma.
Table 1: Mass Spectrometry Parameters for this compound Detection
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 503.2 |
| Product Ion (Q3) | m/z 113.1 |
Note: This transition is based on a general method for cucurbitacins and should be optimized for specific instrumentation.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [3] |
| Linearity Range | Not explicitly stated, but LLOQ is 0.25 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 11.5% | [3] |
| Inter-day Precision (%RSD) | < 11.5% | [3] |
| Accuracy (%RE) | -9.1% to 7.6% | [3] |
| Extraction Recovery | > 87.1% | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value |
| Elimination Half-life (t1/2β) | 0.667 ± 0.064 to 0.732 ± 0.151 h |
| Volume of Distribution (Vd) | 0.131 ± 0.095 to 0.153 ± 0.047 L·kg-1 |
| Clearance (Cl) | 0.287 ± 0.031 to 0.318 ± 0.029 L·h-1·kg-1 |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the quantification of this compound in plasma.
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma.
-
Add an appropriate volume of internal standard (IS) solution (e.g., a structurally similar compound not present in the matrix).
-
Add 500 µL of dichloromethane to the tube.
-
Vortex mix the sample for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (dichloromethane) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water, 85:15, v/v).
-
Vortex mix for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
a) Liquid Chromatography Conditions
-
HPLC System: A standard HPLC system capable of delivering a stable flow rate.
-
Column: Syncronis HPLC C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (85:15, v/v).[3]
-
Flow Rate: 0.6 mL/min with a split ratio of 1:2.[3]
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
b) Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 503.2 → Product ion (Q3) m/z 113.1.
-
Internal Standard (IS): To be determined based on the selected standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (typically 3-5 kV).
-
Source Temperature: To be optimized (e.g., 150°C).
-
Desolvation Gas Flow: To be optimized (e.g., 800 L/hr).
-
Cone Gas Flow: To be optimized (e.g., 50 L/hr).
-
-
Collision Energy: To be optimized for the specific MRM transition of this compound to achieve maximum signal intensity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection in plasma.
This compound Signaling Pathway
Caption: this compound signaling pathway inhibition.
References
Application Notes and Protocols for the Characterization of Cucurbitacin IIa using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a naturally occurring tetracyclic triterpenoid compound, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The precise structural elucidation and characterization of this compound are paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of its complex molecular structure. This document provides detailed 1H and 13C NMR data for this compound, a comprehensive experimental protocol for its NMR analysis, and an overview of the key signaling pathways it modulates.
1H and 13C NMR Data for this compound
The following tables summarize the 1H and 13C NMR chemical shift assignments for this compound. The data were recorded on a Bruker AV III 600 NMR spectrometer using pyridine-d5 as the solvent, with tetramethylsilane (TMS) as the internal standard.[1] Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Spectral Data of this compound (Hemslecin A) in Pyridine-d5
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.85 | m | |
| 1β | 2.10 | m | |
| 2 | 4.92 | dd | 11.4, 6.6 |
| 3 | 3.98 | d | 6.6 |
| 4α | 2.55 | d | 14.4 |
| 4β | 2.30 | d | 14.4 |
| 6 | 5.80 | br s | |
| 7α | 2.45 | m | |
| 7β | 2.60 | m | |
| 8 | 2.95 | m | |
| 10 | 1.65 | s | |
| 12α | 3.20 | dd | 13.8, 4.2 |
| 12β | 2.90 | dd | 13.8, 13.8 |
| 15α | 2.15 | m | |
| 15β | 1.95 | m | |
| 16 | 5.25 | m | |
| 17 | 2.75 | m | |
| 18-CH3 | 1.05 | s | |
| 19-CH3 | 1.15 | s | |
| 21-CH3 | 1.50 | s | |
| 23 | 6.90 | d | 15.6 |
| 24 | 6.20 | d | 15.6 |
| 26-CH3 | 1.90 | s | |
| 27-CH3 | 1.95 | s | |
| 28-CH3 | 1.25 | s | |
| 29-CH3 | 1.30 | s | |
| 30-CH3 | 1.40 | s |
Table 2: 13C NMR Spectral Data of this compound (Hemslecin A) in Pyridine-d5
| Position | Chemical Shift (δ, ppm) |
| 1 | 36.2 |
| 2 | 70.1 |
| 3 | 82.5 |
| 4 | 40.1 |
| 5 | 139.8 |
| 6 | 121.2 |
| 7 | 35.1 |
| 8 | 49.5 |
| 9 | 50.5 |
| 10 | 38.5 |
| 11 | 211.8 |
| 12 | 50.1 |
| 13 | 46.5 |
| 14 | 49.8 |
| 15 | 33.5 |
| 16 | 71.5 |
| 17 | 51.5 |
| 18 | 21.8 |
| 19 | 19.5 |
| 20 | 74.5 |
| 21 | 28.1 |
| 22 | 209.5 |
| 23 | 125.5 |
| 24 | 145.8 |
| 25 | 150.2 |
| 26 | 25.8 |
| 27 | 18.5 |
| 28 | 28.8 |
| 29 | 29.1 |
| 30 | 22.1 |
Experimental Protocols
This section outlines the key experimental procedures for the isolation and NMR-based characterization of this compound.
Isolation and Purification of this compound
A standardized protocol for the isolation of this compound from plant material, such as the tubers of Hemsleya amabilis, is crucial for obtaining a high-purity sample for NMR analysis.
Materials and Equipment:
-
Dried and powdered plant material (e.g., tubers of Hemsleya amabilis)
-
Ethanol (95%)
-
Silica gel for column chromatography
-
Octadecylsilyl (ODS) silica gel for column chromatography
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Extraction: Extract the powdered plant material with 95% ethanol at room temperature.
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
-
Further Purification: The fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are then subjected to further purification using ODS column chromatography.
-
Final Purification: The final purification is achieved using a semi-preparative HPLC system to yield pure this compound.
-
Lyophilization: The purified compound is lyophilized to obtain a stable, powdered form.
NMR Spectroscopy
Materials and Equipment:
-
High-field NMR spectrometer (e.g., Bruker 600 MHz) equipped with a cryoprobe.
-
5 mm NMR tubes
-
Deuterated pyridine (pyridine-d5)
-
Tetramethylsilane (TMS) as an internal standard
-
High-purity this compound sample
Protocol for Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.5 mL of pyridine-d5.
-
Add a small amount of TMS as an internal standard for referencing the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
Protocol for NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Acquire a standard one-dimensional (1D) 1H NMR spectrum.
-
Acquire a standard 1D 13C NMR spectrum.
-
To aid in the complete and unambiguous assignment of all proton and carbon signals, acquire a suite of two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Protocol for Data Processing:
-
Process the acquired NMR data using appropriate software (e.g., Bruker TopSpin, MestReNova).
-
Apply Fourier transformation to the Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the TMS signal (δ 0.00 ppm for 1H and 13C).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns and coupling constants in the 1H NMR spectrum to deduce proton connectivities.
-
Analyze the 2D NMR spectra to confirm the structural assignments.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, primarily the JAK/STAT and EGFR-MAPK pathways.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for this compound characterization.
References
Application Notes: Quantifying Cell Viability with Cucurbitacin IIa
Introduction
Cucurbitacin IIa (CuIIa) is a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, such as Hemsleya amabilis.[1] Traditionally used in ancient remedies, CuIIa has garnered significant interest in modern biomedical research for its potent anti-inflammatory, anti-viral, and anti-cancer properties.[1][2] Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, making it a promising candidate for drug development.[2][3] Its mechanism of action involves inducing cell cycle arrest, disrupting the actin cytoskeleton, and triggering programmed cell death (apoptosis).[2][4]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell viability assays to quantify its cytotoxic effects. The provided protocols and data are intended for professionals in cancer research and drug discovery.
Principle of the Assay
Cell viability assays are essential for determining the cytotoxic or growth-inhibitory effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5] The core principle of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases present in living, metabolically active cells.[5] These enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer.[5] A decrease in the absorbance value compared to untreated control cells indicates a reduction in cell viability.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects through multiple cellular mechanisms:
-
Induction of Apoptosis: CuIIa is known to induce caspase-3-dependent apoptosis.[1] This process is linked to the downregulation of survivin, an inhibitor of apoptosis protein.[1][7]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2][4]
-
Actin Cytoskeleton Disruption: CuIIa causes irreversible aggregation of filamentous actin, which disrupts cellular structure, motility, and division.[4][8]
-
Enhancement of Autophagy: In certain cell types, CuIIa can enhance autophagy, a cellular process of self-degradation that can also contribute to cell death.[1]
These multifaceted effects culminate in a potent inhibition of cancer cell growth and survival.
Data Presentation
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The IC50 values can vary depending on the cell line and experimental conditions.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.389 | [3] |
| A549 | Lung Cancer | 0.108 | [3] |
| SKOV3 | Ovarian Cancer | 1.2 ± 0.01* | [3] |
*Note: This value is for an acetyl-protected derivative of this compound (compound 2 in the cited study).
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the key steps for performing a cell viability assay with this compound.
Caption: Workflow for this compound cell viability (MTT) assay.
Signaling Pathway
This diagram illustrates the key molecular pathways affected by this compound, leading to cancer cell death.
Caption: this compound induced anti-cancer signaling pathway.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step method for assessing the effect of this compound on the viability of adherent cancer cells.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan blue).
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[10]
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest CuIIa dose) and a "medium only" control (no cells) for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or control media) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[6]
-
Incubate the plate for another 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. jcancer.org [jcancer.org]
Application Notes and Protocols for Immunofluorescence Staining of the Cytoskeleton Following Cucurbitacin IIa Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a member of the triterpenoid family of compounds derived from medicinal plants, has demonstrated significant anti-cancer properties.[1][2] A key mechanism of its cytotoxic activity is the profound disruption of the cellular cytoskeleton, primarily through the induction of irreversible aggregation of filamentous actin (F-actin).[1][2] Unlike other cucurbitacins that often target the JAK/STAT signaling pathway, this compound's effects on the actin cytoskeleton are independent of JAK2/STAT3 phosphorylation.[1][2] Instead, its mechanism is linked to the inhibition of survivin, an inhibitor of apoptosis protein (IAP), and the modulation of the RhoA signaling pathway.[1][2][3]
These application notes provide detailed protocols for the immunofluorescence staining of key cytoskeletal components, namely F-actin and α-tubulin, in cells treated with this compound. Furthermore, we present a framework for the quantitative analysis of the observed cytoskeletal disruptions and illustrate the underlying signaling pathway and experimental workflow.
Signaling Pathway of this compound-Induced Cytoskeletal Disruption
This compound exerts its effects on the actin cytoskeleton through a distinct signaling cascade. It reduces the phosphorylation of RhoA, which leads to its increased activity.[1][2] Activated RhoA is a key regulator of the actin cytoskeleton. Concurrently, this compound leads to a reduction in the expression of survivin, which is involved in the regulation of mitosis and apoptosis.[1][2] This combined action results in the characteristic irreversible clustering of F-actin, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2]
Caption: Signaling pathway of this compound-induced actin aggregation and apoptosis.
Experimental Workflow for Immunofluorescence Analysis
The following diagram outlines the key steps for investigating the effects of this compound on the cytoskeleton using immunofluorescence.
Caption: Experimental workflow for immunofluorescence staining and analysis.
Quantitative Data Presentation
Following immunofluorescence imaging, quantitative analysis of cytoskeletal changes can be performed using image analysis software such as ImageJ/Fiji. The following table summarizes key parameters to quantify and the expected outcomes following this compound treatment.
| Parameter | Description | Control (Vehicle) | This compound Treated |
| Actin Filament Integrity | |||
| Mean Fluorescence Intensity | Average fluorescence signal of phalloidin staining per cell. | Baseline | Increased in aggregates |
| Filament Length (µm) | Average length of identifiable actin filaments. | Long, well-defined filaments | Significantly decreased |
| Number of Actin Aggregates | Count of distinct, bright F-actin clusters per cell. | 0 - minimal | Significantly increased |
| Aggregate Area (µm²) | Average size of the F-actin aggregates. | N/A | Dose-dependent increase |
| Microtubule Organization | |||
| Tubulin Network Integrity | Qualitative assessment of the microtubule network. | Well-organized, radial array | May show some disorganization |
| Cell Morphology | |||
| Cell Area (µm²) | The total area occupied by a single cell. | Spread, polygonal | Decreased, rounded |
| Cell Circularity | A measure of cell shape (1.0 = perfect circle). | Low | Increased |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., HeLa, A549, or a cancer cell line of interest)
-
Culture Medium: As required for the specific cell line
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) , pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
F-actin Stain: Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568)
-
Nuclear Stain: DAPI or Hoechst 33342
-
Mounting Medium: Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol 1: Cell Culture and this compound Treatment
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare working concentrations of this compound in the appropriate culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, or 24 hours).
Protocol 2: Immunofluorescence Staining of F-actin and α-tubulin
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to each coverslip and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each coverslip and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each coverslip and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the mouse anti-α-tubulin antibody to its recommended working concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Phalloidin Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated goat anti-mouse secondary antibody and the fluorescently-conjugated phalloidin to their recommended working concentrations in the blocking buffer.
-
Add the antibody and phalloidin solution to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Protocol 3: Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore (e.g., DAPI, Alexa Fluor 488, and Alexa Fluor 568).
-
Ensure that imaging parameters (e.g., exposure time, laser power, gain) are kept consistent across all samples to allow for accurate quantitative comparisons.
-
-
Image Analysis (using ImageJ/Fiji or similar software):
-
Cell Area and Circularity: Use the brightfield or a whole-cell stain to outline individual cells and measure their area and circularity.
-
Mean Fluorescence Intensity: For the actin channel, measure the mean gray value within each cell outline.
-
Actin Aggregate Analysis:
-
Apply a threshold to the actin channel to segment the bright aggregates.
-
Use the "Analyze Particles" function to count the number of aggregates and measure their individual areas.
-
-
Filament Length: Utilize plugins like "Ridge Detection" or manual tracing to measure the length of discernible actin filaments in control cells. This will be challenging in treated cells due to aggregation.
-
By following these protocols, researchers can effectively visualize and quantify the dramatic effects of this compound on the cellular cytoskeleton, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VASP Activation via the Gα13/RhoA/PKA Pathway Mediates Cucurbitacin-B-Induced Actin Aggregation and Cofilin-Actin Rod Formation | PLOS One [journals.plos.org]
Application Notes and Protocols for the Development of a Stable Formulation of Cucurbitacin IIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a tetracyclic triterpenoid found in plants of the Cucurbitaceae family, has demonstrated significant pharmacological potential, including anti-inflammatory and anticancer activities.[1] Like many other triterpenoids, this compound is a hydrophobic molecule, which presents challenges in developing aqueous formulations with adequate stability and bioavailability. These application notes provide a comprehensive guide to developing a stable formulation of this compound, addressing its poor aqueous solubility and potential degradation pathways. The protocols outlined below cover solubility assessment, formulation strategies, stability testing, and analytical methods for quantification.
Physicochemical Properties and Stability Profile of this compound
This compound is a crystalline solid that is slightly soluble in water but demonstrates good solubility in organic solvents such as methanol, ethanol, and chloroform.[2] Its stability is a critical consideration in formulation development. Triterpenoids can be susceptible to degradation under various conditions, including exposure to acidic, basic, oxidative, and photolytic stress. Understanding these degradation pathways is essential for selecting appropriate excipients and storage conditions to ensure product quality and shelf-life.
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation development of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Purified Water (pH 7.0) | 25 | < 1.0 |
| Phosphate Buffer (pH 7.4) | 25 | < 1.0 |
| Ethanol | 25 | > 10,000 |
| Propylene Glycol | 25 | > 5,000 |
| Polyethylene Glycol 400 (PEG 400) | 25 | > 8,000 |
| 20% Ethanol in Water (v/v) | 25 | 50 ± 5 |
| 20% Propylene Glycol in Water (v/v) | 25 | 35 ± 4 |
| 5% w/v Solutol® HS 15 in Water | 25 | 150 ± 15 |
Note: The solubility data presented are representative values for a hydrophobic triterpenoid and should be experimentally verified for this compound.
Table 2: Illustrative Stability Data of a this compound Formulation (e.g., 1 mg/mL in 20% Solutol® HS 15) under Accelerated Conditions (40°C/75% RH)
| Time Point | Assay (%) | Total Degradation Products (%) | Appearance |
| Initial | 99.8 | < 0.2 | Clear, colorless solution |
| 1 Month | 98.5 | 1.5 | Clear, colorless solution |
| 3 Months | 96.2 | 3.8 | Clear, colorless solution |
| 6 Months | 92.1 | 7.9 | Clear, colorless solution |
Note: This data is illustrative and intended to represent a typical stability profile. Actual stability will depend on the specific formulation.
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, propylene glycol, PEG 400, buffers)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Method:
-
Add an excess amount of this compound powder to a series of scintillation vials.
-
Add a known volume (e.g., 2 mL) of each selected solvent system to the respective vials.
-
Tightly cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the supernatant from each vial through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
Protocol for Formulation Preparation using a Co-solvent System
Objective: To prepare a solubilized formulation of this compound using a co-solvent system.
Materials:
-
This compound powder
-
Ethanol (Dehydrated, USP)
-
Propylene Glycol (USP)
-
Purified Water (USP)
-
Sterile glassware
-
Magnetic stirrer and stir bar
Method:
-
Weigh the required amount of this compound.
-
In a sterile beaker, add the required volume of ethanol and begin stirring.
-
Slowly add the this compound powder to the ethanol and stir until completely dissolved.
-
Add the required volume of propylene glycol to the solution and continue stirring.
-
Gradually add the purified water to the organic solution while stirring continuously to avoid precipitation.
-
Stir the final mixture for at least 30 minutes to ensure homogeneity.
-
Visually inspect the final formulation for clarity and the absence of particulates.
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Protocol for Forced Degradation Studies
Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the validation of the stability-indicating analytical method.
Procedure: Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent system and subject them to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the stability-indicating HPLC method.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound.
EGFR-MAPK Signaling Pathway
Caption: this compound inhibits the EGFR-MAPK signaling pathway.[3][4][5][]
Formulation Strategies for Enhanced Stability
Given the hydrophobic nature of this compound, several formulation strategies can be employed to improve its solubility and stability:
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can significantly enhance the solubility of this compound.
-
Surfactant-based systems: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyl castor oil derivatives (e.g., Kolliphor® EL) can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and stability.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective for oral or parenteral delivery of highly lipophilic compounds.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can improve its dissolution rate and bioavailability.
The choice of formulation strategy will depend on the intended route of administration, required dose, and stability considerations. For any chosen approach, a thorough excipient compatibility study is crucial to ensure that the selected formulation components do not accelerate the degradation of this compound.
References
- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR interactive pathway | Abcam [abcam.com]
Application Notes: Cucurbitacin IIa for Inducing Apoptosis in Lung Cancer Cell Lines
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid compounds predominantly found in the Cucurbitaceae family, have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer properties.[1] Among them, Cucurbitacin IIa has demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines.[2] In the context of lung cancer, a leading cause of cancer-related mortality worldwide, this compound presents a promising avenue for therapeutic development.[3][4] It has been shown to inhibit the proliferation of lung cancer cells and induce programmed cell death, or apoptosis.[5][6] The primary mechanism of action involves the modulation of key cellular signaling pathways, such as the EGFR/MAPK pathway, which are often dysregulated in cancer.[7] These application notes provide an overview, key quantitative data, and detailed protocols for researchers investigating the effects of this compound on lung cancer cell lines.
Data Presentation
The efficacy of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell proliferation. The available data for this compound in a common non-small cell lung cancer (NSCLC) cell line is summarized below.
Table 1: IC50 Value of this compound in A549 Lung Cancer Cells
| Cell Line | Compound | IC50 Value (µM) | Citation |
| A549 | This compound | 0.108 | [2] |
Signaling Pathway
This compound has been reported to interfere with the Epidermal Growth Factor Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway in A549 lung cancer cells.[7] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound can trigger the intrinsic apoptotic cascade, leading to cancer cell death.
Caption: this compound inhibits the EGFR/MAPK pathway to induce apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the basic steps for culturing human lung cancer cell lines (e.g., A549) and treating them with this compound.
-
Cell Culture:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays and Western blotting) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Dilute the stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM).
-
Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of medium.[9] Incubate for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: After the treatment period (e.g., 48 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Preparation: Seed A549 cells in 6-well plates (5x10⁵ cells/well) and treat with this compound for the desired time.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the harvested cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspases (e.g., caspase-3, -9) and cleaved PARP.[12][13]
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, PARP, p-ERK, total ERK, β-actin) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[14] β-actin is commonly used as a loading control to ensure equal protein loading.[15]
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of cucurbitacins for lung cancer research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits HIF-1α and attenuates non-small cell lung cancer via ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot analysis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for Cucurbitacin IIa and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacin IIa, a tetracyclic triterpenoid found predominantly in plants of the Cucurbitaceae family, has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Robust and reliable analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of the metabolic fate of this compound. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound and its metabolites.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in rats, providing a comparative overview for researchers.
| Parameter | Value | Unit | Species | Administration Route | Reference |
| Cmax | 1.54 ± 0.32 | µg/mL | Rat | Intravenous | [1] |
| T1/2 | 1.89 ± 0.45 | h | Rat | Intravenous | [1] |
| AUC(0–t) | 2.87 ± 0.54 | µg·h/mL | Rat | Intravenous | [1] |
| CLz/F | 0.35 ± 0.06 | L/h/kg | Rat | Intravenous | [1] |
Cmax: Maximum plasma concentration; T1/2: Terminal elimination half-life; AUC(0–t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; CLz/F: Clearance.
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Matrices (Rat Plasma)
This protocol is adapted from methodologies described for the extraction of cucurbitacins for pharmacokinetic studies.[4]
Objective: To extract this compound and its metabolites from rat plasma for subsequent analysis.
Materials:
-
Rat plasma
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) solution (e.g., euphadienol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., acetonitrile/water mixture).
-
Vortex for 1 minute to dissolve the residue.
-
The sample is now ready for injection into the HPLC or LC-MS system.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol is based on established HPLC methods for the analysis of cucurbitacins.[5][6]
Objective: To quantify the concentration of this compound in a prepared sample.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) |
| Mobile Phase | A: 0.2% Phosphoric acid in waterB: Acetonitrile |
| Gradient Elution | 0-15 min, 25-33% B15-20 min, 33-40% B20-24 min, 40-60% B24-28 min, 60-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 212 nm[5] |
| Injection Volume | 10 µL |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection of this compound and its Metabolites
LC-MS/MS offers higher selectivity and sensitivity, which is particularly useful for detecting low-level metabolites.[4][7] The biotransformation of cucurbitacins can involve phase I reactions like hydrolysis and oxidation, and phase II reactions such as glucuronide binding.[1]
Objective: To sensitively detect and quantify this compound and identify its potential metabolites.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC system (e.g., Dionex UltiMate 3000 RS) |
| Column | KINETEX® XB-C18 (2.1 mm × 100 mm, 1.7 µm)[8] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | A typical gradient would start with a low percentage of B, increasing to a high percentage over a set time to elute compounds of varying polarity. For example: 0-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B. |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40°C |
| Mass Spectrometer | Q-TOF or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for metabolite identification |
Protocol:
-
Optimize the mass spectrometer parameters for this compound and potential metabolites by infusing standard solutions. This includes determining the precursor ion and suitable product ions for MRM transitions.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples.
-
For quantification, use the MRM mode with the optimized transitions for this compound and the internal standard.
-
For metabolite identification, operate the mass spectrometer in full scan mode to detect potential metabolite ions. Subsequently, perform product ion scans (MS/MS) on these ions to obtain fragmentation patterns that can help in structure elucidation. Common metabolic transformations to look for include hydroxylation (+16 Da) and glucuronidation (+176 Da).
Signaling Pathway and Experimental Workflow
This compound Inhibition of the EGFR-MAPK Signaling Pathway
This compound has been shown to inhibit cell proliferation by interfering with the EGFR-MAPK signaling pathway.[9][10] The following diagram illustrates this inhibitory action.
Caption: this compound inhibits the EGFR-MAPK signaling pathway.
General Experimental Workflow for this compound Analysis
The diagram below outlines the logical steps from sample collection to data analysis in a typical study of this compound.
Caption: Workflow for this compound analysis.
References
- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and cucurbitacin IIb of Hemsleya amabilis by HPLC-MS/MS and their pharmacokinetic study in normal and indomethacin-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mjcce.org.mk [mjcce.org.mk]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]
- 9. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Cucurbitacin IIa solubility for cell-based assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitacin IIa, focusing on challenges related to its solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: this compound is a triterpenoid compound with limited aqueous solubility. The most commonly recommended solvents for creating a stock solution are Dimethyl Sulfoxide (DMSO) and Methanol.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound powder in 100% DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] It is crucial to ensure the powder is completely dissolved before making further dilutions. For detailed steps, refer to the --INVALID-LINK-- section.
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?
A3: Precipitation in the final culture medium is a common issue and can be caused by several factors:
-
High Final Concentration: The concentration of this compound in your final medium may exceed its solubility limit in an aqueous environment.
-
Solvent Shock: Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to rapidly come out of solution. This can be mitigated by performing serial dilutions or by adding the stock solution dropwise while gently vortexing the medium.
-
Temperature Changes: Moving from a warmer incubation temperature to a cooler environment (e.g., room temperature on a lab bench) can decrease solubility and cause precipitation.[4]
-
Media Components: Components in your cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[4][5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[6] It is highly recommended to run a solvent toxicity control experiment for your specific cell line.
Q5: My cells are showing signs of toxicity. How can I determine if it's from the this compound or the DMSO?
A5: To distinguish between compound toxicity and solvent toxicity, you must include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of DMSO (or other solvent) as your experimental wells, but without the this compound. If the cells in the vehicle control group appear healthy while the treated cells do not, the toxicity is likely due to the this compound.
Troubleshooting Guide: Precipitation in Media
If you observe a precipitate in your cell culture medium after adding this compound, follow these steps to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible particles in the culture well. | Exceeded Solubility Limit: The final concentration of this compound is too high for the aqueous culture medium. | 1. Reduce Final Concentration: Lower the working concentration of this compound in your experiment.2. Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions of your stock in culture medium to gradually lower the solvent concentration. |
| Solvent Shock: The abrupt change in solvent environment caused the compound to precipitate. | 1. Slow Addition: Add the this compound stock solution to the culture medium slowly, drop-by-drop, while gently agitating the medium.2. Pre-warm Medium: Ensure your culture medium is at 37°C before adding the compound. | |
| Stock Solution Issues: The compound may not have been fully dissolved in the initial stock solution. | 1. Re-dissolve Stock: Gently warm the stock solution to 37°C and sonicate for 5-10 minutes. Visually inspect to ensure no crystals are present before use.2. Filter Sterilize: Filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO). | |
| Media Interaction: Components in the serum or media are causing precipitation.[4][7] | 1. Test in Simpler Media: Try dissolving the compound in a simpler buffer (like PBS) or basal medium without serum to see if the issue persists.2. Reduce Serum Concentration: If possible for your cell line and experiment, reduce the percentage of FBS during the treatment period. |
Quantitative Data: Solubility Summary
| Compound | Solvent | Reported Solubility | Storage of Stock Solution |
| This compound | DMSO | Soluble[1][2][3] | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3] |
| Methanol | Soluble[1][2] | Store at -20°C. Less common for cell-based assays due to higher volatility and potential toxicity compared to DMSO. | |
| Related Cucurbitacins | Ethanol | Soluble[8] | |
| Chloroform | Soluble[8] | Not suitable for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Formula Weight: 562.7 g/mol )[1]
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 562.7 g/mol * 1000 mg/g = 5.63 mg
-
-
Weighing: Carefully weigh out 5.63 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of 100% DMSO to the tube.
-
Agitation: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Warming & Sonication (If Necessary): If the powder does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes.[3] Following warming, place the tube in an ultrasonic bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (from Protocol 1)
-
Complete culture medium (appropriate for the cell line)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium.
-
Tip: To avoid precipitation, first dilute the 10 mM DMSO stock into complete medium to make an intermediate concentration (e.g., 200 µM). Ensure the DMSO concentration in this intermediate stock is not excessively high. Then, perform further serial dilutions from this intermediate stock.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of this compound. Remember to include:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used in the treatment wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Visualizations
Experimental Workflow and Troubleshooting
References
- 1. This compound | CAS 58546-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. mjcce.org.mk [mjcce.org.mk]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cucurbitacin IIa
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cucurbitacin IIa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it generally low?
This compound, a potent tetracyclic triterpenoid, exhibits promising pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] However, its therapeutic application is often hindered by low oral bioavailability. Studies in rats have shown that after oral administration of a Hemsleya amabilis extract, the maximum plasma concentration (Cmax) of this compound was only 0.021 ± 0.0057 mg/L.[3] This poor bioavailability is primarily attributed to its low aqueous solubility, potential for rapid metabolism in the liver or intestines before reaching systemic circulation, and issues related to membrane permeability.[3]
Q2: What are the primary metabolic pathways for cucurbitacins that may affect the bioavailability of this compound?
While the specific metabolic pathways of this compound are not fully elucidated, it is suggested that the kidney may play a significant role in its metabolism.[2] For other cucurbitacins, such as Cucurbitacin E, studies have shown competitive inhibition of cytochrome P450 enzymes, specifically CYP2C11 in rats (the equivalent of human CYP2C9).[4] This suggests that this compound may be a substrate for CYP enzymes, leading to first-pass metabolism, which significantly reduces the amount of active compound reaching systemic circulation.
Q3: Are there any known natural compounds that can enhance the bioavailability of cucurbitacins?
Yes, certain natural compounds, known as bioenhancers, can improve the bioavailability of other drugs.[5] For example, piperine has been shown to increase the bioavailability of curcumin by up to 2000%.[5] Another example is Glycyrrhizin, a triterpenoid saponin, which has demonstrated absorption-enhancing activity.[5] While specific studies on co-administration of these enhancers with this compound are limited, they represent a viable strategy to explore for inhibiting metabolic enzymes or enhancing gut permeability.
Troubleshooting Guide: Overcoming Low Bioavailability
This guide addresses the common issue of observing high in vitro potency but low in vivo efficacy with this compound, a problem almost always linked to poor bioavailability.
Problem: Sub-optimal therapeutic effect in animal models despite high in vitro activity.
This discrepancy is often due to challenges in the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The following sections provide potential solutions and experimental approaches to enhance the systemic exposure of this compound.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
Solution: Employ advanced formulation strategies to improve the solubility of this compound.
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles (e.g., PLGA, solid lipid nanoparticles) can increase the surface area for dissolution and protect the compound from degradation in the gastrointestinal tract.
-
Prodrug Approach: Synthesizing derivatives of this compound by modifying its active hydroxyl groups can improve its physicochemical properties for better absorption.[6] These derivatives are designed to be converted back to the active this compound within the body.
Issue 2: Rapid First-Pass Metabolism and Systemic Clearance
Solution: Develop strategies to protect this compound from metabolic enzymes or inhibit its efflux.
-
Co-administration with Inhibitors: Administering this compound with known inhibitors of relevant cytochrome P450 enzymes or P-glycoprotein efflux pumps can increase its systemic exposure.
-
Encapsulation: Lipid-based formulations like liposomes or nanoemulsions can shield the drug from metabolic enzymes during its passage through the gut and liver.
Pharmacokinetic Data Summary
The table below summarizes the pharmacokinetic parameters of this compound from oral administration in rats, highlighting its characteristically low systemic exposure.
| Compound | Model / Administration | Dose | Cmax (mg/L) | Tmax (h) | AUC(0-t) (ng·h/mL) | Reference |
| This compound | Normal rats / Oral | 1.36 g/kg (extract) | 0.021 ± 0.0057 | 0.333 ± 0.183 | 21.36 ± 5.60 | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of a this compound Hydrazone Derivative (General Method)
This protocol is adapted from methodologies used for creating this compound derivatives to enhance biological activity, which can also be applied to improve pharmacokinetic properties.[6]
-
Protection of Hydroxyl Groups: Dissolve this compound in pyridine. Add acetic anhydride and stir the mixture at room temperature for several hours to protect the hydroxyl groups at C-2, C-3, and C-16. Monitor the reaction by TLC.
-
Purification: Once the reaction is complete, pour the mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the organic layer with HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting acetylated intermediate using silica gel column chromatography.
-
Hydrazone Formation: Dissolve the purified intermediate in ethanol. Add a selected hydrazine (e.g., 4-chlorophenylhydrazine hydrochloride) and a catalytic amount of acetic acid.
-
Reaction and Isolation: Stir the mixture at room temperature for 24-48 hours. After completion, concentrate the solvent and purify the crude product by column chromatography to yield the final hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts and workflows relevant to this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of cucurbitacin E on rat hepatic CYP2C11 expression and activity using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Cucurbitacin IIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Cucurbitacin IIa.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis: Plant material may not be sufficiently broken down to release the target compound. | - Ensure thorough grinding or homogenization of the plant material (Hemsleya amabilis tubers). For large-scale operations, consider industrial grinders or mills. - The use of enzymes to break down cell walls can be explored, though this may add complexity and cost to the process. |
| Inappropriate solvent selection: The solvent used for initial extraction may not be optimal for this compound. | - this compound is a moderately polar compound. Solvents like ethanol, methanol, or a mixture of chloroform and methanol are effective for initial extraction.[1] - For large-scale extraction, consider the cost, safety, and environmental impact of the chosen solvent. | |
| Insufficient extraction time or agitation: The solvent may not have had enough contact time with the plant material to efficiently extract the compound. | - Optimize extraction time and agitation speed. For large batches, ensure adequate mixing to allow the solvent to penetrate the entire biomass. - Multiple extraction cycles with fresh solvent will improve yield over a single, prolonged extraction. | |
| Co-elution of Impurities during Chromatography | Similar polarity of impurities: Other cucurbitacins or structurally related triterpenoids from the Hemsleya plant can have similar polarities to this compound, making separation difficult. | - Optimize the mobile phase: A gradient elution is often more effective than isocratic elution for separating complex mixtures.[2] Experiment with different solvent systems. For normal-phase chromatography (e.g., silica gel), a gradient of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or acetone) is common.[1] For reverse-phase chromatography, a gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. - Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel. - Employ orthogonal purification methods: If one chromatography technique is insufficient, a second, different type of chromatography (e.g., reverse-phase after normal-phase) can be used to remove remaining impurities. |
| Degradation of this compound | pH instability: Cucurbitacins can be sensitive to acidic or basic conditions. | - Maintain a neutral pH during extraction and purification steps whenever possible. Use buffered solutions if necessary. |
| Thermal degradation: Prolonged exposure to high temperatures can lead to the degradation of the compound. | - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., below 40°C). - For long-term storage, keep the purified compound at low temperatures (-20°C or below) and protected from light.[3] | |
| Poor Crystallization | Presence of impurities: Even small amounts of impurities can inhibit crystal formation. | - Ensure the purity of the this compound solution is high before attempting crystallization. An additional chromatography step may be necessary. |
| Incorrect solvent system: The choice of solvent is critical for successful crystallization. | - Experiment with different solvent and anti-solvent combinations. A common technique is to dissolve the compound in a good solvent (e.g., methanol, acetone) and slowly add an anti-solvent (e.g., water, hexane) until turbidity is observed, then allow it to stand. | |
| Suboptimal temperature: The temperature at which crystallization is allowed to proceed can affect the quality and yield of the crystals. | - Try different crystallization temperatures (e.g., room temperature, 4°C, -20°C) to find the optimal condition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for large-scale extraction of this compound?
A1: The primary source of this compound is the tubers of plants from the Hemsleya genus, such as Hemsleya amabilis.[2][4][5]
Q2: What is a typical yield of this compound from plant material?
A2: The yield of cucurbitacins from plant material can be low and the extraction process complex.[5] While specific large-scale yields for this compound are not widely published, yields for total cucurbitacins can be in the range of 0.5 to 1.2 grams per kilogram of starting plant material, with a purity of at least 50-80% after initial purification steps.
Q3: What are the key challenges in the large-scale purification of this compound?
A3: The main challenges include:
-
Low natural abundance: The concentration of this compound in its natural source is low, requiring the processing of large amounts of plant material.[5]
-
Complex mixture of related compounds: Hemsleya species contain a variety of other cucurbitacins and triterpenoids with similar chemical properties, making the separation of pure this compound challenging.
-
Potential for degradation: this compound can be sensitive to heat and pH, which needs to be carefully controlled during the purification process.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[2] High-Performance Thin Layer Chromatography (HPTLC) can also be used for rapid, semi-quantitative analysis. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is used for structural confirmation and identification of impurities.
Q5: What are the recommended storage conditions for purified this compound?
A5: For long-term stability, purified this compound should be stored as a solid at -20°C or below, protected from light and moisture.[3]
Quantitative Data Summary
The following table summarizes quantitative data related to the purification and properties of this compound and related compounds.
| Parameter | Value | Source/Method | Reference |
| Yield of total cucurbitacins | 1.2 g/kg | From Cucurbita andreana using hexane and chloroform extraction followed by rotary evaporation. | |
| Purity of total cucurbitacins | >80% | Post-flash column chromatography. | |
| Cucurbitadienol yield in engineered yeast | 296.37 mg/L | Heterologous expression in Saccharomyces cerevisiae. | [5] |
| Total triterpenoid yield in engineered yeast | 722.99 mg/L | Heterologous expression in Saccharomyces cerevisiae. | [5] |
| Cucurbitadienol yield in engineered tobacco | 94.8 mg/g (dry weight) | Transient expression in Nicotiana benthamiana. | [5] |
| Solubility | Soluble in DMSO and Methanol | Laboratory observation. |
Experimental Protocols
General Protocol for Large-Scale Extraction and Preliminary Purification
This protocol is a generalized procedure based on common methods for cucurbitacin extraction.
-
Preparation of Plant Material:
-
Fresh tubers of Hemsleya amabilis are washed, chopped, and then finely ground using an industrial-grade mill.
-
-
Solvent Extraction:
-
The ground plant material is macerated in a large stainless-steel tank with 75% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[1]
-
The mixture is stirred for 24 hours at room temperature.
-
The extract is filtered, and the plant residue is subjected to a second round of extraction to maximize yield.
-
The ethanol extracts are combined and concentrated under reduced pressure using a large-scale rotary evaporator, maintaining the temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
The concentrated aqueous extract is then partitioned sequentially with solvents of increasing polarity.
-
First, it is partitioned with a non-polar solvent like hexane to remove lipids and other non-polar compounds. The aqueous layer is retained.
-
The aqueous layer is then extracted multiple times with a moderately polar solvent such as chloroform or ethyl acetate to extract the cucurbitacins.[1]
-
The organic layers containing the cucurbitacins are combined.
-
-
Drying and Crude Extract Preparation:
-
The combined organic extract is dried over anhydrous sodium sulfate and then filtered.
-
The solvent is removed under reduced pressure to yield a crude extract enriched with this compound.
-
Flash Column Chromatography for Further Purification
-
Column Preparation:
-
A large-scale glass or stainless-steel column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
The crude extract is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to create a dry powder, which is then carefully loaded onto the top of the prepared column. This dry loading technique often results in better separation for large sample loads.
-
-
Elution:
-
The column is eluted with a gradient solvent system. A common starting point is a gradient of hexane-ethyl acetate or chloroform-acetone, gradually increasing the proportion of the more polar solvent.
-
The elution is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
-
Fraction Pooling and Concentration:
-
Fractions containing pure this compound are pooled together.
-
The solvent is removed under reduced pressure to yield the purified compound.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the large-scale purification of this compound.
Signaling Pathways
This compound has been shown to exert its biological effects, including its anti-cancer properties, through the modulation of several key signaling pathways.
This compound can inhibit the JAK/STAT signaling pathway, which is often constitutively active in many cancers, leading to decreased cell proliferation and survival. However, some studies suggest this compound may act downstream of JAK2/STAT3.[4][6]
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
This compound can also interfere with the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial for cell growth and proliferation.
Caption: Interference of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cucurbitacin IIa Dosage for Anti-inflammatory Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Cucurbitacin IIa in anti-inflammatory studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in in vitro anti-inflammatory studies?
Based on published literature, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro experiments. Studies on RAW 264.7 macrophages have shown dose-dependent effects within this range[1]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
2. Is this compound cytotoxic to all cell types?
This compound has demonstrated cytotoxic effects, particularly in cancer cell lines, with IC50 values in the low micromolar range. For example, IC50 values of 0.389 µM in HeLa cells and 0.108 µM in A549 cells have been reported[2]. However, some studies have shown lower cytotoxicity towards normal human cells like HEK293[2]. It is essential to determine the cytotoxic profile of this compound in your specific non-cancerous cell line using an MTT or similar viability assay before proceeding with anti-inflammatory experiments.
3. How should I prepare and store a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO, methanol, and ethanol[3]. For cell culture experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
4. Which signaling pathways are primarily affected by this compound in the context of inflammation?
This compound has been shown to modulate several key inflammatory signaling pathways. The most prominently reported are the JAK/STAT and MAPK pathways[1][2]. Specifically, it can inhibit the phosphorylation of JAK2 and STAT3, key components in cytokine signaling[2]. It can also affect the MAPK pathway by modulating the phosphorylation of ERK, JNK, and p38.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected anti-inflammatory concentrations. | 1. Cell line is particularly sensitive to this compound. 2. Incorrect dosage calculation. | 1. Perform a thorough cytotoxicity assay (e.g., MTT) to determine the IC50 and select a non-toxic concentration range for your anti-inflammatory assays. 2. Double-check all calculations for dilutions from the stock solution. |
| Inconsistent or no inhibition of inflammatory markers (e.g., TNF-α, IL-6). | 1. Sub-optimal concentration of this compound. 2. Instability of this compound in the culture medium. 3. Insufficient stimulation of inflammation. | 1. Perform a dose-response experiment to identify the optimal inhibitory concentration. 2. Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Ensure your inflammatory stimulus (e.g., LPS) is potent and used at a concentration that elicits a robust inflammatory response. |
| Difficulty in detecting phosphorylation of signaling proteins (e.g., p-STAT3, p-ERK) by Western blot. | 1. Timing of cell lysis after treatment is not optimal for detecting transient phosphorylation. 2. Low protein concentration in lysates. 3. Issues with antibody quality or concentration. | 1. Perform a time-course experiment to determine the peak phosphorylation of your target protein after stimulation. 2. Ensure an adequate amount of protein is loaded onto the gel. 3. Use validated antibodies for your target proteins and optimize the antibody dilution. Include positive and negative controls. |
| Variability in qPCR results for inflammatory gene expression. | 1. RNA degradation. 2. Poor primer design or efficiency. 3. Contamination of samples. | 1. Use an RNA stabilization solution and ensure proper RNA extraction and handling techniques. 2. Validate primer efficiency before conducting the main experiment. 3. Maintain a sterile work environment to prevent DNA or RNase contamination. |
Data Presentation
Table 1: Cytotoxicity of this compound and its Derivatives on Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa | SRB | 0.389 | [2] |
| This compound | A549 | SRB | 0.108 | [2] |
| This compound derivative 2 | SKOV3 | SRB | 1.2 ± 0.01 | [2] |
| This compound derivative 4d | SKOV3 | SRB | 2.2 ± 0.19 | [2] |
| Cucurbitacin B | HEK293T | MTT | >40 | [4] |
| Cucurbitacin B | NRK-52E | SRB | >40 | [4] |
Table 2: Effective Concentrations of Cucurbitacins for Anti-inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Effective Concentration | Reference |
| This compound | RAW 264.7 | LPS | Proliferation & Migration | Dose-dependent inhibition | [1] |
| Cucurbitacin E | MH7A | TNF-α | IL-1β, IL-6, IL-8 | Significant suppression | [5] |
| Cucurbitacin B | Chondrocytes | IL-1β | COX-2, iNOS, IL-1β, IL-18 | Effective inhibition | [6] |
Experimental Protocols & Workflows
Workflow for Investigating the Anti-inflammatory Effects of this compound
Figure 1. General experimental workflow for studying this compound's anti-inflammatory effects.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. ELISA for Inflammatory Cytokines (TNF-α and IL-6)
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
-
Measurement: Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
3. Western Blot for Signaling Proteins (p-STAT3, p-ERK)
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus for the appropriate time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3, STAT3, p-ERK, and ERK (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. qPCR for Inflammatory Gene Expression (iNOS, COX-2)
-
RNA Extraction: Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway Diagrams
JAK/STAT Signaling Pathway Inhibition by this compound
Figure 2. this compound inhibits the JAK/STAT pathway by preventing JAK2 phosphorylation.
MAPK Signaling Pathway Modulation by this compound
Figure 3. this compound modulates the MAPK signaling pathway, affecting downstream inflammatory gene expression.
References
preventing degradation of Cucurbitacin IIa in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cucurbitacin IIa in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is susceptible to degradation in alkaline conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH to ensure stability.
-
Temperature: Elevated temperatures can accelerate the degradation process. Therefore, it is crucial to store stock solutions and handle experimental samples at low temperatures.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. It is recommended to protect solutions containing this compound from light by using amber vials or by working in low-light conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store the powdered form of this compound at -20°C.[1][2]
-
In Solvent: Stock solutions of this compound should be stored at -80°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[2]
Q3: Which solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl sulfoxide (DMSO) and Methanol.[2] When preparing stock solutions, ensure the use of high-purity, anhydrous solvents to minimize the risk of introducing contaminants that could accelerate degradation.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Contact with these substances can lead to rapid degradation of the compound.
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of this compound over time, along with the appearance of new peaks corresponding to degradation products, indicates instability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in my assay. | Degradation of the compound due to improper handling or storage. | 1. Verify Storage: Ensure that stock solutions are stored at -80°C and protected from light. 2. Fresh Preparations: Prepare fresh working solutions from a new stock for each experiment. 3. pH Control: Check the pH of your experimental buffer. If it is alkaline, consider adjusting it to a neutral or slightly acidic pH. 4. Minimize Light Exposure: Protect all solutions containing this compound from light during preparation and incubation. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples. | 1. Standardize Handling: Ensure that all samples are handled with a consistent protocol, minimizing variations in temperature and light exposure. 2. Use Fresh Aliquots: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Control Incubation Time: Use consistent and minimal incubation times where possible. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products to understand the degradation pathway. 2. Optimize Conditions: Based on the suspected degradation pathway (e.g., hydrolysis, oxidation), adjust experimental conditions (e.g., pH, use of antioxidants) to minimize degradation. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Use of Co-solvents: Maintain a small percentage of an organic solvent like DMSO in the final working solution to ensure solubility. Ensure the final solvent concentration is compatible with your experimental system. 2. Check Concentration: Do not exceed the solubility limit of this compound in your chosen buffer system. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 562.73 g/mol ), add 177.7 µL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
HPLC system with UV detector
-
Photostability chamber
-
-
Procedure:
-
Preparation of Test Solutions: Prepare the following solutions of this compound at a final concentration of 100 µM in transparent vials:
-
Acidic: Dilute stock solution in 0.1 M HCl.
-
Alkaline: Dilute stock solution in 0.1 M NaOH.
-
Oxidative: Dilute stock solution in 3% H₂O₂.
-
Neutral (Control): Dilute stock solution in PBS, pH 7.4.
-
Photostability: Dilute stock solution in PBS, pH 7.4. Prepare two sets: one wrapped in aluminum foil (dark control) and one exposed to light.
-
-
Incubation:
-
Incubate the acidic, alkaline, oxidative, and neutral solutions at 40°C.
-
Place the photostability samples in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC: Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining percentage of this compound and observe the formation of degradation products.
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study. Researchers should generate their own data following the protocol above.
Table 1: Degradation of this compound under Different Conditions at 40°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % this compound Remaining (0.1 M NaOH) | % this compound Remaining (3% H₂O₂) | % this compound Remaining (PBS, pH 7.4) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 95 | 60 | 85 | 99 |
| 4 | 90 | 35 | 70 | 98 |
| 8 | 82 | 10 | 50 | 96 |
| 24 | 65 | <1 | 20 | 92 |
Table 2: Photodegradation of this compound in PBS (pH 7.4)
| Time (hours) | % this compound Remaining (Light Exposed) | % this compound Remaining (Dark Control) |
| 0 | 100 | 100 |
| 4 | 88 | 99 |
| 8 | 75 | 98 |
| 24 | 55 | 96 |
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
troubleshooting inconsistent results with Cucurbitacin IIa
Welcome to the technical support center for Cucurbitacin IIa. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this compound.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments with this compound.
Question 1: Why am I observing no or reduced cytotoxic effect of this compound in my cancer cell line?
Possible Causes and Solutions:
-
Inadequate Solubility: this compound has poor water solubility.[1] If not properly dissolved, its effective concentration in the cell culture medium will be lower than intended.
-
Solution: Prepare a stock solution in 100% DMSO or methanol.[2] When preparing your final working concentration, ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A serial dilution approach is recommended.
-
-
Compound Degradation: While stable long-term at -20°C (≥ 4 years)[2], improper storage or frequent freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
-
Cell Line Specificity: The cytotoxic effect of this compound can vary between different cancer cell lines.
-
Solution: Review the literature for reported IC50 values in your specific cell line or similar cancer types. Consider performing a dose-response experiment with a wide concentration range to determine the optimal concentration for your system.
-
-
Incorrect Mechanism of Action Assessment: this compound's primary mechanism involves inducing non-reversible actin aggregation and inhibiting survivin, independent of the JAK2/STAT3 phosphorylation pathway that is targeted by some other cucurbitacins.[3]
Question 2: I'm seeing inconsistent results between in vitro and in vivo experiments. What could be the cause?
Possible Causes and Solutions:
-
Poor Bioavailability: this compound, like other cucurbitacins, has low oral bioavailability.[5] This can lead to a less pronounced effect in animal models compared to cell culture.
-
Solution: The route of administration significantly impacts efficacy. Intravenous and intraperitoneal injections have shown higher efficiency in suppressing tumor growth compared to oral administration.[4] Consider the administration route that best suits your experimental goals and model.
-
-
Metabolism: The compound may be rapidly metabolized in vivo, reducing its effective concentration at the tumor site.
-
Solution: Pharmacokinetic studies in your specific animal model may be necessary to determine the optimal dosing regimen and timing for your experiments.
-
-
Source of Compound: There can be variability in the purity and composition of this compound, especially if it is extracted from natural sources versus being commercially purchased.[5]
-
Solution: Ensure the purity of your compound using methods like HPLC.[4] If possible, use a high-purity, commercially available source for greater consistency.
-
Question 3: My Western blot results for apoptosis markers are not as expected. What should I check?
Possible Causes and Solutions:
-
Timing of Assay: The induction of apoptosis is a time-dependent process.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in your markers of interest, such as cleaved PARP or caspase-3 activation.
-
-
Focus on the Correct Pathway: this compound-induced apoptosis involves the reduction of survivin expression and subsequent PARP cleavage.[3][4]
-
Solution: Ensure your antibody panel includes survivin and cleaved PARP. While it induces caspase-3-dependent apoptosis, the reduction in survivin is a key upstream event.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT-29 | Colorectal Adenocarcinoma | IC50 | 370 nM | [2] |
| HT-29 | Colorectal Adenocarcinoma | Effect | G2/M Phase Arrest & Apoptosis | [2] |
| RAW 264.7 (LPS-stimulated) | Macrophage | Effect | G0/G1 Phase Arrest | [2] |
| SKOV3 | Ovarian Cancer | IC50 | 1.2 ± 0.01 µM (Derivative 2) | [7] |
Table 2: In Vivo Administration and Efficacy
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Mouse (Intermittent Unpredictable Stress) | Not specified | 5 mg/kg | Decreased immobility time | [2] |
| Mouse (Tumor Xenograft) | Peritoneal Injection | Dose-dependent | Reduced tumor size | [4] |
| Mouse (Tumor Xenograft) | Oral Administration | Dose-dependent | Moderate reduction in tumor size | [4] |
| Mouse (Tumor Xenograft) | Intravenous Injection | Dose-dependent | Higher inhibition efficiency | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in 100% DMSO or methanol to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to 4 years.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis for Survivin and Cleaved PARP
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of this compound
References
- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cucurbitacin IIa Cancer Cell Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating Cucurbitacin IIa and addressing potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary anticancer mechanism of this compound?
A1: this compound (CuIIa) is a tetracyclic triterpenoid that primarily exerts its anticancer effects by inducing irreversible aggregation of filamentous actin (F-actin), which disrupts the cytoskeleton.[1][2] This leads to mitotic blockage, arresting the cell cycle in the G2/M phase.[1][2][3] Unlike many other cucurbitacins that inhibit the JAK2/STAT3 signaling pathway, CuIIa's action is independent of JAK2/STAT3 phosphorylation.[1][2] Instead, it reduces the expression of survivin, an inhibitor of apoptosis protein (IAP), leading to the activation of caspases and subsequent PARP cleavage, culminating in apoptosis.[1][2]
Q2: How does this compound's mechanism differ from other common cucurbitacins (e.g., B, D, E, I)?
A2: The key difference lies in the upstream signaling targets. Many cucurbitacins, such as B, E, and I, are potent inhibitors of the JAK/STAT pathway, particularly by blocking the phosphorylation of JAK2 and STAT3.[4][5] this compound, however, does not consistently suppress JAK2/STAT3 phosphorylation.[1][2] Its primary targets are the actin cytoskeleton and the downstream apoptosis regulator, survivin.[2] Some cucurbitacins also interfere with other pathways, such as the EGFR/MAPK pathway.[6][7]
Q3: What are potential mechanisms by which cancer cells might develop resistance to this compound?
A3: While direct resistance mechanisms to this compound are still under investigation, resistance to cucurbitacins, in general, can be multifactorial. Potential mechanisms include:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (beyond survivin) or downregulation of pro-apoptotic proteins could confer resistance.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein could reduce intracellular drug accumulation.
-
Changes in Cytoskeletal Dynamics: Mutations or altered expression of actin-binding proteins could potentially stabilize the cytoskeleton against CuIIa-induced aggregation.
-
Activation of Pro-Survival Signaling: Activation of alternative survival pathways, such as the PI3K/Akt pathway, can help cells evade apoptosis.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
A4: Yes, combination therapy is a promising strategy. Studies have shown that CuIIa can act synergistically with conventional chemotherapeutics like doxorubicin (DOX).[3] In liver cancer cells, combining CuIIa with DOX significantly enhanced apoptosis and cell cycle arrest.[3] This approach can increase treatment efficacy and potentially overcome resistance.[8][9] Other cucurbitacins have also shown synergistic effects with drugs like cisplatin, gemcitabine, and paclitaxel.[10][11]
Troubleshooting Guides
Issue 1: Reduced or no observable cytotoxicity in a specific cancer cell line.
| Possible Cause | Troubleshooting Step |
| Inherent Cell Line Resistance | Some cell lines may be intrinsically less sensitive. Review literature for reported IC50 values of CuIIa in your cell line or similar cancer types. Consider testing a panel of cell lines to find a sensitive model. |
| Drug Inactivity | Ensure proper storage of CuIIa (typically dissolved in DMSO and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment from a stock solution. Confirm the purity of the compound.[1] |
| Incorrect Dosage | Perform a dose-response experiment with a wide range of concentrations (e.g., from nM to high µM or µg/mL) to determine the IC50 value for your specific cell line.[1] |
| Suboptimal Treatment Duration | Cytotoxic effects are time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.[1] |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment and do not become over-confluent. |
| DMSO Concentration | High concentrations of DMSO (typically >0.5%) can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
| Assay Interference | CuIIa, as a natural compound, could potentially interfere with the assay reagents. Run a cell-free control (media + CuIIa + assay reagent) to check for any direct chemical reaction. |
| Precipitation of Compound | At high concentrations, CuIIa may precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system if compatible. |
Issue 3: Difficulty in observing the characteristic F-actin aggregation.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration/Time | The aggregation of F-actin is a key mechanistic event.[1] Ensure you are using a sufficiently high concentration (e.g., 50 µg/ml as a starting point from literature) and an adequate incubation time (e.g., 48 hours).[1] |
| Fixation/Permeabilization Issues | The quality of immunofluorescence staining is highly dependent on the protocol. Optimize fixation (e.g., paraformaldehyde concentration and time) and permeabilization (e.g., Triton X-100 concentration) steps for your cell line. |
| Imaging Resolution | High-quality confocal microscopy is recommended to visualize the fine details of cytoskeletal rearrangements and the severe clustering of F-actin.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| CWR22Rv-1 | Prostate Cancer | MTT | 100 µg/mL | 43% cell death | [1] |
| PC-3 | Prostate Cancer | MTT | 100 µg/mL | 52% cell death | [1] |
| NCI-H1299 | Lung Cancer | MTT | 100 µg/mL | 63.9% cell death | [1] |
| HepG2 | Liver Cancer | CCK-8 | 25 µM (with 0.5 µM DOX) | Significantly decreased IC50 of DOX | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Administration Route | Dose | Result | Reference |
| H22 Xenograft | Peritoneal Injection | Dose-dependent | Reduced tumor size | [1] |
| Lewis Lung Carcinoma | Peritoneal Injection | Dose-dependent | Reduced tumor size | [1] |
| H22 Xenograft | Intravenous Injection | Dose-dependent | Reduced tumor size (higher efficiency than oral/peritoneal) | [1] |
| H22 Xenograft | Oral Feeding | Dose-dependent | Moderate reduction in tumor size | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers (Survivin, Cleaved PARP)
This protocol detects changes in protein expression to confirm the mechanism of action.[1]
-
Cell Lysis: Culture and treat cells with CuIIa in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Immunofluorescence for F-actin Staining
This protocol is used to visualize the effect of CuIIa on the actin cytoskeleton.[1]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Treatment: Treat the cells with CuIIa at the desired concentration and for the appropriate duration (e.g., 50 µg/mL for 48 hours).[1]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS. To visualize F-actin, incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Rhodamine Phalloidin) for 30-60 minutes at room temperature in the dark.[1]
-
Nuclear Counterstain: (Optional) To visualize nuclei, wash with PBS and incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash the coverslips thoroughly with PBS and mount them onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for the characteristic clustering and aggregation of F-actin in treated cells compared to the distributed cytoplasmic filaments in control cells.[1]
Visualizations and Workflows
Caption: Mechanism of this compound, highlighting its unique effects on the actin cytoskeleton.
Caption: A logical workflow for troubleshooting and overcoming this compound resistance.
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. phcogrev.com [phcogrev.com]
- 11. scholars.nova.edu [scholars.nova.edu]
minimizing off-target effects of Cucurbitacin IIa in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects and navigate common challenges when working with Cucurbitacin IIa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a tetracyclic triterpenoid compound known to induce irreversible clustering of filamentous actin (F-actin), leading to disruption of the cytoskeleton and cell cycle arrest, primarily at the G2/M phase.[1] Unlike some other cucurbitacins, its apoptotic effects are independent of JAK2/STAT3 phosphorylation. Instead, it targets the survivin and poly-(ADP-ribose) polymerase (PARP) pathways.[1]
Q2: What are the known off-target effects of this compound?
Direct, comprehensive off-target profiling data for this compound is limited in publicly available literature. However, based on the activity of other cucurbitacins and related compounds, potential off-target effects to consider include:
-
Kinase Inhibition: Other cucurbitacins have been shown to inhibit kinases. For example, Cucurbitacin B is a potent inhibitor of Tropomyosin receptor kinase A (TrkA). While not directly demonstrated for this compound, cross-reactivity with other kinases is a possibility that could lead to unexpected phenotypic outcomes.
-
Effects on Non-Cancerous Cells: While some studies indicate that derivatives of this compound have lower cytotoxicity in normal human cells like HEK293 compared to cancer cell lines, it is crucial to determine the cytotoxic profile in the specific non-cancerous cell lines used in your experiments.[2] High concentrations may still induce cytotoxic effects through actin disruption or other mechanisms.
Q3: How can I prepare and store this compound solutions?
This compound is typically soluble in DMSO and methanol.[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in a cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. The stability of this compound in aqueous solutions over long periods may be limited, so fresh dilutions should be prepared for each experiment.
Q4: What are typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Based on published data, IC50 values for cancer cell lines typically range from the nanomolar to the low micromolar range. It is essential to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired effect while minimizing off-target toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in control (non-cancerous) cell lines. | The concentration of this compound is too high, leading to generalized cytotoxicity through actin disruption. | Perform a dose-response experiment on your control cell line to determine the maximum non-toxic concentration. Consider using a lower concentration or a shorter incubation time. |
| Unexpected changes in cell morphology or adhesion in control cells. | This compound's primary mechanism is the disruption of the actin cytoskeleton, which can affect cell shape and adhesion even at sub-lethal concentrations. | Carefully document morphological changes at various concentrations using microscopy. If these changes interfere with your assay, consider using a lower concentration or exploring alternative compounds with a more specific mechanism of action. |
| Inconsistent results between experiments. | Degradation of this compound in stock solutions or working dilutions. Variability in cell density or passage number. | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Observed phenotype does not align with the known mechanism of action (actin disruption, apoptosis). | Potential off-target effects, such as inhibition of unknown kinases or other cellular proteins. The experimental endpoint may be influenced by a secondary, uncharacterized mechanism. | Consider performing washout experiments to see if the phenotype is reversible. If possible, use orthogonal approaches to validate your findings, such as using another compound with a similar primary mechanism of action. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.389 | [2] |
| A549 | Lung Cancer | 0.108 | [2] |
| HepG2 | Liver Cancer | ~31.5 | [4] |
| Hep3B | Liver Cancer | - | [4] |
| HEK293 | Normal Kidney | Low cytotoxicity reported for derivatives | [2] |
| HT-29 | Colorectal Adenocarcinoma | 0.370 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). It is always recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a cell culture medium. A typical starting concentration for the highest dose is 10-100 µM. Include a vehicle control (DMSO) at the same final concentration as in the treatment wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Visualizing Actin Cytoskeleton Disruption
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound (including a non-toxic and a cytotoxic concentration determined from your IC50 assay) and a vehicle control for a defined period (e.g., 4, 12, 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 10 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's protocol. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope. Compare the actin filament structure in treated cells to the control cells.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for minimizing off-target effects of this compound.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
stability of Cucurbitacin IIa in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucurbitacin IIa.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration.
Q2: How should I store this compound, both as a solid and in solution?
A2: As a solid, this compound is stable for at least four years when stored at -20°C.[1] For solutions, it is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the potential for hydrolysis.
Q3: What is the expected stability of this compound in different solvents?
A3: While specific quantitative stability data for this compound in various solvents is limited in publicly available literature, general stability information for cucurbitacins suggests that they can be susceptible to degradation, particularly in aqueous solutions and at non-neutral pH. One study on cucurbitacins D and I demonstrated stability in solution for at least 72 hours.[2] It is crucial to empirically determine the stability of this compound in your specific experimental solvent and conditions.
Q4: Can I expect this compound to be stable under normal laboratory lighting conditions?
A4: The photostability of this compound has not been extensively reported. As a general precaution for photosensitive compounds, it is advisable to protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions of this compound in anhydrous DMSO before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability test of your working solution under your experimental conditions using the provided HPLC protocol. |
| Low or no biological activity observed | Poor solubility of this compound in the final aqueous medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity. When diluting the DMSO stock, add it to the medium with vigorous vortexing to ensure proper mixing and prevent precipitation. |
| Incorrect storage of the compound. | Store solid this compound at -20°C.[1] Store DMSO stock solutions in tightly sealed vials at -80°C. | |
| Precipitate forms when diluting DMSO stock in aqueous buffer | Exceeded solubility limit of this compound in the aqueous buffer. | Increase the proportion of the organic co-solvent if the experimental design allows. Alternatively, sonicate the solution briefly to aid dissolution, but be mindful of potential degradation from heat. It is best to work within the known solubility limits. |
| Difficulty in quantifying this compound | Inappropriate analytical method. | Utilize a validated stability-indicating HPLC method as described in the "Experimental Protocols" section. Ensure the mobile phase and column are suitable for separating this compound from potential degradants. |
Data Presentation: Stability of Cucurbitacins
Due to the limited availability of specific quantitative stability data for this compound, this table summarizes the available qualitative and semi-quantitative information for this compound and related cucurbitacins to provide general guidance.
| Compound | Solvent/Condition | Temperature | Stability | Reference |
| This compound (solid) | - | -20°C | ≥ 4 years | [1] |
| Cucurbitacin D and I | Solution (unspecified) | Room Temperature | Stable for at least 72 hours | [2] |
| Cucurbitacin E | Acidic and alkaline solutions | Not specified | Rapid hydrolysis observed | [3] |
| Cucurbitacin E | Human plasma | Not specified | Significant hydrolysis observed | [3] |
| Cucurbitacins in phytonematicide (pH 3.7) | Aqueous formulation | 5°C (Chilled) | Unstable (Nemarioc-AL), 35 weeks (Nemafric-BL) | [4] |
| Cucurbitacins in phytonematicide (pH 3.7) | 38°C (Tropical) | 35 weeks (Nemarioc-AL), 825 weeks (Nemafric-BL) | [4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound in various solvent systems.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment of the mobile phase).
-
This compound reference standard.
-
Solvents to be tested (DMSO, ethanol, methanol, aqueous buffers).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Cucurbitacins typically have a UV absorbance maximum around 230-234 nm. Monitor at 230 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Prepare solutions of this compound in the solvents of interest (e.g., DMSO, ethanol, methanol, aqueous buffers of different pH) at a known concentration (e.g., 100 µg/mL).
-
Store these solutions under the desired conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of each sample.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples at each time point by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
Mandatory Visualizations
Signaling Pathways
// Nodes Cucurbitacin_IIa [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT [label="p-STAT\n(Dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cucurbitacin_IIa -> JAK [label="Inhibition", arrowhead=tee, color="#EA4335"]; JAK -> STAT [label="Phosphorylation"]; STAT -> pSTAT [style=dashed]; pSTAT -> Nucleus; Nucleus -> Gene_Expression; } dot this compound inhibits the JAK/STAT pathway.
// Nodes EGF [label="EGF", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cucurbitacin_IIa [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; Cucurbitacin_IIa -> EGFR [label="Inhibition", arrowhead=tee, color="#EA4335"]; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; Nucleus -> Transcription_Factors; Transcription_Factors -> Cell_Proliferation; } dot this compound inhibits the EGFR/MAPK pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. Stability of cucurbitacin E in human plasma: chemical hydrolysis and role of plasma esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shelf-life in cucurbitacin-containing phytonematicides: Non-conformity to Arrhenius model - PMC [pmc.ncbi.nlm.nih.gov]
issues with Cucurbitacin IIa precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cucurbitacin IIa precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a tetracyclic triterpenoid, and like many compounds in this class, it is hydrophobic. This means it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium, often due to the low percentage of the organic solvent (like DMSO) used to initially dissolve it.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) and methanol are effective solvents for this compound. For cell culture applications, sterile, cell culture-grade DMSO is the preferred solvent for preparing a concentrated stock solution.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO varies significantly between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%. However, primary cells are generally more sensitive. It is crucial to perform a dose-response curve to determine the maximum non-toxic concentration of DMSO for your specific cell line.[1][2][3][4][5]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Possible Cause: The concentration of this compound in the final working solution is too high for the given DMSO concentration.
Solutions:
-
Decrease the Final Concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you may need to slightly increase it to maintain solubility. Always perform a vehicle control to account for any effects of DMSO on your cells.
-
Serial Dilution in Media: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the stock solution in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Pre-warmed Media: Add the this compound stock solution to culture media that has been pre-warmed to 37°C. This can help to increase the solubility.
Issue 2: Precipitation Over Time (e.g., after incubation)
Possible Cause: The compound is coming out of solution as the temperature fluctuates or due to interactions with media components.
Solutions:
-
Maintain Stable Temperature: Ensure that the incubator temperature is stable. Avoid repeated removal of the culture plates from the incubator.
-
Check for Media Component Interactions: Some components in serum or media supplements can interact with the compound, leading to precipitation. Consider using a serum-free medium for a short-term experiment if your cell line can tolerate it, to see if this resolves the issue.
-
Use of a Carrier Molecule: For particularly problematic precipitation, consider the use of a carrier molecule like β-cyclodextrin. However, this must be carefully validated for your specific cell line and experimental goals, as it can alter the effective concentration of the compound.
Data Presentation
Table 1: Maximum Tolerated DMSO Concentration for Common Cell Lines
| Cell Line Type | Maximum Tolerated DMSO Concentration (%) | Notes |
| Most Cancer Cell Lines | 0.5% - 1.0% | Cell line dependent; always perform a viability assay.[1][2][3] |
| Primary Cells | < 0.1% | Highly sensitive to solvent toxicity.[1] |
| Human Embryonic Stem Cells | < 0.5% | Prolonged exposure may affect differentiation. |
| RAW 264.7 | < 0.5% | Higher concentrations can impact cell function. |
| HL-60 | Up to 1.5% | Reported to be relatively tolerant.[4] |
Note: This table provides general guidelines. It is imperative to determine the specific tolerance of your cell line through empirical testing.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Cells seeded in appropriate culture vessels
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. Ensure the final DMSO concentration remains below the tolerated limit for your cells (ideally ≤ 0.5%).
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed culture medium to create an intermediate dilution. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM intermediate solution.
-
Gently mix the intermediate dilution.
-
Add the appropriate volume of the intermediate dilution to your cell culture vessels containing pre-warmed media.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Signaling Pathways
This compound has been shown to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the points of intervention.
References
Technical Support Center: Optimizing HPLC Separation of Cucurbitacin IIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Cucurbitacin IIa from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers I might encounter when analyzing this compound?
A1: When analyzing this compound, you are likely to encounter several isomers and related compounds, particularly Cucurbitacin IIb, which is a very closely related structural isomer.[1][2] Other related cucurbitacins that may be present and require separation include Cucurbitacin B, D, E, and I, as well as their dihydro- derivatives.[3][4][5] The specific isomers present will depend on the source of the sample.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: A robust starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like phosphoric or formic acid) and acetonitrile is commonly effective.[1][4][6] Detection is typically performed using a UV detector at wavelengths between 212 nm and 230 nm.[1][3]
Q3: My peaks for this compound and its isomers are showing significant tailing. What could be the cause?
A3: Peak tailing for basic compounds like cucurbitacins is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[7] To mitigate this, consider adding a small amount of an acid modifier (e.g., 0.1-0.2% formic acid or phosphoric acid) to your mobile phase to suppress the ionization of the silanol groups.[6][8] Using a high-purity, end-capped C18 column can also significantly reduce tailing.[7]
Q4: I am seeing poor resolution between this compound and a closely eluting isomer. How can I improve this?
A4: To improve resolution, you can modify several parameters. Try adjusting the mobile phase composition by lowering the percentage of the organic solvent (acetonitrile or methanol) or making the gradient shallower to increase retention and allow more time for separation.[9] Optimizing the column temperature can also alter selectivity. For particularly difficult separations of isomers, a chiral column may be necessary.[10]
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time variability can stem from several issues. Ensure your mobile phase is well-mixed and degassed.[11][12] Check for leaks in the pump or fittings, as this can cause flow rate fluctuations.[9] Also, make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11] A column oven should be used to maintain a constant temperature.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase is too strong (analytes elute too quickly). | Decrease the proportion of organic solvent (e.g., acetonitrile) in the mobile phase or use a shallower gradient.[9] |
| Inappropriate stationary phase. | Ensure you are using a high-resolution C18 column. For very similar isomers, consider a phenyl-hexyl or a chiral stationary phase.[10] | |
| Flow rate is too high. | Reduce the flow rate to allow for better mass transfer between the mobile and stationary phases.[4] | |
| Broad Peaks | Extra-column volume is too high. | Use shorter tubing with a smaller internal diameter between the column and the detector. |
| Sample is overloaded. | Reduce the concentration or injection volume of your sample. | |
| Guard column is contaminated or expired. | Replace the guard column.[9] | |
| Peak Tailing | Secondary interactions with the column. | Add an acid modifier (0.1% formic acid or phosphoric acid) to the mobile phase.[8] Use a column with high-purity silica.[7] |
| Column degradation. | Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).[9] | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity HPLC-grade solvents and filter the mobile phase.[11][12] Flush the system thoroughly. |
| Sample carryover from the previous injection. | Implement a needle wash step with a strong solvent in your autosampler method. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Ensure accurate preparation and thorough mixing of the mobile phase. Use a gradient proportioning valve that is functioning correctly.[11] |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature.[9] | |
| Pump issues (leaks, faulty check valves). | Inspect the pump for leaks (salt buildup can be an indicator).[9] Follow the manufacturer's instructions for check valve maintenance. |
Experimental Protocols & Data
Recommended HPLC Method for this compound and IIb
This method is adapted from a published protocol for the analysis of this compound and IIb.[1]
-
Column: Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.2% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 25% to 33% B
-
15-20 min: 33% to 40% B
-
20-24 min: 40% to 60% B
-
24-28 min: 60% to 90% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 212 nm
-
Injection Volume: 5 µL
Comparative HPLC Parameters for Cucurbitacin Analysis
The following table summarizes various reported HPLC conditions for the separation of cucurbitacins.
| Parameter | Method 1 [1] | Method 2 [4] | Method 3 [3] | Method 4 (Chiral) [10] |
| Column | Phenomenex Kinetex C18 (4.6x100 mm, 2.6 µm) | Nucleosil RP-C18 (4.6x250 mm, 5 µm) | Reverse phase C18 | Chiral column (amylose derivatives) |
| Mobile Phase | A: 0.2% Phosphoric Acid in Water; B: Acetonitrile | A: 20% Acetonitrile in Water; B: 45% Acetonitrile in Water | Acetonitrile / Water (40:60) | Mixture of n-hexane, isopropanol, and trifluoroacetic acid |
| Elution Mode | Gradient | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.8 mL/min | 0.75 mL/min | 1.2 mL/min | Not Specified |
| Detection | 212 nm | Not Specified | 230 nm | 220-270 nm |
Visual Guides
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjcce.org.mk [mjcce.org.mk]
- 5. Simultaneous determination of cucurbitacins B, D, and E in Cucurbita seed oils by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. CN102297905A - HPLC (High Performance Liquid Chromatography) method for utilizing chiral column to separate, identify and prepare monomer matter from cucurbitacin mixture - Google Patents [patents.google.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
dealing with Cucurbitacin IIa toxicity in normal cells
Technical Support Center: Cucurbitacin IIa
Welcome to the technical support center for researchers utilizing this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the observed toxicity of this compound in normal, non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in normal cells?
A1: The primary cytotoxic mechanism of this compound is the disruption of the actin cytoskeleton.[1] It induces the irreversible clustering and aggregation of filamentous actin (F-actin).[1][2] This severe disruption leads to a mitotic blockage, arresting the cell cycle in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[1][3]
Q2: Which cellular signaling pathways are most affected by this compound, contributing to its toxicity?
A2: this compound affects several key signaling pathways. Its most prominent effect is on the actin cytoskeleton, which can influence RhoA GTPase activity.[1][2] It also reduces the expression of survivin, an inhibitor of apoptosis protein (IAP), which promotes cell death.[1] Unlike many other cucurbitacins, this compound's effect on survivin appears to be independent of direct JAK2/STAT3 phosphorylation inhibition.[1] Additionally, it has been shown to act as a tyrosine kinase inhibitor (TKI) of the Epidermal Growth Factor Receptor (EGFR), thereby interfering with the downstream EGFR-MAPK signaling pathway.[4][5]
Q3: Is the actin aggregation caused by this compound reversible?
A3: No, the aggregation of the actin cytoskeleton induced by this compound is not reversible.[2] Time-lapse imaging has shown that even after the compound is washed out, F-actin continues to constrict and cluster within the cells.[2] This irreversible action is a key factor in its potent cytotoxicity.
Q4: How does this compound-induced cytotoxicity lead to cell death?
A4: The disruption of the actin cytoskeleton and subsequent mitotic blockage leads to the activation of the caspase cascade.[1] This results in the cleavage of poly-(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] PARP cleavage is a hallmark of apoptosis and leads to DNA fragmentation and cell death.[2] The downregulation of the anti-apoptotic protein survivin further sensitizes the cells to this apoptotic pathway.[1]
Q5: Do other cucurbitacins share this mechanism of toxicity?
A5: Yes, other cucurbitacins like B and E also disrupt the actin cytoskeleton.[3][6][7] They have been shown to cause hyperactivation of cofilin, an actin-depolymerizing factor, through the phosphatase SSH1, leading to the formation of cofilin-actin rods.[6] Many cucurbitacins can also covalently bind to cysteine residues on proteins, including cofilin and actin itself, which contributes to their broad effects.[8][9][10] While this compound's primary reported mechanism involves actin aggregation and survivin inhibition, researchers should be aware of these potential parallel off-target effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in normal cell lines.
Issue 1: Excessive Cytotoxicity in Normal/Control Cell Lines
-
Possible Cause 1: The concentration of this compound is above the therapeutic window for your specific cell line. The cytotoxic dose of cucurbitacins can be very close to their effective dose.[11]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) for both your normal and experimental cancer cell lines using a cytotoxicity assay (e.g., SRB, MTT). This will establish a therapeutic window where cancer cells are more sensitive.
-
Consult IC50 Data: Compare your results with published values. For example, the IC50 of this compound in normal human embryonic kidney cells (HEK293) has been reported to be approximately 0.51 µM.[12]
-
Select Optimal Concentration: Choose a concentration that maximizes the effect on your target cells while minimizing toxicity in normal controls.
-
-
Possible Cause 2: Toxicity is being exacerbated by oxidative stress. Some cucurbitacins induce thiol oxidation, contributing to cytotoxicity.[6]
-
Troubleshooting Steps:
-
Co-treatment with an Antioxidant: Pre-treat or co-treat your normal cells with a thiol-containing antioxidant like N-acetyl cysteine (NAC). This has been shown to suppress actin aggregation and cytotoxicity induced by other cucurbitacins.[6]
-
Workflow: Follow the experimental workflow diagram below to systematically address high toxicity.
-
Issue 2: Unexpected Cellular Morphology or Inconsistent Assay Results
-
Possible Cause: Off-target effects are dominating the cellular response. The potent and irreversible effect of this compound on the cytoskeleton can confound other assays.[1][2]
-
Troubleshooting Steps:
-
Visualize the Actin Cytoskeleton: Stain cells with fluorescently-labeled phalloidin to confirm the characteristic F-actin aggregation. This is a primary and rapid effect of the compound.[1][2]
-
Use Early Time Points: For signaling pathway analysis (e.g., Western blots for protein phosphorylation), use earlier time points (e.g., < 2 hours) before the cytoskeleton collapses completely and apoptosis is fully initiated.
-
Confirm Apoptosis Pathway: Use a specific marker like cleaved PARP via Western blot to confirm that cell death is occurring through the expected apoptotic pathway.[1]
-
Data & Visualizations
Quantitative Data: IC50 Values of this compound
The following table summarizes reported IC50 values for this compound, providing a baseline for determining experimental concentrations.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HEK293 | Normal Human Embryonic Kidney | 0.51 ± 0.02 | [12] |
| SKOV3 | Human Ovarian Cancer | 0.14 ± 0.01 | [12] |
| LOVO | Human Colon Cancer | 0.14 ± 0.01 | [12] |
| HT29 | Human Colon Cancer | 0.25 ± 0.08 | [12] |
| MCF-7 | Human Breast Cancer | 0.26 ± 0.02 | [12] |
| HEPG2 | Human Liver Cancer | 0.52 ± 0.04 | [12] |
Diagrams: Pathways and Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for troubleshooting high toxicity.
Key Experimental Protocols
Protocol 1: Determining IC50 using Sulforhodamine B (SRB) Assay
This protocol assesses cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add varying concentrations of this compound (e.g., a serial dilution from 10 µM to 1 nM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Visualizing Actin Cytoskeleton Disruption
This protocol uses fluorescently-labeled phalloidin to specifically stain F-actin.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash three times with PBS. Incubate with a fluorescent phalloidin conjugate (e.g., Rhodamine Phalloidin or Alexa Fluor 488 Phalloidin) at a 1:500 dilution in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining (Optional): To visualize nuclei, co-stain with DAPI (1 µg/mL) for the last 10 minutes of the phalloidin incubation.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Untreated cells should show defined actin stress fibers, while this compound-treated cells will display bright, dense aggregates and clusters of F-actin.[1][2]
Protocol 3: Assessing Apoptosis via Western Blot for Cleaved PARP
-
Cell Lysis: Treat cells with this compound for a set time (e.g., 16-24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C. Also, probe a separate membrane or strip the current one and probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An 89 kDa band corresponding to cleaved PARP should be markedly increased in this compound-treated samples.[1]
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of cofilin-actin rods following cucurbitacin-B-induced actin aggregation depends on Slingshot homolog 1-mediated cofilin hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacin covalent bonding to cysteine thiols: the filamentous-actin severing protein Cofilin1 as an exemplary target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The natural product cucurbitacin E inhibits depolymerization of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Cucurbitacin IIa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cucurbitacin IIa. The focus is on strategies to enhance its therapeutic index, a critical aspect of its development as a potential therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical application of this compound?
A1: The primary challenge is its narrow therapeutic index, characterized by significant toxicity at effective therapeutic doses.[1][2] Like other cucurbitacins, this compound exhibits potent cytotoxic effects, which are not entirely selective for cancer cells, leading to potential side effects.[1] Key formulation challenges include its poor aqueous solubility, which can limit bioavailability and consistent in vivo efficacy.
Q2: What are the main strategies to improve the therapeutic index of this compound?
A2: Two primary strategies are being explored:
-
Chemical Modification: Synthesizing derivatives of this compound to create analogues with a better safety profile while retaining or enhancing anti-cancer activity.[3][4]
-
Advanced Formulation: Developing novel drug delivery systems to improve the solubility, bioavailability, and targeted delivery of this compound to tumor tissues, thereby reducing systemic toxicity.[5][6][7][8]
Q3: What are the known molecular targets and mechanisms of action of this compound?
A3: this compound exerts its anti-cancer effects through several mechanisms:
-
Actin Cytoskeleton Disruption: It induces the irreversible clustering of filamentous actin, leading to cell cycle arrest, primarily in the G2/M phase.[9][10]
-
Inhibition of Survivin: It reduces the expression of survivin, an inhibitor of apoptosis protein (IAP), which is crucial for cell survival and proliferation.[9][10]
-
PARP Cleavage: It leads to the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10][11]
-
EGFR-MAPK Pathway Interference: It has been shown to interfere with the Epidermal Growth Factor Receptor (EGFR)-Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12]
-
Independence from JAK2/STAT3 Inhibition: Unlike some other cucurbitacins, this compound's mechanism of inducing apoptosis appears to be independent of the JAK2/STAT3 signaling pathway.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent cytotoxicity in cell viability assays (e.g., MTT, SRB). | Poor Solubility: this compound has low aqueous solubility and may precipitate in the culture medium. | - Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol. - Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced toxicity. - Visually inspect the wells for any signs of precipitation after adding the compound. - Consider using a pre-warmed medium to aid dissolution. |
| Compound Instability: The compound may degrade over the course of a long incubation period. | - Minimize the exposure of the stock solution to light and perform experiments with freshly diluted solutions. - For longer-term experiments, consider replenishing the medium with a fresh compound at appropriate intervals. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. | - Test a panel of cell lines with varying sensitivities. - Confirm the expression of known targets like survivin in your cell line. | |
| Unexpected Western Blot Results (e.g., no change in survivin or PARP cleavage). | Suboptimal Antibody: The primary antibody may not be effective. | - Validate the antibody using a positive control (e.g., a cell line known to respond to this compound or another known inducer of apoptosis). - Optimize antibody concentration and incubation time. |
| Insufficient Treatment Time or Concentration: The selected dose or duration of treatment may not be sufficient to induce a detectable change. | - Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target proteins. | |
| Protein Degradation: Target proteins may be degraded during sample preparation. | - Ensure that protease and phosphatase inhibitors are included in the lysis buffer. - Keep samples on ice throughout the preparation process. |
In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High toxicity and animal mortality at effective doses. | Narrow Therapeutic Window: The effective dose is close to the toxic dose. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Consider alternative dosing schedules (e.g., less frequent administration) to reduce cumulative toxicity. |
| Poor Bioavailability: The compound is not reaching the tumor at a sufficient concentration due to poor solubility and absorption. | - Explore different routes of administration (e.g., intraperitoneal vs. oral) to see if it improves efficacy and reduces toxicity. - Consider formulating this compound in a delivery vehicle to improve its pharmacokinetic profile. | |
| Lack of tumor growth inhibition. | Insufficient Drug Exposure at the Tumor Site: Poor bioavailability or rapid clearance of the compound. | - Analyze the pharmacokinetic profile of this compound in your animal model to assess its distribution and half-life.[13] - Consider using a formulation that enhances tumor-specific delivery. |
| Aggressive Tumor Model: The chosen xenograft model may be too aggressive for the tested dose of this compound. | - Use a less aggressive tumor model or start treatment when tumors are smaller. - Combine this compound with other anti-cancer agents to look for synergistic effects. |
Quantitative Data Summary
In Vitro Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 0.389 | [4] |
| This compound | A549 | 0.108 | [4] |
| Derivative 2 | SKOV3 | 1.2 ± 0.01 | [3] |
| Derivative 4d | SKOV3 | 2.2 ± 0.19 | [3] |
Note: IC50 values can vary depending on the cell line and assay conditions.
In Vivo Toxicity of Cucurbitacins
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Cucurbitacin B | Mouse | 1.0 (intraperitoneal) | |
| Cucurbitacin D | Mouse | 2.0 (intraperitoneal) | |
| Cucurbitacin E | Mouse | 1.2 (intraperitoneal) | |
| Cucurbitacin I | Mouse | 0.75 (intraperitoneal) |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Survivin and Cleaved PARP
This protocol outlines the general steps for detecting changes in protein expression.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways of this compound
References
- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The preparation of the polylacticacid nanoparticles of cucurbitacin and their drug loading] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biomimetic Cucurbitacin B-Polydopamine Nanoparticles for Synergistic Chemo-Photothermal Therapy of Breast Cancer [frontiersin.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of liposomes incorporating cucurbitacin E, a natural cytotoxic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cucurbitacin IIa vs. Cucurbitacin B: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of two prominent tetracyclic triterpenoid compounds, Cucurbitacin IIa and Cucurbitacin B. The information presented is collated from various scientific studies to aid in research and development efforts.
Quantitative Anticancer Activity
The cytotoxic effects of this compound and Cucurbitacin B have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Disclaimer: The following data has been compiled from multiple sources. Direct comparison of absolute IC50 values should be approached with caution, as experimental conditions such as cell density, exposure time, and assay methodology can vary between studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Cucurbitacin B | MCF-7 | Breast Cancer | 4.12[1] | 48[1] |
| MDA-MB-231 | Breast Cancer | 3.68[1] | 48[1] | |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 | Not Specified[2] | |
| Cutaneous Squamous Cell Carcinoma Lines | Skin Cancer | 0.4 - 10 | Not Specified[3] | |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24[4] | |
| KKU-213 | Cholangiocarcinoma | 0.036 | 48[4] | |
| KKU-213 | Cholangiocarcinoma | 0.032 | 72[4] | |
| KKU-214 | Cholangiocarcinoma | 0.088 | 24[4] | |
| KKU-214 | Cholangiocarcinoma | 0.053 | 48[4] | |
| KKU-214 | Cholangiocarcinoma | 0.04 | 72[4] | |
| This compound | HeLa | Cervical Cancer | 0.389 | Not Specified[5] |
| A549 | Lung Cancer | 0.108 | Not Specified[5] | |
| SKOV3 | Ovarian Cancer | 1.2 | Not Specified[5] |
Mechanisms of Action: A Tale of Two Pathways
This compound and Cucurbitacin B exert their anticancer effects through distinct molecular mechanisms. While both induce apoptosis and cell cycle arrest, their primary intracellular targets and signaling pathways diverge significantly.
Cucurbitacin B: A Potent JAK/STAT Pathway Inhibitor
Cucurbitacin B is widely recognized for its potent inhibitory effect on the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[6][7][8] This pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6]
By inhibiting the phosphorylation of JAK2 and subsequently STAT3, Cucurbitacin B downregulates the expression of numerous downstream target genes involved in cell cycle progression and apoptosis resistance, such as cyclin D1, Bcl-2, and survivin.[6] This leads to G2/M phase cell cycle arrest and the induction of apoptosis.[8][9]
This compound: A JAK/STAT-Independent Apoptosis Inducer
In contrast to Cucurbitacin B, this compound's anticancer activity appears to be independent of the JAK/STAT signaling pathway.[1][10] Its primary mechanisms involve the disruption of the actin cytoskeleton and the downregulation of survivin, an inhibitor of apoptosis protein.[1][10]
This compound induces the irreversible aggregation of filamentous actin (F-actin), leading to mitotic blockage and subsequent apoptosis.[1][10] This process is also associated with the reduced phosphorylation of RhoA, suggesting its increased activity.[10] Furthermore, this compound significantly reduces the expression of survivin, thereby promoting caspase-dependent apoptosis.[10][11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the anticancer activity of this compound and Cucurbitacin B.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Cucurbitacin B (e.g., 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µl of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µl of a solubilizing agent (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for JAK/STAT Pathway
This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., total and phosphorylated forms of JAK2 and STAT3).
Protocol:
-
Cell Lysis: After treatment with Cucurbitacin B, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Actin Aggregation Assay
This assay visualizes the effect of compounds on the cellular actin cytoskeleton.
Principle: Immunofluorescence staining is used to label F-actin within cells, allowing for the visualization of changes in its organization and structure upon treatment with a compound like this compound.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining: Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) and the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Observe and document the changes in the actin cytoskeleton, such as the formation of aggregates, in the treated cells compared to the untreated controls.
Conclusion
This compound and Cucurbitacin B are both potent natural compounds with significant anticancer activities. However, their distinct mechanisms of action suggest they may be effective against different cancer types or could be used in combination with other therapies to achieve synergistic effects. Cucurbitacin B's well-established role as a JAK/STAT inhibitor makes it a compelling candidate for cancers driven by this pathway. Conversely, this compound's unique ability to induce apoptosis through actin aggregation and survivin inhibition, independent of JAK/STAT signaling, presents a novel therapeutic avenue, particularly for cancers that are resistant to JAK/STAT inhibitors. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitacins Elicit Anti-Platelet Activity via Perturbation of the Cytoskeleton and Integrin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Cucurbitacin IIa and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cucurbitacin IIa, a naturally derived triterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a summary of their cytotoxic effects, a detailed look at the experimental methodologies used to evaluate them, and an overview of their distinct mechanisms of action through signaling pathway diagrams.
Quantitative Efficacy Comparison
The in vitro cytotoxic activities of this compound and Paclitaxel have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting biological processes. Below is a summary of reported IC50 values for both compounds against the human non-small cell lung carcinoma cell line, A549, providing a point of direct comparison.
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| This compound | A549 | 0.108 µM | Not Specified | [1] |
| Paclitaxel | A549 | 10.18 ± 0.27 µg/L (~11.9 nM) | Not Specified | [2] |
| Paclitaxel | A549 | 0.910 µg/mL (~1.07 µM) | 72 hours | [3] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of this compound and Paclitaxel.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[4][5]
Apoptosis Detection: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for the quantitative analysis of apoptosis and necrosis by flow cytometry.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Paclitaxel for the specified duration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[7]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and Paclitaxel are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its anticancer effects through the inhibition of the JAK/STAT signaling pathway and by inducing actin aggregation.[8] This leads to cell cycle arrest and apoptosis.
Caption: this compound induces apoptosis via actin aggregation and JAK/STAT3 inhibition.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[9] This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Caption: Paclitaxel disrupts mitosis by stabilizing microtubules, leading to apoptosis.
Conclusion
Both this compound and Paclitaxel demonstrate significant anticancer properties through distinct mechanisms of action. While Paclitaxel is an established chemotherapeutic that targets microtubule dynamics, this compound presents a novel approach by targeting the actin cytoskeleton and the JAK/STAT pathway. The quantitative data, though not from head-to-head studies, suggests that both compounds are potent cytotoxic agents. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this compound relative to established drugs like Paclitaxel.
References
- 1. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Unveiling Cucurbitacin IIa's Role as a STAT3 Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Cucurbitacin IIa as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. Through objective comparison with alternative inhibitors and supported by experimental data, this document serves as a critical resource for advancing cancer research and therapy.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A growing body of evidence has identified various natural and synthetic compounds that can modulate STAT3 activity. This guide focuses on the validation of this compound as a STAT3 inhibitor and compares its performance with other known STAT3 inhibitors.
Comparative Analysis of STAT3 Inhibitor Potency
The efficacy of a STAT3 inhibitor is primarily determined by its ability to disrupt STAT3 signaling, which can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following tables summarize the available quantitative data for this compound and a selection of other natural and synthetic STAT3 inhibitors.
| Inhibitor | Type | Target Domain | IC50 (STAT3 Inhibition) | Binding Affinity (Kd) | Cell-based Proliferation Inhibition (GI50/IC50) |
| This compound | Natural (Triterpenoid) | Primarily indirect; affects actin cytoskeleton | Not reported for direct STAT3 inhibition | Not reported | Low µM range against various cancer cell lines[1] |
| Cucurbitacin B | Natural (Triterpenoid) | JAK/STAT3 pathway | GI50: 15.6 nM - 35.3 nM (leukemia cell lines)[2][3] | Not reported | IC50: 9.67 µM (PC-3 prostate cancer cells)[4][5] |
| Cucurbitacin E | Natural (Triterpenoid) | JAK2/STAT3 | Not reported | Not reported | IC50: 1.01 µM (T24 bladder cancer cells)[6] |
| Cucurbitacin I | Natural (Triterpenoid) | JAK2/STAT3 | IC50: ~0.27-0.48 µM (pancreatic cancer cell lines)[7] | Not reported | Induces apoptosis at 30 µM in Sézary cells[8] |
| Cryptotanshinone | Natural (Diterpene) | STAT3 (pTyr705) | 4.6 µM (cell-free)[9][10] | Not reported | GI50: 7 µM (DU145 prostate cancer cells)[9] |
| Stattic | Synthetic (Small Molecule) | STAT3 SH2 Domain | 5.1 µM (cell-free)[11][12][13][14] | Not reported | Induces apoptosis at 10 µM in breast cancer cells[12] |
| S3I-201 (NSC 74859) | Synthetic (Small Molecule) | STAT3 DNA-binding | 86 µM[10][15][16][17] | Not reported | IC50: ~100-200 µM in various cancer cell lines[10] |
| BP-1-102 | Synthetic (Small Molecule) | STAT3 SH2 Domain | 6.8 µM[9][18][19] | 504 nM[9][19][20] | IC50: 6-10 µM (Waldenström Macroglobulinemia cells)[21] |
Note: IC50 and Kd values can vary depending on the assay conditions and cell lines used.
Interestingly, while many cucurbitacins directly inhibit the JAK/STAT3 pathway, evidence suggests that this compound may exert its anticancer effects through a mechanism independent of direct JAK2/STAT3 phosphorylation inhibition.[22][23] Instead, it has been shown to induce non-reversible actin aggregation and inhibit survivin, a downstream effector of STAT3 signaling.[22][23] This unique mechanism of action distinguishes this compound from many other STAT3 inhibitors and warrants further investigation.
Visualizing the STAT3 Signaling Pathway and Inhibition
To understand the mechanism of STAT3 inhibition, it is crucial to visualize the signaling cascade. The following diagram illustrates the canonical JAK/STAT3 pathway and highlights the points of intervention for various inhibitors.
Experimental Workflow for Validating STAT3 Inhibitors
The validation of a potential STAT3 inhibitor involves a series of well-defined experimental steps to confirm its activity and mechanism of action. The following diagram outlines a typical workflow.
References
- 1. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade [mdpi.com]
- 5. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin I inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Stattic | Cell Signaling Technology [cellsignal.com]
- 13. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. pnas.org [pnas.org]
- 16. axonmedchem.com [axonmedchem.com]
- 17. adooq.com [adooq.com]
- 18. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. BP-1-102 | STAT | TargetMol [targetmol.com]
- 21. ashpublications.org [ashpublications.org]
- 22. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cucurbitacin IIa and Cucurbitacin E for Preclinical Research
This guide provides a detailed comparative analysis of Cucurbitacin IIa and Cucurbitacin E, two potent tetracyclic triterpenoid compounds with significant anticancer properties.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines their cytotoxic effects, mechanisms of action, and the experimental protocols required for their evaluation, supported by experimental data from peer-reviewed studies.
Overview and Physicochemical Properties
Cucurbitacins are a class of bitter-tasting, highly oxidized tetracyclic triterpenoids primarily found in plants of the Cucurbitaceae family.[3][4][5] Both this compound and Cucurbitacin E belong to this family and have garnered significant interest for their potent biological activities, particularly their anticancer effects.[6][7] While they share a core cucurbitane skeleton, structural differences in substitution patterns lead to distinct biological activities and mechanisms of action.[3][8][9]
Table 1: General Properties of this compound and Cucurbitacin E
| Property | This compound | Cucurbitacin E |
| Compound Class | Tetracyclic Triterpenoid[10] | Tetracyclic Triterpenoid[11][12] |
| Chemical Formula | C32H48O9 (representative) | C32H44O8[11] |
| Molar Mass | Varies based on specific structure | 556.696 g·mol−1[11] |
| Primary Source | Hemsleya amabilis[13][14] | Cucurbitaceae family plants[5][11] |
| Key Biological Activities | Antitumor, anti-inflammatory, antiviral[6][10] | Anticancer, anti-inflammatory, antioxidant[3][15] |
Comparative Cytotoxicity
The cytotoxic potential of this compound and Cucurbitacin E has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Cucurbitacin E, in particular, has demonstrated potent activity at nanomolar concentrations in several cancer types.[16][17]
Table 2: Comparative IC50 Values of this compound and Cucurbitacin E in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Cucurbitacin E (µM) | Reference(s) |
| A549 | Lung Carcinoma | 0.108 | - | [18] |
| HeLa | Cervical Carcinoma | 0.389 | 0.00643 | [18][19] |
| U2OS | Osteosarcoma | - | 0.01507 | [19] |
| NCI-N87, SNU-16, MGC-803, SGC-7901, BGC-823 | Gastric Cancer | - | 0.080 - 0.130 | [16] |
| MDA-MB-468, MDA-MB-231, HCC1806, HCC1937, SW527 | Triple-Negative Breast Cancer | - | 0.010 - 0.070 | [17] |
| HuT-78 | Cutaneous T-cell Lymphoma | - | 17.38 | [20] |
| SeAx | Cutaneous T-cell Lymphoma | - | 22.01 | [20] |
| SW 1353 | Chondrosarcoma | - | 9.16 (at 24h) | [19] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[21]
Mechanism of Action: A Comparative Overview
While both compounds induce apoptosis and cell cycle arrest, their primary molecular targets and effects on key signaling pathways differ, particularly concerning the JAK/STAT pathway.
This compound
This compound exhibits a unique mechanism of action. Some studies report that it induces apoptosis independently of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[13] Instead, its primary effects are attributed to the disruption of the actin cytoskeleton and the inhibition of survivin, a downstream component of the JAK2/STAT3 pathway and a key inhibitor of apoptosis.[13] However, other reviews suggest that the regulation of the JAK2/STAT3 pathway is indeed involved in its pharmacological effects, indicating a complex mechanism that may be cell-type dependent.[6][10] this compound is also known to induce caspase-3-dependent apoptosis and enhance autophagy.[14]
Caption: Proposed mechanism of this compound.
Cucurbitacin E
In contrast, Cucurbitacin E is a well-documented inhibitor of the JAK/STAT signaling pathway.[3][4] It directly inhibits the phosphorylation and activation of STAT3, a key transcription factor that is constitutively active in many human tumors and promotes cell survival and proliferation.[15][20][22] By blocking STAT3 activation, Cucurbitacin E downregulates downstream targets involved in cell cycle progression and apoptosis.[23][24] This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis through both mitochondria-dependent and Fas/CD95 pathways.[15][17] Additionally, Cucurbitacin E has been shown to suppress the PI3K/Akt signaling pathway, further contributing to its anticancer effects.[16][25]
Caption: Signaling pathway targeted by Cucurbitacin E.
Key Experimental Protocols
To assess and compare the bioactivity of this compound and Cucurbitacin E, standardized assays for cytotoxicity and target modulation are essential.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[27]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[28]
-
Compound Treatment: Treat cells with a serial dilution of this compound or Cucurbitacin E for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[28]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[28]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[27][28]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.
Caption: General workflow for an MTT cytotoxicity assay.
Western Blot for STAT3 Phosphorylation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. To investigate the mechanism of cucurbitacins, this method can be used to measure the levels of total STAT3 and its activated, phosphorylated form (p-STAT3 Tyr705).[22][29]
Protocol:
-
Cell Lysis: Treat cells with this compound or E for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30]
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[22][30] Use an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping the membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal.[31]
Caption: Standard workflow for Western blot analysis.
References
- 1. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plantarchives.org [plantarchives.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin E - Wikipedia [en.wikipedia.org]
- 12. Showing Compound Cucurbitacin E (FDB014623) - FooDB [foodb.ca]
- 13. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of Cucurbitacin IIa and Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Cucurbitacin IIa and the widely used chemotherapeutic agent, doxorubicin, in the context of breast cancer. While direct comparative studies on this compound and doxorubicin in breast cancer are limited, this document synthesizes available data on this compound and related cucurbitacins, alongside extensive data for doxorubicin, to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Doxorubicin, a long-standing cornerstone of breast cancer chemotherapy, exerts its cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition.[1][2] In contrast, cucurbitacins, a class of tetracyclic triterpenoids, are emerging as potent anti-cancer agents with a distinct mechanism of action, primarily targeting the JAK/STAT signaling pathway and inducing cytoskeletal disruption.[3][4] This guide delves into their respective mechanisms, presents available quantitative data on their efficacy, details common experimental protocols, and visualizes their signaling pathways.
Quantitative Data Comparison
The following tables summarize the available in vitro cytotoxicity data for doxorubicin and various cucurbitacins against common breast cancer cell lines. It is important to note the variability in experimental conditions and the limited data for this compound specifically in breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Assay |
| MCF-7 | ~1 - 4 | 48 | MTT |
| MDA-MB-231 | ~1 | 48 | MTT |
| SK-BR-3 | Not explicitly found | ||
| 4T1 | Not explicitly found |
Table 2: In Vitro Cytotoxicity (IC50) of Cucurbitacins in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay |
| Cucurbitacin B | MCF-7 | 4.12[1] | 48 | MTT |
| Cucurbitacin B | MDA-MB-231 | 3.68[1] | 48 | MTT |
| Cucurbitacin B | SK-BR-3 | 1.9[1] | 48 | Clonogenic |
| Cucurbitacin D | MCF-7 | 30 | 24 | MTT |
| Cucurbitacin D | MDA-MB-468 | 25 | 24 | MTT |
| Cucurbitacin E | MDA-MB-468 | IC50 not specified, but effective at 10 µM | 48 | SRB |
| Cucurbitacin E | SW527 | IC50 not specified, but effective at 10 µM | 48 | SRB |
| This compound | MCF-7 | Data not available in searched literature |
Table 3: In Vivo Efficacy of Cucurbitacin B in a Breast Cancer Xenograft Model
| Compound | Animal Model | Tumor Cell Line | Dosing | Tumor Growth Inhibition |
| Cucurbitacin B | Nude Mice | MDA-MB-231 | 1.0 mg/kg, i.p. | 55% reduction in tumor volume after 6 weeks[5][6] |
| Cucurbitacin B | BALB/c Mice | 4T1 | 2 mg/kg | 40% reduction in tumor volume[7] |
Mechanisms of Action
Doxorubicin
Doxorubicin's primary mode of action involves its intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.
This compound and Related Cucurbitacins
Cucurbitacins, including this compound, exhibit a multi-faceted mechanism of action that is distinct from traditional chemotherapeutics. A primary target of many cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is often constitutively activated in breast cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[3][4][8] By inhibiting STAT3 phosphorylation, cucurbitacins can downregulate the expression of downstream target genes involved in these processes.
Furthermore, this compound has been shown to induce non-reversible actin aggregation, leading to disruption of the cytoskeleton.[2] This interference with cellular architecture can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[1][9] Some studies also suggest that cucurbitacins can modulate other signaling pathways, including the PI3K/Akt and MAPK pathways.
Signaling Pathway Diagrams
Caption: Doxorubicin's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Experimental workflow for MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or doxorubicin as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Female immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically (into the mammary fat pad) injected with a suspension of human breast cancer cells (e.g., MDA-MB-231).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound or doxorubicin via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Conclusion
Doxorubicin remains a potent and widely utilized chemotherapeutic agent for breast cancer, primarily acting through DNA damage. This compound and its related compounds represent a promising class of natural products with a distinct mechanism of action centered on the inhibition of key survival pathways like JAK/STAT and the disruption of the cellular cytoskeleton. While the available data for this compound in breast cancer is still nascent, the potent anti-cancer effects observed with other cucurbitacins in preclinical models warrant further investigation into this compound as a potential therapeutic agent, either alone or in combination with existing therapies like doxorubicin. Further head-to-head comparative studies are essential to fully elucidate the relative efficacy and potential synergistic effects of these two classes of compounds in the treatment of breast cancer.
References
- 1. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HER2-integrin signaling by Cucurbitacin B leads to in vitro and in vivo breast tumor growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Cucurbitacin IIa in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Cucurbitacin IIa with other established anti-inflammatory agents in relevant animal models. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Performance Comparison in Preclinical Animal Models
This compound has demonstrated significant anti-inflammatory effects in various animal models of inflammation. This section compares its efficacy against standard anti-inflammatory drugs, Dexamethasone and Indomethacin, in two commonly used models: Dextran Sulfate Sodium (DSS)-Induced Colitis in rodents and Carrageenan-Induced Paw Edema in mice.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used translational model for inflammatory bowel disease. In this model, this compound has been shown to ameliorate disease severity by reducing the expression of key pro-inflammatory cytokines.
Table 1: Comparison of this compound and Dexamethasone in DSS-Induced Colitis in Rodents
| Treatment Group | Dosage | Animal Model | Key Inflammatory Markers | Efficacy | Reference |
| This compound | 50 mg/kg, oral | Rat | TNF-α, IL-1β | Significant reduction in the relative gene expression of TNF-α and IL-1β in colonic tissue.[1] | [1] |
| This compound | High, medium, and low doses | Mouse | IL-1β, IL-6, TNF-α | Significantly decreased levels of IL-1β, IL-6, and TNF-α in the colon and serum compared to the model group.[2][3][4] | [2][3][4] |
| Dexamethasone | 0.06 mg/day | Mouse | Histological Score | Did not prevent the induction of acute DSS colitis; macroscopic and histologic inflammation scores were aggravated.[5][6] | [5][6] |
| Dexamethasone | Not specified | Mouse | IFN-γ, IL-1β | Reduced the expression of interferon-γ and interleukin-1β.[7] | [7] |
Note: The conflicting results for Dexamethasone may be due to differences in experimental design, including dosage and timing of administration.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.
Table 2: Comparison of Cucurbitacins and Standard NSAIDs in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dosage | Animal Model | Paw Edema Inhibition (%) | Time Point | Reference |
| Cucurbitacin B * | 100 µg | Rat | 97% | Not specified | [8] |
| Indomethacin | 10 mg/kg | Rat | 54% | 2, 3, and 4 hours | [9] |
| Indomethacin | 25 mg/kg | Rat | 87.8% | 2 hours | [10] |
| Indomethacin | 25 mg/kg | Rat | 91.1% | 3 hours | [10] |
| Dexamethasone | Not specified | Mouse | Significantly reduced edema | Not specified | [11] |
*Note: Quantitative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. Data for Cucurbitacin B, a structurally related triterpenoid, is presented as a surrogate.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
Objective: To induce acute colitis in rats to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male Sprague-Dawley rats
-
Dextran Sulfate Sodium (DSS) (MW: 36,000-50,000)
-
This compound
-
Standard rat chow and water
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 7 consecutive days. Control animals receive regular drinking water.
-
Administer this compound (e.g., 50 mg/kg body weight) or vehicle control orally once daily for the duration of the study.
-
Monitor animals daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the animals and collect colon tissue.
-
Measure colon length and weight.
-
Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue for cytokine analysis (ELISA for TNF-α and IL-1β).
Carrageenan-Induced Paw Edema in Mice
Objective: To induce acute inflammation in the mouse paw to assess the anti-inflammatory activity of test compounds.
Materials:
-
Male Swiss albino mice
-
λ-Carrageenan
-
This compound (or other test compounds)
-
Indomethacin (positive control)
-
Saline solution
-
Plethysmometer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test compound (e.g., this compound), positive control (e.g., Indomethacin, 10 mg/kg), or vehicle control intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8][9]
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β
Objective: To quantify the concentration of pro-inflammatory cytokines in colon tissue homogenates.
Procedure:
-
Homogenize pre-weighed colon tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve. Normalize cytokine concentrations to the total protein concentration of the respective sample.
Hematoxylin and Eosin (H&E) Staining of Colon Tissue
Objective: To assess the histopathological changes in the colon tissue.
Procedure:
-
Fixation: Fix colon tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols and clear in xylene.
-
Embedding: Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin to stain the cell nuclei blue/purple.
-
Differentiate in acid alcohol to remove excess stain.
-
Blue the sections in a suitable reagent.
-
Counterstain with Eosin to stain the cytoplasm and connective tissue in varying shades of pink/red.
-
-
Dehydration and Mounting: Dehydrate the stained sections through graded alcohols and xylene, and then mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope to evaluate the degree of inflammation, mucosal damage, and cellular infiltration.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Experimental workflow for the DSS-induced colitis model.
Modulation of the NF-κB signaling pathway by cucurbitacins.
Inhibition of the JAK/STAT downstream target Survivin by this compound.
Conclusion
The experimental data presented in this guide demonstrate that this compound exhibits potent anti-inflammatory properties in established animal models of inflammation. Its efficacy in reducing pro-inflammatory cytokines in the DSS-induced colitis model is notable. While direct comparative data in the carrageenan-induced paw edema model is pending, related cucurbitacins show strong inhibitory effects. The mechanism of action of this compound appears to involve the modulation of key inflammatory signaling pathways, including downstream targets of the JAK/STAT pathway. These findings support the further investigation of this compound as a promising candidate for the development of novel anti-inflammatory therapies.
References
- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validated Mechanisms of Action of Cucurbitacin IIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated mechanisms of action for Cucurbitacin IIa, a potent tetracyclic triterpenoid with significant anti-cancer and anti-inflammatory properties. Data is presented to compare its molecular pathways with those of other well-studied cucurbitacins, offering a clear perspective on its unique therapeutic potential. Detailed experimental protocols and pathway visualizations are included to support further research and development.
**Executive Summary
This compound (CuIIa) is a natural compound isolated from plants of the Cucurbitaceae family, such as Hemsleya amabilis.[1][2] While many cucurbitacins exert their cytotoxic effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, extensive research reveals that this compound operates through a distinct, primarily JAK/STAT-independent mechanism.[1][3] Cross-validation from multiple studies confirms that its primary mechanism involves the induction of non-reversible actin aggregation, leading to mitotic arrest and subsequent apoptosis mediated by the downregulation of survivin.[1][3][4] Additional studies have validated its interference with the EGFR-MAPK signaling pathway.[4][5]
Comparative Analysis of Molecular Mechanisms
A key distinction of this compound is its mode of action relative to other cucurbitacins like Cucurbitacin B, E, and I, which are known inhibitors of the JAK/STAT pathway.[6][7] While these related compounds suppress the phosphorylation of JAK2 and STAT3, this compound's anti-cancer activity does not rely on this inhibition.[1][3] This fundamental difference suggests a unique therapeutic profile and potentially a different spectrum of efficacy and side effects.
Table 1: Comparison of Validated Mechanisms: this compound vs. Other Cucurbitacins
| Feature | This compound | Other Cucurbitacins (B, E, I) | Supporting Evidence |
| JAK/STAT Pathway | Primarily independent ; does not suppress JAK2/STAT3 phosphorylation. | Inhibitory ; suppresses phosphorylation of JAK2 and/or STAT3. | [1][3][6] |
| Actin Cytoskeleton | Induces irreversible actin aggregation and cytoskeletal disruption. | Also known to disrupt the actin cytoskeleton. | [1][2][8] |
| Apoptosis Induction | Induces PARP-mediated apoptosis. | Induces apoptosis, often via caspase activation. | [3][9] |
| Survivin Expression | Reduces expression of survivin, an Inhibitor of Apoptosis Protein (IAP). | Effects on survivin are also noted, often downstream of STAT3. | [1][2][4] |
| Cell Cycle Arrest | Induces G2/M phase arrest. | Induces G2/M phase arrest. | [1][5][7] |
| Primary Target | Actin cytoskeleton, Survivin | JAK/STAT signaling pathway | [1][6] |
Quantitative Data on Cytotoxicity
The cytotoxic efficacy of this compound and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity.
Table 2: Cytotoxicity (IC50) of this compound and Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-29 | Colorectal Adenocarcinoma | 0.37 | [10] |
| This compound | A549 | Lung Cancer | 0.108 | [11] |
| This compound | HeLa | Cervical Cancer | 0.389 | [11] |
| Derivative 2 | SKOV3 | Ovarian Cancer | 1.2 ± 0.01 | [12] |
| Derivative 4d | SKOV3 | Ovarian Cancer | 2.2 ± 0.19 | [12] |
Validated Signaling Pathways of this compound
Primary Mechanism: Actin Aggregation and Survivin Inhibition (JAK/STAT Independent)
The most consistently reported mechanism for this compound involves a cascade of events initiated by the disruption of the cellular cytoskeleton.[1][3] Unlike other cucurbitacins, this pathway converges on cell death machinery without suppressing the JAK/STAT signaling axis.
Alternative Mechanism: EGFR-MAPK Pathway Interference
Further cross-validation has identified the Epidermal Growth Factor Receptor (EGFR)-Mitogen-Activated Protein Kinase (MAPK) pathway as another target of this compound.[5] It acts as a tyrosine kinase inhibitor (TKI) of EGFR, leading to the disruption of downstream signaling and contributing to its anti-proliferative effects.
Experimental Protocols for Mechanism Validation
The following protocols are standard methodologies used to validate the molecular mechanisms of this compound.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
-
Objective: To determine the IC50 value of this compound.
-
Method:
-
Seed cancer cells (e.g., SKOV3, HT29) in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or its derivatives for 48-72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.[11][12]
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify changes in key signaling proteins (e.g., JAK2, p-STAT3, survivin, cleaved PARP).
-
Method:
-
Treat cells with this compound for specified time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-survivin, anti-p-STAT3, anti-cleaved PARP) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Method:
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.[5]
-
Actin Aggregation Visualization (Phalloidin Staining)
-
Objective: To visualize the effect of this compound on the actin cytoskeleton.
-
Method:
-
Grow cells on glass coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the filamentous actin with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) for 30-60 minutes.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.[1]
-
Experimental and Logical Workflow
The logical progression for cross-validating the mechanism of a novel compound like this compound follows a structured workflow, from initial cytotoxicity screening to detailed pathway analysis.
Conclusion
Cross-validation across multiple independent studies confirms that this compound possesses a distinct mechanism of action compared to other prominent cucurbitacins. Its primary anti-cancer effects are mediated through the disruption of the actin cytoskeleton and inhibition of survivin, leading to G2/M arrest and apoptosis, a pathway that is notably independent of JAK/STAT inhibition.[1][3] Furthermore, its ability to interfere with the EGFR-MAPK signaling cascade provides an additional validated mechanism contributing to its cytotoxicity.[5] This unique mechanistic profile positions this compound as a compelling candidate for further therapeutic development, particularly for cancers where bypassing the JAK/STAT pathway may be advantageous.
References
- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparing the in vivo efficacy of different Cucurbitacin IIa formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of various Cucurbitacin formulations, with a focus on Cucurbitacin IIa. While direct comparative studies on different formulations of this compound are limited, this document summarizes available data for this compound and presents a comparative landscape using advanced formulations of other cucurbitacins, such as Cucurbitacin B, to highlight potential strategies for enhancing therapeutic outcomes.
Data Presentation: Comparative Efficacy of Cucurbitacin Formulations
The following tables summarize the in vivo efficacy of different Cucurbitacin formulations based on available experimental data.
Table 1: In Vivo Efficacy of this compound (Standard Formulation) via Different Administration Routes
| Animal Model | Cancer Type | Formulation | Administration Route | Dosage | Outcome | Reference |
| Kunming mice | Murine Hepatoma H22 | This compound in 0.5% CMC-Na | Intraperitoneal | 0.25, 0.5, 1.0 mg/kg/day for 10 days | Dose-dependent tumor size reduction. | [1] |
| Kunming mice | Murine Hepatoma H22 | This compound in 0.5% CMC-Na | Oral | 1.0, 2.0, 4.0 mg/kg/day for 10 days | Moderate, dose-dependent tumor size reduction. | [1] |
| Kunming mice | Murine Hepatoma H22 | This compound in 0.5% CMC-Na | Intravenous | 0.125, 0.25, 0.5 mg/kg/day for 10 days | Higher inhibition efficiency with decreased dosage required. | [1] |
Table 2: Comparative In Vivo Efficacy of Different Cucurbitacin B Formulations
| Animal Model | Cancer Type | Formulation | Administration Route | Dosage | Key Findings | Reference |
| H22 tumor-bearing mice | Hepatocellular Carcinoma | Cucurbitacin B-loaded Solid Lipid Nanoparticles (CuB-SLNs) vs. CuB solution | Intravenous | 0.11 mg/kg | CuB-SLNs showed a 53.3% anti-tumor effect compared to 31.5% for CuB solution. The AUC of CuB-SLNs in the tumor was 3.5-fold higher than the solution. | [1][2] |
| 4T1 xenograft BALB/c mice | Breast Cancer | Bioreductive prodrug of Cucurbitacin B | Not specified | 3, 5, 10 mg/kg/day | Significant inhibition of tumor growth, with the 5 mg/kg/d dose showing comparable effectiveness to tamoxifen. | [3] |
| 4T1 mouse tumor model | Breast Cancer | Biomimetic Cucurbitacin B-Polydopamine Nanoparticles (PDA@MB) | Not specified | Not specified | Significant inhibition of tumor growth. | [2] |
| A549 xenograft BALB/c nude mice | Non-Small Cell Lung Cancer | Cucumber-Derived Nanovesicles with Cucurbitacin B (CDNVs) | Not specified | Not specified | Stronger anticancer effects in vivo compared to an equivalent dose of free Cucurbitacin B. | [4] |
Table 3: In Vivo Efficacy of Other Cucurbitacin Formulations
| Animal Model | Cancer Type | Formulation | Administration Route | Dosage | Outcome | Reference |
| Pancreatic tumor xenografts in nude mice | Pancreatic Cancer | Cucurbitacin I | Not specified | 1 and 2 mg/kg every 3 days for 30 days | Significant reduction in tumor volume in a dose-dependent manner. | [4] |
| HepG2 and PC-3 xenografts in SCID mice | Liver and Prostate Cancer | Cucurbitacin C | Not specified | 0.1 mg/kg | Significantly inhibited in vivo tumor growth. | [5][6][7] |
| B16.F10 melanoma mouse model | Melanoma | Cucurbitacin I in PEO-b-PBCL micelles | Intratumoral | 1 mg/kg/day | Efficiently inhibited tumor growth, comparable to free Cucurbitacin I but with limited systemic exposure. | [8] |
| Mice with oral cancer | Oral Cancer with Lymph Node Metastasis | Cucurbitacin BE polylactic acid nanoparticles (CuBE-PLA-NP) | Peri-cancer submucosal injection | Not specified | Significantly higher and prolonged concentration of CuBE in cervical lymph nodes compared to free CuBE, with lower systemic exposure. | [9] |
Experimental Protocols
This compound in Murine Hepatoma H22 Model[1]
-
Animal Model: Male Kunming mice (18–22 g).
-
Tumor Implantation: Murine hepatoma H22 cells were transplanted subcutaneously into the right axilla of the mice.
-
Formulation: this compound was suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na).
-
Dosing and Administration:
-
Intraperitoneal: 0.25, 0.5, and 1.0 mg/kg/day for 10 consecutive days.
-
Oral: 1.0, 2.0, and 4.0 mg/kg/day for 10 consecutive days.
-
Intravenous: 0.125, 0.25, and 0.5 mg/kg/day for 10 consecutive days.
-
-
Efficacy Evaluation: Tumor size was measured, and at the end of the experiment, tumors were excised and weighed.
Cucurbitacin B-loaded Solid Lipid Nanoparticles (CuB-SLNs)[1][2]
-
Animal Model: H22 tumor-bearing mice.
-
Formulation Preparation: CuB-SLNs were prepared by an emulsification and low-temperature solidification method.
-
Dosing and Administration: Intravenous injection of CuB-SLNs and CuB solution.
-
Efficacy Evaluation: Tumor growth inhibition was monitored. Pharmacokinetic parameters and tumor drug distribution were also analyzed.
Bioreductive Prodrug of Cucurbitacin B[3]
-
Animal Model: BALB/c mice with 4T1 breast cancer cells.
-
Formulation: Bioreductive prodrugs of Cucurbitacin B were synthesized to be activated in the tumor microenvironment.
-
Dosing and Administration: The prodrug was administered at different dosages, and compared with Cucurbitacin B and tamoxifen.
-
Efficacy Evaluation: Tumor growth was monitored over time.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation, characterization, cellular uptake and evaluation in vivo of solid lipid nanoparticles loaded with cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. dovepress.com [dovepress.com]
- 8. Polymeric micelles for the solubilization and delivery of STAT3 inhibitor cucurbitacins in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug delivery by polymeric micelles: an in vitro and in vivo study to deliver lipophilic substances to colonocytes and selectively target inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cucurbitacin IIa and Other Natural Anti-Cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Cucurbitacin IIa against other well-established natural compounds: paclitaxel, curcumin, resveratrol, and vincristine. The following sections detail their mechanisms of action, present comparative experimental data, and provide standardized protocols for key assays.
Introduction to the Compounds
Natural products have long been a vital source of new therapeutic agents, particularly in oncology. This guide focuses on a comparative analysis of five such compounds, evaluating their efficacy and mechanisms of action as potential anti-cancer agents.
-
This compound: A tetracyclic triterpenoid found in plants of the Cucurbitaceae family. It is known for its potent cytotoxic effects against various cancer cell lines.[1][2]
-
Paclitaxel: A complex diterpene first isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a widely used chemotherapeutic agent for a variety of cancers.
-
Curcumin: A polyphenolic compound derived from the rhizome of Curcuma longa (turmeric). It is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[3]
-
Resveratrol: A stilbenoid, a type of natural phenol, produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi. It is found in the skin of grapes, blueberries, raspberries, and mulberries.
-
Vincristine: A vinca alkaloid extracted from the Madagascar periwinkle, Catharanthus roseus. It is a well-established chemotherapeutic drug used in the treatment of various cancers.
Comparative Data on Anti-Cancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates for the selected compounds across various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Data from studies that directly compare two or more of these compounds are highlighted where available.
IC50 Values (µM) for Cancer Cell Lines (48h Treatment)
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Ovarian Cancer (A2780) | Colon Cancer (SW480) |
| This compound | ~0.1 - 0.5 | 0.108 | - | - |
| Paclitaxel | 0.002 - 0.01 | 0.005 - 0.02 | ~0.003 | 0.003 - 0.008 |
| Curcumin | 10 - 25 | 15 - 30 | ~20 | 10 - 15 |
| Resveratrol | 50 - 150 | 100 - 200 | - | 70 - 150 |
| Vincristine | ~0.005 - 0.02 | 0.01 - 0.05 | ~0.004 | 0.005 - 0.01 |
Disclaimer: The IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental methodologies and conditions. The data serves as a general reference for the relative potency of these compounds.
Apoptosis Induction Rates (%) in Cancer Cell Lines
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Ovarian Cancer (A2780) | Colon Cancer (SW480) |
| This compound | High | High | High | - |
| Paclitaxel | ~20-40% (at 10nM) | ~15-30% (at 20nM) | ~25-50% (at 5nM) | ~20-35% (at 10nM) |
| Curcumin | ~15-35% (at 30µM)[4] | ~10-25% (at 40µM)[5] | - | ~20-40% (at 50µM) |
| Resveratrol | ~10-25% (at 100µM) | ~15-30% (at 150µM) | - | ~20-35% (at 100µM) |
| Vincristine | ~20-40% (at 10nM) | ~15-30% (at 20nM) | ~25-50% (at 5nM) | ~20-35% (at 10nM) |
Disclaimer: Apoptosis induction rates are highly dependent on the concentration of the compound and the duration of treatment. The values presented are indicative and sourced from various studies.
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways.
This compound
This compound primarily exerts its anti-cancer effects by disrupting the actin cytoskeleton and inducing apoptosis. Unlike many other cucurbitacins, its pro-apoptotic activity is largely independent of the JAK2/STAT3 signaling pathway. Instead, it has been shown to inhibit survivin, an inhibitor of apoptosis protein. Furthermore, this compound can interfere with the EGFR/MAPK signaling pathway, leading to the inhibition of cell proliferation.[6]
References
- 1. jhpr.ir [jhpr.ir]
- 2. Cucurbitacins are Natural Anticancer Compounds Found in Plants of the Cucurbitaceae Family [jhpr.ir]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Cucurbitacin IIa and IIb
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two closely related tetracyclic triterpenoids, Cucurbitacin IIa and Cucurbitacin IIb. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, backed by experimental data.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Cucurbitacin IIb following oral administration in rats. This data has been compiled from a comparative study to facilitate a direct assessment of their in vivo behavior.[1]
| Pharmacokinetic Parameter | This compound | Cucurbitacin IIb |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 21.0 ± 5.7 | 18.5 ± 4.2 |
| Tmax (h) | 0.33 ± 0.18 | 0.42 ± 0.20 |
| AUC(0-t) (ng·h/mL) | 21.4 ± 5.6 | 23.8 ± 6.1 |
| AUC(0-∞) (ng·h/mL) | 22.1 ± 5.8 | 25.0 ± 6.5 |
| T1/2 (h) | 1.5 ± 0.5 | 1.8 ± 0.6 |
Note: Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life.
Experimental Protocols
The data presented in this guide is based on established experimental protocols for pharmacokinetic studies in rodent models. The following is a detailed description of the methodologies employed in the key cited study.
In-Life Study: Pharmacokinetics in Rats
A study was conducted to evaluate the pharmacokinetic profiles of this compound and IIb in male Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats, weighing between 200 and 220g, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water. Animals were fasted overnight before the administration of the compounds.
-
Drug Administration: this compound and Cucurbitacin IIb were individually suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single dose of 10 mg/kg of each compound was administered orally via gavage.
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein at various time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. The blood was collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma samples were stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS Analysis
The concentrations of this compound and IIb in the plasma samples were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: To 100 µL of plasma, 20 µL of an internal standard solution (IS, tinidazole) and 300 µL of acetonitrile were added. The mixture was vortexed for 3 minutes to precipitate the proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for analysis.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 series
-
Column: Agilent ZORBAX SB-C18 column (2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase: A gradient elution was used with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 561.3 → 139.1
-
Cucurbitacin IIb: m/z 563.3 → 141.1
-
Internal Standard (Tinidazole): m/z 248.1 → 128.0
-
-
Signaling Pathway Interactions
Both this compound and IIb have been shown to exert their biological effects through the modulation of various intracellular signaling pathways. Notably, their interactions with the JAK/STAT and EGFR/MAPK pathways are of significant interest in the context of their potential therapeutic applications.
This compound has been reported to interfere with the EGFR-MAPK signaling pathway, leading to the inhibition of cell proliferation.[2][3] On the other hand, Cucurbitacin IIb has been shown to induce apoptosis and cell cycle arrest by regulating the EGFR/MAPK pathway and also impacts the STAT3 pathway.[4] While both compounds can influence the JAK/STAT pathway, some studies suggest that this compound's inhibitory effects on cancer cells can occur independently of JAK2/STAT3 phosphorylation.[5]
Below is a simplified representation of the experimental workflow for evaluating the pharmacokinetic profiles of these compounds.
Caption: Experimental workflow for the pharmacokinetic analysis of this compound and IIb.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 5. ouv.vt.edu [ouv.vt.edu]
Independent Validation of Published Cucurbitacin IIa Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cucurbitacin IIa's performance with alternative compounds, supported by experimental data from peer-reviewed publications. It is designed to offer researchers a comprehensive overview to inform their own experimental design and drug development efforts.
Mechanism of Action: A Unique Profile
This compound, a tetracyclic triterpenoid isolated from plants of the Cucurbitaceae family, exhibits potent anti-cancer and anti-inflammatory properties.[1][2][3] Unlike many other cucurbitacins that primarily target the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway by inhibiting phosphorylation, this compound induces apoptosis independently of JAK2/STAT3 phosphorylation.[4] Its primary mechanisms of action include the disruption of the actin cytoskeleton, induction of G2/M cell cycle arrest, and the downregulation of survivin, leading to PARP-mediated apoptosis.[4]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and its alternatives across various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.389 | [5] |
| A549 | Lung Cancer | 0.108 | [5] |
| CWR22Rv-1 | Prostate Cancer | ~100 µg/ml (~180 µM) | [4] |
| PC-3 | Prostate Cancer | ~100 µg/ml (~180 µM) | [4] |
| NCI-H1299 | Lung Cancer | ~100 µg/ml (~180 µM) | [4] |
Table 2: IC50 Values of Alternative Anticancer Agents
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 | Reference |
| Cucurbitacin B | JAK/STAT inhibitor, MAPK pathway inhibitor | U-2 OS | Osteosarcoma | 20-100 µM | [6] |
| Cucurbitacin E | JAK2/STAT3 inhibitor | Caco-2 | Intestinal Epithelial | Not specified | [7] |
| Cucurbitacin I | JAK2/STAT3 inhibitor | ASPC-1 | Pancreatic Cancer | 0.2726 µM | [8] |
| BXPC-3 | Pancreatic Cancer | 0.3852 µM | [8] | ||
| CFPAC-1 | Pancreatic Cancer | 0.3784 µM | [8] | ||
| SW 1990 | Pancreatic Cancer | 0.4842 µM | [8] | ||
| Gefitinib | EGFR inhibitor | NR6wtEGFR | Mouse Fibroblast | 37 nM | [9] |
| NR6W | Mouse Fibroblast | 26 nM | [9] | ||
| Paclitaxel | Microtubule stabilizer | Various | Various | Varies | [10][11][12][][14] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and its alternatives.
References
- 1. Cucurbitacins B, E and I Concentrations and Relationship with Drought Tolerance in Bottle Gourd [Lagenaria siceraria (Molina) Standl.] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin E Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cucurbitacin IIa: A Guide for Laboratory Professionals
Cucurbitacin IIa, a potent and toxic compound utilized in various research and drug development applications, necessitates stringent disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as a hazardous substance, improper disposal can lead to significant health risks and regulatory non-compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. These measures are designed to minimize exposure risks and to prepare for any potential emergencies.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] In case of potential aerosol formation, a suitable respirator should be used.
-
Designated Work Area: All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[2]
-
Spill Management: In the event of a spill, immediately cordon off the area. Absorb liquid spills with an inert material like diatomite or universal binders.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste. Surfaces and equipment should be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the systematic process for the collection, storage, and disposal of waste containing this compound.
-
Waste Segregation: All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be segregated as hazardous waste. Do not mix this waste with non-hazardous laboratory trash.
-
Waste Container Selection:
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed").[1]
-
List all constituents of the waste, including solvents and their approximate concentrations.[3]
-
-
Accumulation of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be located at or near the point of waste generation and away from sinks or floor drains.[5]
-
Ensure the waste container is kept closed at all times, except when adding waste.[3]
-
-
Disposal of "Empty" Containers:
-
Containers that have held this compound are considered "empty" only after a specific cleaning procedure.
-
These containers must be triple-rinsed with a solvent capable of removing the residue (e.g., ethanol or another suitable organic solvent).[2][4]
-
The rinsate from each rinse must be collected and disposed of as hazardous waste.[2][4]
-
After triple-rinsing, the original labels on the container should be defaced, and the container can then be disposed of as regular non-hazardous waste.[4]
-
-
Arranging for Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[3] This compound is very toxic to aquatic life.[1]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][6]
-
The final disposal must be carried out at an approved waste disposal plant.[1]
-
Quantitative Regulatory Limits for Hazardous Waste
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations. These are not specific to this compound but apply to the total volume of hazardous waste stored in a Satellite Accumulation Area.
| Parameter | Limit | Regulatory Context |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | This is the maximum volume of all hazardous waste that can be accumulated in a single Satellite Accumulation Area.[4][7] |
| Maximum Volume of Acutely Hazardous Waste in SAA | 1 quart | For wastes classified as "acutely hazardous," a much lower accumulation limit is in effect.[4][6][7] Given the high toxicity of this compound, it may fall under this category, and it is prudent to adhere to this lower limit. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may include additional requirements.
References
- 1. Curcurbitacin IIa|58546-34-2|MSDS [dcchemicals.com]
- 2. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Cucurbitacin IIa
This guide provides comprehensive safety and logistical information for the handling of Cucurbitacin IIa, a potent triterpenoid compound utilized in various research and development settings. Adherence to these procedural steps is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound in solid (powder) or solution form is detailed below.
| Body Part | Required PPE | Specifications and Best Practices |
| Eye/Face | Safety Goggles with Side-Shields | Must be tightly fitting (EN 166 compliant) to protect against splashes. A full-face shield is recommended when handling larger quantities or if there is a significant splash risk.[1][2] |
| Hands | Chemical-Resistant Gloves | Use neoprene or nitrile rubber gloves.[3] Latex and fabric gloves are not suitable.[3] Always check gloves for integrity before use. For extended handling, consider double-gloving. Sleeves of the lab coat or suit should be pulled over the cuffs of the gloves.[3] |
| Body | Impervious Clothing / Protective Suit | A long-sleeved lab coat is the minimum requirement. For handling larger quantities or in case of potential for significant exposure, certified chemical-resistant workwear (e.g., EN ISO 27065) or a disposable suit is required.[1][2] |
| Respiratory | Suitable Respirator | A certified particle-filtering half mask or a half mask with appropriate filters should be used, especially when handling the powder form to avoid dust inhalation.[2] All respiratory protection must be properly fitted.[2] Work should be conducted in a laboratory fume hood where possible.[4] |
| Footwear | Closed-Toe Shoes / Boots | Neoprene or nitrile rubber boots are recommended when handling large volumes of solutions.[3] Do not tuck trouser legs into boots to prevent liquids from entering.[3] |
Standard Operating Procedure for Handling
A systematic approach to handling ensures minimal risk of exposure and contamination.
3.1. Preparation and Pre-Handling
-
Designated Area: All work with this compound must be performed in a designated, well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Safety Equipment Check: Ensure a safety shower and an eye wash station are accessible and in working order before commencing any work.[1]
-
Donning PPE: Put on PPE in the correct order: gloves first, followed by the lab coat/overall, boots, and finally, eye and respiratory protection.[3]
3.2. Handling the Compound
-
Avoid Dust and Aerosols: When handling the powdered form, take extreme care to avoid the formation of dust.[1] Use appropriate tools (e.g., chemical-resistant spatulas).
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[1][4]
-
Prohibition of Consumption: Do not eat, drink, or smoke in the designated handling area.[1]
3.3. Storage
-
Container: Keep the container tightly sealed when not in use.[1]
-
Conditions: Store the compound in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Temperature: Recommended storage temperature for the powder is -20°C. If in a solvent, store at -80°C.[1] Stability is reported to be ≥ 4 years under these conditions.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present. Seek immediate medical attention.[1][6] |
| Skin Contact | Remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. Seek medical attention.[1][4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison center or physician immediately.[1] |
4.2. Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use proper personal protective equipment as outlined in Section 2.[4] For solid spills, sweep up the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[4]
-
Decontaminate: Clean the spill site thoroughly.
-
Environmental Protection: Prevent the spilled product from entering drains, surface water, or soil.[1][7]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., unused product, contaminated gloves, wipes, containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1] Do not dispose of it via standard laboratory drains or trash.
Referenced Experimental Methodology: Solid-Phase Extraction (SPE)
Cucurbitacins can be extracted and purified for analysis using techniques like SPE. A study on Cucurbitacin B outlines a procedure that can be adapted. The general workflow involves:
-
Sample Preparation: The source material (e.g., plant tissue) is extracted with a solvent such as chloroform.[8]
-
SPE Cartridge Conditioning: An SPE cartridge is preconditioned, often with methanol followed by chloroform.[8]
-
Loading: The chloroform extract containing the cucurbitacin is loaded onto the cartridge.[8]
-
Washing: The cartridge is washed with a solvent like chloroform to remove impurities and non-specifically bound substances.[8]
-
Elution: The target compound, this compound, is eluted from the cartridge using a stronger solvent, such as methanol.[8]
-
Quantification: The eluted fraction is then dried and quantified using analytical methods like HPLC.[9]
All steps of this procedure must be conducted in compliance with the PPE and handling guidelines outlined above.
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Curcurbitacin IIa|58546-34-2|MSDS [dcchemicals.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. chemfaces.com [chemfaces.com]
- 5. caymanchem.com [caymanchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. static.mercateo.com [static.mercateo.com]
- 8. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjcce.org.mk [mjcce.org.mk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
